Corilagin (Standard)

Catalog No.
S586421
CAS No.
23094-69-1
M.F
C27H22O18
M. Wt
634.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Corilagin (Standard)

CAS Number

23094-69-1

Product Name

Corilagin (Standard)

IUPAC Name

(6,7,8,11,12,13,22,23-octahydroxy-3,16-dioxo-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-21-yl) 3,4,5-trihydroxybenzoate

Molecular Formula

C27H22O18

Molecular Weight

634.5 g/mol

InChI

InChI=1S/C27H22O18/c28-9-1-6(2-10(29)16(9)32)24(39)45-27-22(38)23-19(35)13(43-27)5-42-25(40)7-3-11(30)17(33)20(36)14(7)15-8(26(41)44-23)4-12(31)18(34)21(15)37/h1-4,13,19,22-23,27-38H,5H2

InChI Key

TUSDEZXZIZRFGC-UHFFFAOYSA-N

SMILES

Array

Synonyms

1-O-galloyl-3,6-(R)-hexahydroxydiphenol-beta-D-glucose, corilagin

Canonical SMILES

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)O

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)O

The exact mass of the compound Corilagin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Biopolymers - Tannins - Hydrolyzable Tannins - Supplementary Records. It belongs to the ontological category of gallate ester in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Comprehensive Technical Guide: Corilagin from Phyllanthus Species - Distribution, Extraction, and Anti-Tumor Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Corilagin and Its Natural Sources in Phyllanthus Species

Corilagin (β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-d-glucose) is an ellagitannin polyphenolic compound with the chemical formula C₂₇H₂₂O₁₈ and a molecular weight of 634.5 g/mol. It appears as an off-white acicular crystalline powder that readily dissolves in polar organic solvents including methanol, ethanol, acetone, and DMSO [1]. As a member of the tannin family, Corilagin has attracted significant scientific interest due to its diverse pharmacological activities and presence in various medicinal plants, particularly within the Phyllanthus genus (Euphorbiaceae family) [2] [1].

The Phyllanthus genus encompasses multiple species known to contain Corilagin, including: Phyllanthus niruri L., Phyllanthus urinaria L., Phyllanthus emblica L., and Phyllanthus tenellus Roxb. [2] [3] [4]. These plants have been traditionally employed in various ethnomedicinal systems across tropical and subtropical regions for treating numerous ailments including hepatitis, nephritic disorders, gastrointestinal conditions, and painful syndromes [2] [3] [5]. The therapeutic potential of these plants has been extensively studied, revealing a spectrum of biological activities such as anticancer, hepatoprotective, antiangiogenic, antioxidant, and anti-inflammatory effects [3]. Corilagin has been identified as one of the major active constituents responsible for these pharmacological properties, particularly the notable anti-tumor effects observed in various cancer models [2].

Quantitative Analysis of Corilagin's Anti-Tumor Activity

Anti-Proliferative Effects Across Cancer Cell Lines

Extensive in vitro studies have demonstrated Corilagin's potent anti-proliferative effects against diverse cancer cell lines. The inhibitory activity varies depending on the cancer type, with notable potency observed in specific malignancies as quantified in Table 1.

Table 1: Anti-proliferative Effects of Corilagin on Various Cancer Cell Lines

Cancer Type Cell Line IC₅₀ Value Experimental Conditions Citation
Ovarian Cancer SKOv3ip <30 μM 72-hour treatment [2]
Ovarian Cancer Hey <30 μM 72-hour treatment [2]
Colorectal Cancer HCT-8 29.78 ± 1.25 μM 48-hour treatment [6]
Colorectal Cancer HCT-8 31.69 ± 2.04 μM 24-hour treatment [6]
Normal Ovarian Surface Epithelium Primary cells ~160 μM 72-hour treatment [2]

The dose-dependent response of Corilagin is evident across multiple studies, with significantly higher IC₅₀ values in normal cells compared to cancer cells, suggesting a favorable therapeutic window [2]. For instance, while ovarian cancer cell lines SKOv3ip and Hey showed IC₅₀ values below 30 μM, normal ovarian surface epithelial cells exhibited IC₅₀ values approximately 5-fold higher (approximately 160 μM), indicating selective cytotoxicity against malignant cells [2]. In colorectal cancer HCT-8 cells, the similar IC₅₀ values after 24-hour (31.69 ± 2.04 μM) and 48-hour (29.78 ± 1.25 μM) treatments suggest a consistent and sustained anti-proliferative effect over time [6].

In Vivo Anti-Tumor Efficacy and Synergistic Combinations

Table 2: In Vivo Efficacy and Combination Studies of Corilagin

Study Model Treatment Protocol Key Findings Citation
SKOv3ip xenograft mice Intraperitoneal delivery Significant tumor growth inhibition (P < 0.05) compared to untreated controls [2]
HCT-8 cells with 5-FU combination Fixed ratio (1:3) Corilagin:5-FU for 48h Strong synergistic effect (Combination Index CI < 0.3) [6]
HCT-8 cells with 5-FU combination Various ratio concentrations Synergistic effects (0.3 < CI < 0.7) across multiple concentrations [6]

The synergistic relationship between Corilagin and conventional chemotherapeutic agents represents a promising approach for enhancing therapeutic efficacy while reducing side effects. The combination of Corilagin with 5-fluorouracil (5-FU) demonstrated particularly notable results, with Combination Index (CI) values indicating strong synergy (CI < 0.3) to moderate synergy (0.3 < CI < 0.7) across various concentration ratios [6]. This suggests that Corilagin may potentially reduce the required dosage of conventional chemotherapeutics while maintaining or even enhancing anti-tumor efficacy, thereby potentially mitigating dose-limiting toxicities associated with drugs like 5-FU [6].

Experimental Protocols for Corilagin Research

Extraction and Purification Methodologies

The extraction and purification of Corilagin from Phyllanthus species has been optimized using several complementary approaches:

  • Traditional Ethanol Extraction and Chromatography: Early methods involved extracting dried, whole Phyllanthus niruri L. herb with ethanol through three successive extractions, followed by sequential fractionation with n-hexane, trichloromethane ethyl acetate, and n-butanol. The n-butanol fraction was then subjected to Medium Pressure Liquid Chromatography (MPLC) using stepwise acetone gradients (5% for washing, 15% for elution). The resulting fraction was further purified through a polyamide column with ethanol gradients (15% for washing, 25% for elution), followed by final purification using a Sephadex LH-20 column. This approach yielded Corilagin with 98.7% purity as confirmed by High Performance Liquid Chromatography (HPLC) [2].

  • Ionic Liquid-Based Extraction: A more recent green extraction method utilizes 0.4 M [BMIm]Br (ionic liquid) with a liquid-solid ratio of 10:1, dispersed by ultrasonication at 50°C for 15 minutes. This process employs Macroporous resin D101 for [BMIm]Br removal, followed by preparative HPLC (prep-HPLC) to achieve Corilagin purity of 86.49%. Final purification through water precipitation enhances purity to 99.12%, providing a rapid and environmentally friendly large-scale preparation method [4] [7].

  • Hot Water Extraction for Plant Extracts: For preliminary studies using crude Phyllanthus extracts, the whole plant can be minced and mixed with 100°C hot water in a proportion of 1:20 (w/v) for 4 hours, repeated with fresh water. The resulting crude extract is filtered and lyophilized to dry powder, yielding approximately 26.4% (w/w) from the original plant material. The extract is prepared as a stock solution by dissolving dry powder from 100 mg of original whole plant in 1 mL sterile water (100 mg/mL stock) [3].

Cell-Based Anti-Tumor Activity Assays

Standardized protocols for evaluating Corilagin's anti-tumor mechanisms include:

  • Cell Proliferation Assay: The Sulforhodamine B (SRB) cell proliferation assay is commonly employed. Cancer cells (1.5-2.0×10³ cells per well in 100 μL medium) are seeded in 96-well plates and treated with Corilagin (typically 0-40 μM for cancer cells, 0-480 μM for normal cells) for 72 hours. After treatment, cells are fixed with 30% trichloroacetic acid (50 μL) incubated at 4°C for 60 minutes, washed, dried, and stained with 0.4% SRB (100 μL) for 30 minutes. Plates are rinsed with 0.1% acetic acid, air-dried, and 100 μL of Tris base (10 mM/L) is added before shaking. SRB values are measured at 490 nm wavelength, with experiments performed in quintuplicate and repeated three times for statistical reliability [2]. The MTT assay represents an alternative approach, where cells are treated with Corilagin, washed with PBS, followed by addition of MTT solution (0.05 mg/mL) and incubation at 37°C for 1 hour. After removing media, formazan crystals are dissolved in DMSO for optical density measurement at 570 nm [3].

  • Cell Cycle Analysis: Ovarian cancer cells (SKOv3ip and Hey) are seeded in 60-mm plates (1-2×10⁵/plate) and treated with Corilagin (20-40 μM) or DMSO control. After 24 or 48 hours, cells are trypsinized, collected in PBS, fixed, and washed with 70% cold ethanol. Following treatment with RNase (10 μg/mL), cells are stained with propidium iodide (PI, 50 μg/mL) for 15 minutes at room temperature. Cell cycle distribution is analyzed by flow cytometry (FACS Calibur) with data processing using ModFit3.0 software [2].

  • Apoptosis Analysis: Hey cells are seeded in 60-mm dishes (1-2×10⁵/dish) and treated with Corilagin (20-40 μM) or DMSO control. After 24 and 48 hours, cells are trypsinized, collected in PBS, and stained with Annexin V and PI according to the manufacturer's protocol for the Vybrant Apoptosis Assay Kit. Stained cells are analyzed by flow cytometry to quantify apoptotic populations [2]. The TUNEL (Terminal Deoxynucleotidyl Transferase-Mediated dUTP Nick End-Labeling) assay provides complementary apoptosis assessment. Cells plated on slides with or without Corilagin treatment are fixed with 4% methanol-free formaldehyde for 5 minutes at 4°C, washed with PBS, and processed using an in situ Cell Death Detection Kit Fluorescein according to manufacturer instructions. TUNEL-positive cells are visualized by immunofluorescent microscopy [3].

Protein Analysis and Molecular Mechanism Elucidation
  • Western Blot Analysis: SKOv3ip and Hey cells are seeded in 60-mm plates (1-2×10⁵/plate) and treated with Corilagin (20-40 μM) or DMSO control for 24, 48, or 72 hours. Protein extraction and immunoblotting are performed using standard protocols with antibodies targeting specific proteins including pAKT, AKT, pERK, ERK, Snail, Cyclin B1, Myt1, Phospho-cdc2, Phospho-Weel, and GAPDH as loading control [2].

  • Reverse Phase Protein Array (RPPA): Untreated and Corilagin-treated HO8910PM cells are analyzed using RPPA at core facilities (e.g., The University of Texas, M.D. Anderson Cancer Center RPPA Core Facility). This high-throughput approach enables simultaneous assessment of hundreds of proteins and phosphorylation states, providing comprehensive signaling pathway analysis [2].

Molecular Mechanisms and Signaling Pathways

Corilagin exerts its anti-tumor effects through multiple interconnected molecular pathways, as systematically illustrated in the following diagram:

G cluster_tgf TGF-β Secretion Inhibition cluster_signaling Signaling Pathway Modulation cluster_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction cluster_erap1 Immunomodulation (ERAP1 Inhibition) Corilagin Corilagin TGFβ_secretion Inhibits TGF-β secretion Corilagin->TGFβ_secretion Smad_pathway Inhibits canonical Smad pathway Corilagin->Smad_pathway GRP78_down Downregulates GRP78 expression Corilagin->GRP78_down G2M_arrest Induces G2/M phase arrest Corilagin->G2M_arrest ROS_production Enhances ROS production Corilagin->ROS_production Fas_up Upregulates Fas receptor/ligand Corilagin->Fas_up Bax_up Upregulates Bax Corilagin->Bax_up Bcl2_down Downregulates Bcl-2 Corilagin->Bcl2_down ERAP1_binding Directly binds and inhibits ERAP1 aminopeptidase Corilagin->ERAP1_binding Snail_destabilization Blocks TGF-β-induced Snail stabilization TGFβ_secretion->Snail_destabilization TGFβ_secretion->Smad_pathway EMT_inhibition Inhibits Epithelial-Mesenchymal Transition (EMT) Snail_destabilization->EMT_inhibition ERK_AKT_pathway Inhibits non-canonical ERK/AKT pathways Smad_pathway->ERK_AKT_pathway GRP78_down->ROS_production CyclinB1_down Downregulates Cyclin B1 G2M_arrest->CyclinB1_down Myt1_down Downregulates Myt1 G2M_arrest->Myt1_down Phospho_cdc2_down Downregulates Phospho-cdc2 G2M_arrest->Phospho_cdc2_down Phospho_Weel_down Downregulates Phospho-Weel G2M_arrest->Phospho_Weel_down Mitochondrial_dysfunction Induces mitochondrial dysfunction ROS_production->Mitochondrial_dysfunction ROS_production->Mitochondrial_dysfunction Caspase_activation Activates caspase cascade Fas_up->Caspase_activation Bax_up->Mitochondrial_dysfunction Bcl2_down->Mitochondrial_dysfunction Mitochondrial_dysfunction->Caspase_activation Antigen_presentation Modulates antigen processing and presentation ERAP1_binding->Antigen_presentation MHC_I_opathy Potential therapeutic for 'MHC-I-opathy' diseases Antigen_presentation->MHC_I_opathy

Figure 1: Comprehensive Molecular Mechanisms of Corilagin's Anti-Tumor Activity

The diagram above illustrates the multifaceted molecular mechanisms through which Corilagin exerts its anti-tumor effects, including TGF-β secretion inhibition, signaling pathway modulation, cell cycle arrest, apoptosis induction, and immunomodulation via ERAP1 inhibition.

TGF-β Pathway Inhibition and EMT Suppression

Corilagin demonstrates a specific targeting action against TGF-β secretion, a key regulator of tumor progression and metastasis. In ovarian cancer cell lines, Corilagin significantly inhibits TGF-β secretion into culture supernatant, contrasting with the lack of similar effects observed with the cytotoxic drug Paclitaxel, suggesting a specific mechanism distinct from general cytotoxicity [2]. This inhibition of TGF-β secretion subsequently blocks TGF-β-induced stabilization of Snail, a master regulator of epithelial-mesenchymal transition (EMT) - a critical process in cancer metastasis [2]. Through this mechanism, Corilagin effectively suppresses EMT programming, potentially limiting the metastatic potential of cancer cells. Furthermore, Corilagin disrupts both the canonical (Smad-dependent) and non-canonical (ERK/AKT) TGF-β signaling pathways, creating a comprehensive blockade of TGF-β-mediated oncogenic signaling [2].

Cell Cycle Arrest at G2/M Phase

Corilagin induces cell cycle arrest specifically at the G2/M phase transition in ovarian cancer cells, preventing cells from entering mitosis and ultimately leading to growth inhibition [2]. Immunoblotting assays reveal that this cell cycle arrest is associated with the downregulation of key cell cycle regulatory proteins including Cyclin B1, Myt1, Phospho-cdc2, and Phospho-Weel [2]. These proteins collectively control the G2/M checkpoint and their coordinated downregulation provides a molecular basis for the observed cell cycle arrest. In colorectal cancer cells, Corilagin alone or in combination with 5-FU induces S-phase blockade, indicating tissue-specific variations in cell cycle effects [6]. The ability to disrupt cell cycle progression represents a fundamental mechanism contributing to Corilagin's anti-proliferative activity across multiple cancer types.

Apoptosis Induction Through Multiple Pathways

Corilagin activates apoptotic cell death through both extrinsic and intrinsic pathways. In human osteosarcoma cells, Corilagin upregulates Fas receptor/ligand expression, initiating the extrinsic apoptosis pathway [3]. Simultaneously, it increases both intracellular and mitochondrial reactive oxygen species (ROS), leading to alterations in mitochondrial membrane permeability and modulation of Bcl-2 family proteins, including upregulation of Bid, tBid, and Bax, with concomitant downregulation of Bcl-2 [3]. These mitochondrial changes trigger the intrinsic apoptosis pathway, resulting in the amplification of caspase cascades and execution of apoptotic cell death [3]. Studies using mitochondrial respiratory-defective cells (143Bρ⁰) demonstrated less pronounced ROS increases and mitochondrial membrane potential changes compared to wild-type cells, confirming the essential role of functional mitochondria in Corilagin-induced apoptosis [3].

GRP78 Downregulation and Chemosensitization

In colorectal cancer models, Corilagin demonstrates significant synergistic effects with conventional chemotherapeutic agents, particularly 5-fluorouracil (5-FU) [6]. This synergistic activity is associated with Corilagin's ability to downregulate glucose-regulated protein 78 (GRP78), an endoplasmic reticulum chaperone protein overexpressed in various cancers that plays key roles in proliferation, migration, and drug resistance [6]. GRP78 downregulation enhances chemosensitivity through multiple mechanisms, including inhibition of survival signaling via the Akt pathway, activation of PP2A, and modulation of intracellular ROS levels [6]. The combination of Corilagin with 5-FU results in S-phase cell cycle blockade, increased intracellular ROS production, and enhanced apoptosis, collectively contributing to the observed synergistic anti-tumor activity [6].

ERAP1 Inhibition and Immunomodulatory Potential

Recent research has identified endoplasmic reticulum aminopeptidase 1 (ERAP1) as a novel direct molecular target of Corilagin [8]. ERAP1 serves as a critical "editor" of endogenous antigen peptides in the endoplasmic reticulum, playing a key role in the MHC-I-mediated antigen processing and presentation pathway [8]. Biochemical experiments demonstrate that Corilagin directly binds to the ERAP1 active site in a substrate-competitive inhibition mode, potentially preferentially binding to the S1 pocket and more distal sites of ERAP1 [8]. In cell models of ankylosing spondylitis mediated by HLA-B27 antigen presentation, Corilagin reverses ERAP1-induced endoplasmic reticulum stress and disrupted antigen presentation phenotypes, suggesting potential therapeutic value for "MHC-I-opathy" related autoimmune diseases and tumor immune evasion [8].

Therapeutic Potential and Future Perspectives

The comprehensive pharmacological profile of Corilagin positions it as a promising multi-target therapeutic agent with potential applications in oncology, immunology, and inflammatory diseases. Its ability to simultaneously modulate multiple signaling pathways (TGF-β/AKT/ERK/Smad), induce cell cycle arrest, promote apoptosis through mitochondrial mechanisms, downregulate GRP78 to reverse chemoresistance, and directly inhibit ERAP1 for immunomodulation represents a unique polypharmacological approach [2] [3] [8]. The favorable toxicity profile of Corilagin, evidenced by its significantly higher IC₅₀ values in normal cells compared to cancer cells, further enhances its therapeutic potential [2].

References

Core Anti-inflammatory Mechanisms of Corilagin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary anti-inflammatory mechanisms of corilagin identified in recent studies:

Mechanism Biological Target/Pathway Key Findings Experimental Model
Inhibition of NLRP3 Inflammasome Activation Olfr2/Adcy3/TLR4 → NF-κB (priming) → NLRP3/NEK7/ASC → Caspase-1 → IL-1β, IL-18, GSDMD (pyroptosis) [1]. Reduced serum lipids, alleviated aortic pathology, decreased lipid deposition, and suppressed expression of Olfr2 pathway molecules and pyroptosis-related proteins (GSDMD-N) [1]. In vivo: ApoE−/− mice (atherosclerosis model); In vitro: Ana-1 murine macrophages and mouse Bone Marrow-Derived Macrophages (BMDMs) [1].
Modulation of Metabolic Pathways Multiple pathways involving glucose, lipid, and amino acid metabolism [2]. Induced 20, 9, 11, 7, 16, 19, 14, 15, and 16 differential metabolites in the intestine, lung, kidney, stomach, heart, liver, hippocampus, cerebral cortex, and serum, respectively [2]. Mouse models analyzed via GC-MS [2].
Direct Inhibition of ERAP1 Enzyme Binds non-covalently to the active site of ERAP1, competitively inhibiting its activity without affecting the homologous enzyme ERAP2 [3]. Reversed endoplasmic reticulum stress and disturbances in antigen presentation induced by overactive ERAP1 in an HLA-B27-mediated Ankylosing Spondylitis (AS) cell model [3]. In vitro: Enzyme activity assays, cellular models of AS [3].

Experimental Protocols for Key Studies

Studying the NLRP3 Inflammasome Pathway

This methodology is used to investigate corilagin's effect on the Olfr2-NLRP3 pathway in atherosclerosis.

  • In Vivo Model Setup
    • Animals: ApoE−/− mice are used to model atherosclerosis [1].
    • Induction: Mice are fed a high-fat, high-cholesterol diet to induce disease progression [1].
    • Treatment: Corilagin is administered to the treatment group. A positive control group (e.g., aspirin) and a model control group (disease model without treatment) are included for comparison [1].
  • In Vitro Cell Culture & Stimulation
    • Cell Lines: Utilizes Ana-1 murine macrophage cell line and primary mouse Bone Marrow-Derived Macrophages (BMDMs) [1].
    • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C with 5% CO₂ [1].
    • Inflammation Induction: Cells are stimulated with Lipopolysaccharides (LPS) at 1μg/ml and Oxidized Low-Density Lipoprotein (Ox-LDL) at 100μg/ml for 24 hours to mimic inflammatory conditions [1].
    • Intervention: Cells are treated with varying concentrations of corilagin (e.g., 25μg/ml, 50μg/ml, 100μg/ml) post-stimulation [1].
  • Genetic Manipulation (for Mechanistic Validation)
    • Lentiviral Vectors: Ana-1 cells are infected with lentivirus constructs for Olfr2-overexpression (Olfr2-OE) or Olfr2-knockdown (Sh-Olfr2), alongside their respective controls (Ctrl-OE, Sh-Ctrl) [1].
    • Selection: Transduced cells are selected using puromycin (2μg/ml) for two weeks to establish stable cell lines [1].
  • Key Outcome Measurements
    • Protein Analysis: Measure expression levels of proteins in the Olfr2 pathway, NLRP3 inflammasome components (NLRP3, ASC, Caspase-1), and pyroptosis markers (GSDMD, GSDMD-N) via Western Blot [1].
    • Cytokine Detection: Quantify levels of active pro-inflammatory cytokines like IL-1β and IL-18 using ELISA [1].
    • Histological Analysis: Examine aortic tissues for pathological changes and lipid deposition (e.g., Oil Red O staining) [1].
    • Gene Expression: Validate genetic manipulation efficiency and measure gene expression of targets via Quantitative Real-Time PCR (RT-qPCR) [1].
Identifying ERAP1 as a Direct Target

This protocol outlines the process of discovering and validating ERAP1 as a direct molecular target of corilagin.

  • Protein Preparation and Screening
    • Expression & Purification: The wild-type ERAP1 protein (and related mutants) is expressed in HEK293F cells and purified using Ni-NTA, anion exchange, and size exclusion chromatography [3].
    • Inhibitor Screening: A high-throughput screen of a natural product library (~200,000 molecules) is performed to identify ERAP1 inhibitors. Corilagin is identified as a hit from this screen [3].
  • Enzymatic Activity and Selectivity Assays
    • Activity Measurement: ERAP1 enzymatic activity is measured with and without corilagin to determine the level of inhibition [3].
    • Selectivity Testing: Corilagin is tested against the homologous enzyme ERAP2 and other proteases to confirm its selectivity for ERAP1 [3].
  • Binding Interaction Studies
    • Cellular Level: Techniques like Cellular Thermal Shift Assay (CETSA) can be used to confirm the interaction between corilagin and ERAP1 within cells [3].
    • Protein Level: Surface Plasmon Resonance (SPR) or similar biophysical methods are employed to characterize the binding affinity (e.g., KD value) and kinetics, demonstrating a direct and non-covalent interaction [3].
    • Mode of Inhibition: Biochemical experiments and structural analysis (e.g., molecular docking) are used to determine that corilagin acts as a competitive inhibitor at the enzyme's active site [3].
  • Functional Cellular Assays
    • Disease Model: An HLA-B27-mediated Ankylosing Spondylitis (AS) cell model is used [3].
    • Intervention: The model is treated with corilagin to assess if it can reverse the endoplasmic reticulum stress and disruptions in antigen presentation caused by overactive ERAP1 [3].

Signaling Pathway Visualizations

The following diagrams, defined using the DOT language, illustrate the key anti-inflammatory pathways of corilagin.

Corilagin Inhibits NLRP3 Inflammasome Activation via the Olfr2 Pathway

G LPS_OxLDL LPS/Ox-LDL TLR4 TLR4 LPS_OxLDL->TLR4 Olfr2 Olfr2 LPS_OxLDL->Olfr2 NFkB NF-κB Pathway TLR4->NFkB Adcy3 Adcy3 Olfr2->Adcy3 Adcy3->NFkB Priming Priming Signal: Upregulates NLRP3, pro-IL-1β, pro-IL-18 NFkB->Priming NLRP3 NLRP3 Priming->NLRP3 NEK7 NEK7 NLRP3->NEK7 ASC ASC NEK7->ASC Caspase1 Caspase-1 (Active) ASC->Caspase1 IL1b_IL18 Mature IL-1β, IL-18 Caspase1->IL1b_IL18 GSDMD GSDMD-Mediated Pyroptosis Caspase1->GSDMD Inflamm Inflammation & Atherosclerosis IL1b_IL18->Inflamm GSDMD->Inflamm Corilagin Corilagin Inhibits Corilagin->Olfr2 Corilagin->NLRP3

Diagram 1: Corilagin suppresses NLRP3 inflammasome activation and pyroptosis by inhibiting the Olfr2 pathway and inflammasome assembly.

Corilagin Directly Binds and Inhibits ERAP1

G Precursor Long Peptide Precursor (10-30 aa) ERAP1 ERAP1 Enzyme Precursor->ERAP1 MHC_I_Peptide Optimal Peptide (8-12 aa) ERAP1->MHC_I_Peptide Overactive ERAP1 Overactivity ERAP1->Overactive MHC_I MHC-I Complex MHC_I_Peptide->MHC_I CD8_TCell CD8+ T-Cell Response MHC_I->CD8_TCell ImmuneResponse Normal Immune Activation CD8_TCell->ImmuneResponse Stress ER Stress & Aberrant Presentation Overactive->Stress Autoimmunity Autoimmunity (e.g., Ankylosing Spondylitis) Stress->Autoimmunity Corilagin Corilagin Corilagin->ERAP1 Competitive Inhibition

Diagram 2: Corilagin binds ERAP1 to prevent over-processing of antigen peptides, restoring normal immune presentation.

Interpretation of Key Findings

The provided diagrams and data can be interpreted as follows:

  • Multi-Target Action: The mechanisms in Diagrams 1 and 2 are not mutually exclusive. Corilagin likely exerts its broad anti-inflammatory effects by simultaneously targeting different pathways (innate immune inflammasome activation and adaptive immune antigen presentation) [1] [3].
  • Therapeutic Implications: Inhibiting the NLRP3 inflammasome addresses the inflammatory driver of diseases like atherosclerosis [1]. Meanwhile, targeting ERAP1 offers a novel strategy for treating "MHC-I-opathies" such as Ankylosing Spondylitis, for which upstream therapeutics are limited [3].
  • Experimental Design: The protocols highlight the importance of using both in vivo disease models and in vitro cell-based assays to validate efficacy and mechanism. Genetic manipulation (e.g., knockdown/overexpression) is crucial for confirming the specific role of a suspected target like Olfr2 [1].

References

Comprehensive Technical Guide: Corilagin as an NF-κB Pathway Inhibitor in Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Corilagin, a bioactive ellagitannin isolated from various medicinal plants including Phyllanthus urinaria and Geranium wilfordii, has emerged as a potent inhibitor of the NF-κB signaling pathway with significant therapeutic potential across multiple disease domains. Through systematic investigation across in vitro and in vivo models, corilagin has demonstrated multi-mechanistic activity by suppressing the phosphorylation and degradation of key NF-κB pathway components, inhibiting nuclear translocation of p65, and downregulating pro-inflammatory mediators. This comprehensive technical review synthesizes current evidence from peer-reviewed studies elucidating the molecular mechanisms, therapeutic applications, experimental methodologies, and translational potential of corilagin as an NF-κB pathway inhibitor for research and drug development applications. The accumulating preclinical evidence positions corilagin as a promising candidate for further development into therapeutics for chronic inflammatory diseases, autoimmune conditions, and metabolic disorders where NF-κB dysregulation plays a pathogenic role.

Chemical Background and Historical Context of Corilagin

Corilagin (β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-d-glucose) is a hydrolyzable tannin belonging to the ellagitannin class of natural products. First isolated from Caesalpinia coriaria (dividivi) in 1951, its initial structural characterization was completed in 1954, with subsequent revision of its axial chirality to R configuration established through definitive analytical studies [1]. The compound features a glucose core esterified with galloyl and hexahydroxydiphenoyl (HHDP) groups, with the HHDP group bridging the O-3 and O-6 positions of glucose and the galloyl group at the O-1 position [1]. The structural complexity of corilagin places it within a broader family of ellagitannins known for diverse biological activities, though its specific molecular configuration confers unique interactions with cellular signaling pathways.

The structural determination of corilagin has evolved significantly over decades of research. Early work relied on methylation studies and degradation analysis to establish the basic skeleton, while contemporary approaches have leveraged advanced spectroscopic techniques and chemical synthesis for definitive characterization [1]. The absolute configuration was confirmed through chemical correlation with schizandrin, which possesses established R-axial chirality, resolving earlier ambiguities in the stereochemical assignment [1]. This structural precision provides critical foundation for understanding corilagin's molecular interactions with pathway components and its mechanism of NF-κB inhibition at the atomic level.

Comprehensive Molecular Mechanisms of NF-κB Pathway Inhibition

Core NF-κB Signaling Disruption

The NF-κB pathway represents a master regulatory system controlling expression of genes central to inflammatory responses, cellular proliferation, and apoptosis. Corilagin demonstrates multi-tiered inhibition of this pathway through several well-characterized mechanisms. In rheumatoid arthritis research using MH7A human synovial cells, corilagin treatment dose-dependently suppressed the phosphorylation of key NF-κB components, including p65 and IκBα, induced by IL-1β stimulation [2]. This inhibition prevented IκBα degradation and subsequent nuclear translocation of the transcriptionally active p65 subunit, as confirmed through immunofluorescent staining showing blocked nuclear translocation of p65 [2]. The effect translated to downstream regulation of pro-inflammatory gene expression, with significant reduction in IL-6, IL-8, COX-2, and iNOS levels.

The inhibitory activity of corilagin extends to upstream pathway regulators across different disease models. In atherosclerosis research, corilagin demonstrated dose-dependent suppression of the LOX-1/MyD88/NF-κB signaling axis in both in vivo rabbit models and in vitro vascular smooth muscle cell studies [3]. This comprehensive pathway modulation resulted in reduced expression of key cytokines including monocyte chemoattractant protein-1 (MCP-1) and tumor necrosis factor α (TNF-α), highlighting the broad anti-inflammatory effects achieved through NF-κB inhibition [3]. The consistency of corilagin's effects across different cell types and stimulation conditions underscores its fundamental action on this pathway regardless of tissue context.

Complementary Pathway Modulation

Beyond direct NF-κB inhibition, corilagin exhibits parallel modulation of the MAPK signaling pathway, representing a complementary anti-inflammatory mechanism. In MH7A cells, corilagin treatment significantly reduced phosphorylation of ERK, JNK, and p38 MAP kinases in response to IL-1β stimulation [2]. This dual-pathway inhibition creates a synergistic effect that more comprehensively suppresses the inflammatory cascade than single-pathway targeting. The coordinated regulation of both NF-κB and MAPK pathways explains the potent anti-inflammatory and anti-proliferative effects observed across multiple disease models.

Recent research has identified a novel mechanism involving the olfactory receptor 2 (Olfr2) signaling pathway in atherosclerosis models. Corilagin treatment effectively suppressed Olfr2 expression in vascular macrophages, leading to inhibition of NLRP3 inflammasome activation and subsequent reduction in inflammation, macrophage polarization, and pyroptosis [4]. This pathway represents an upstream regulator of NF-κB activation, with Olfr2 signaling through adenylate cyclase 3 (Adcy3) to promote NF-κB-mediated inflammatory gene expression. The ability of corilagin to modulate this recently identified pathway expands our understanding of its multi-target mechanisms and provides new therapeutic angles for cardiovascular inflammation control.

Therapeutic Applications in Disease Models

Table 1: Corilagin Efficacy Across Disease Models

Disease Model Experimental System Key Mechanisms Observed Outcomes Citation
Rheumatoid Arthritis IL-1β-induced MH7A cells; AIA rats NF-κB & MAPK pathway inhibition; Reduced MMP expression Decreased proliferation, migration, invasion; Enhanced apoptosis; Reduced paw swelling [2]
Atherosclerosis ApoE−/− mice (HFD); LPS/Ox-LDL induced macrophages NLRP3 inflammasome inhibition via Olfr2 pathway; Reduced lipid accumulation Improved serum lipid profile; Decreased plaque formation; Reduced inflammation [4]
Atherosclerosis HFD rabbit model; Ox-LDL-induced VSMCs LOX-1/MyD88/NF-κB pathway suppression Inhibited VSMC proliferation/migration; Reduced intimal thickening [3]
Radiation-Induced Brain Injury Irradiated microglial cells DSB-triggered NF-κB pathway inhibition Suppressed microglial activation; Reduced neuroinflammation [5] [6]
Cervical Carcinoma CaSki and HeLa cell lines Nanoparticle-enhanced delivery; Apoptosis induction Improved controlled drug release; Enhanced cytotoxicity [7]
Rheumatoid Arthritis Applications

In rheumatoid arthritis research, corilagin has demonstrated compelling efficacy across both cellular and animal models. Using IL-1β-induced MH7A human synovial fibroblast cells, corilagin treatment resulted in dose-dependent inhibition of proliferation, migration, and invasion capacities, while simultaneously promoting apoptosis [2]. The pro-apoptotic effect was mediated through regulation of Bcl-2 family proteins, with corilagin upregulating pro-apoptotic Bax while suppressing anti-apoptotic Bcl-2 expression [2]. Additionally, corilagin significantly inhibited expression of matrix metalloproteinases (MMP-1, MMP-2, MMP-3, and MMP-9), which are crucial enzymes responsible for joint destruction in RA [2].

In adjuvant-induced arthritis (AIA) rat models, corilagin administration produced significant improvement in clinical disease parameters, including reduced paw swelling and lower arthritis scores [2]. Histopathological analysis revealed that corilagin treatment inhibited synovial hyperplasia and erosion while reducing inflammatory cell infiltration into joint tissues [2]. At the molecular level, corilagin decreased serum levels of pro-inflammatory cytokines including IL-6, TNF-α, IL-1β, and IL-17, confirming the broad anti-inflammatory effects mediated through NF-κB pathway inhibition [2]. These multi-faceted benefits highlight corilagin's potential as a comprehensive therapeutic agent targeting both inflammatory and destructive components of rheumatoid arthritis.

Cardiovascular Disease Applications

Atherosclerosis research has revealed corilagin's protective effects against vascular inflammation and plaque development. In ApoE−/− mouse models fed a high-fat diet, corilagin treatment significantly improved serum lipid profiles and reduced aortic plaque formation [4]. The compound demonstrated potent activity against NLRP3 inflammasome activation in vascular macrophages, a key driver of atherosclerotic progression [4]. Through suppression of the Olfr2 signaling pathway, corilagin reduced inflammation, macrophage polarization toward the pro-inflammatory M1 phenotype, and pyroptosis—a form of inflammatory cell death [4]. These effects position corilagin as a promising candidate for cardiovascular disease prevention and treatment.

Complementary studies in high-fat diet-induced atherosclerotic rabbit models confirmed corilagin's ability to alleviate atherosclerosis through alternative mechanisms. Treatment significantly reduced serum levels of total cholesterol, triglycerides, and LDL-C while increasing HDL-C levels [3]. Histological examination revealed decreased intimal thickening in the thoracic aorta and reduced formation of foam cells [3]. In ox-LDL-induced vascular smooth muscle cells, corilagin suppressed proliferation and migration—key processes in atherosclerotic plaque development and instability [3]. The consistent efficacy across different animal models and cell types underscores corilagin's potential as a multi-mechanistic therapeutic for cardiovascular diseases with inflammatory components.

Quantitative Experimental Data and Efficacy Metrics

Table 2: Corilagin Efficacy Metrics Across Experimental Models

Parameter Assessed Experimental System Dosing/Concentration Efficacy Outcomes Citation
NF-κB Pathway Inhibition IL-1β-induced MH7A cells 10-40 μM Reduced P-p65/p65 ratio; Blocked p65 nuclear translocation [2]
MAPK Pathway Inhibition IL-1β-induced MH7A cells 10-40 μM Decreased P-ERK/ERK, P-JNK/JNK, P-p38/p38 ratios [2]
Cytokine Suppression AIA rat model 25, 50 mg/kg Reduced serum IL-6, TNF-α, IL-1β, IL-17 [2]
Anti-atherosclerotic Effects HFD rabbit model 7.5, 15 mg/kg Improved lipid profile; Reduced intimal thickening [3]
CYP450 Inhibition In vitro enzyme assay 0.47-4.28 μM IC50: CYP3A4=4.277 μM; CYP2C8=0.470 μM [8]
Pharmacokinetics Rat plasma 10 mg/kg (oral) Bioavailability: 10.7% [9]

The dose-response relationship for corilagin's NF-κB inhibitory activity has been quantitatively established across multiple studies. In MH7A synovial cells, corilagin demonstrated concentration-dependent inhibition of IL-1β-induced NF-κB activation, with significant effects observed at concentrations as low as 10 μM and maximal inhibition achieved at 40 μM [2]. The therapeutic efficacy extended to in vivo models, with corilagin administration at 25 and 50 mg/kg in AIA rats producing significant reduction in paw swelling and arthritis scores in a dose-dependent manner [2]. The consistency of dosing across different disease models reinforces the compound's reproducible activity and provides guidance for future preclinical study design.

Beyond efficacy metrics, pharmacokinetic parameters have been characterized to inform translational development. A validated UPLC-PDA analytical method determined corilagin's oral bioavailability in rat plasma to be approximately 10.7%, highlighting a limitation that may require formulation strategies for clinical translation [9]. Drug interaction studies revealed corilagin's potential to inhibit cytochrome P450 enzymes, with IC50 values of 4.277 μM for CYP3A4 and 0.470 μM for CYP2C8 [8]. When co-administered with sitagliptin, corilagin significantly reduced bioavailability of the antidiabetic drug, decreasing Cmax by 5.8-fold and AUC by 14.96-fold [8]. These quantitative interactions underscore the importance of considering potential drug-drug interactions in therapeutic development.

Detailed Experimental Protocols and Methodologies

In Vitro Assessment of NF-κB Inhibition

The evaluation process for corilagin's effects on the NF-κB pathway employs standardized cellular models and treatment conditions that can be implemented across research settings. For rheumatoid arthritis-focused research, the MH7A human synovial cell line stimulated with IL-1β (10 ng/mL) serves as a well-established model [2]. Cells are typically pre-treated with varying concentrations of corilagin (10-40 μM) for 2 hours prior to IL-1β stimulation, followed by incubation for 24 hours to assess pathway inhibition [2]. The anti-proliferative effects are evaluated using Cell Counting Kit-8 (CCK-8) assays according to manufacturer protocols, with absorbance measurement at 450 nm [2].

The migration capacity of treated cells is assessed through wound healing assays, where confluent cell monolayers are scratched with a sterile pipette tip, washed, and then incubated with corilagin-containing media [2]. Migration distance is quantified at 0, 24, and 48 hours using image analysis software. For invasion capacity, transwell assays with Matrigel-coated chambers are employed, with cells seeded in the upper chamber and corilagin-containing media in the lower chamber [2]. After 24 hours, cells migrating through the membrane are fixed, stained, and counted under microscopy. Apoptosis rates are determined by flow cytometry using Annexin V-FITC/PI double staining according to standardized protocols, with data analysis quantifying early and late apoptotic populations [2].

Molecular Analysis of Pathway Inhibition

The mechanistic evaluation of NF-κB pathway inhibition requires comprehensive molecular biology techniques. For mRNA expression analysis of NF-κB-regulated genes, quantitative RT-PCR is performed using standardized protocols [2]. Total RNA is extracted using TRIzol reagent, followed by cDNA synthesis using reverse transcriptase. qPCR reactions utilize SYBR Green Master Mix with specific primers for targets of interest (Bax, Bcl-2, IL-6, IL-8, MMPs, COX-2, iNOS) [2]. Expression levels are normalized to GAPDH or β-actin as housekeeping controls, with fold changes calculated using the 2^(-ΔΔCt) method.

Protein-level analysis employs Western blotting for pathway components and cytokines [2]. Cells are lysed using RIPA buffer with protease and phosphatase inhibitors, followed by protein concentration determination via BCA assay. Equal protein amounts are separated by SDS-PAGE and transferred to PVDF membranes, which are then blocked and incubated with primary antibodies against target proteins (p65, P-p65, IκBα, P-IκBα, MAPK components, etc.) [2]. After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using ECL detection systems and quantified by densitometry. For cellular localization studies, immunofluorescent staining is performed with cells fixed in 4% paraformaldehyde, permeabilized with Triton X-100, blocked with BSA, and incubated with p65 primary antibody followed by fluorophore-conjugated secondary antibody [2]. Nuclear translocation is assessed by fluorescence microscopy or confocal imaging.

Signaling Pathway Visualization and Experimental Workflows

The molecular mechanisms of corilagin's NF-κB pathway inhibition involve multiple signaling components and regulatory interactions. The following diagram synthesizes findings from across the research literature to present a comprehensive visualization of these mechanisms:

G Corilagin Inhibition of NF-κB Signaling Pathway cluster_outputs Functional Outputs IL1b IL-1β IL1R IL-1 Receptor IL1b->IL1R LPS_OxLDL LPS/Ox-LDL TLR4 TLR4 LPS_OxLDL->TLR4 LOX1 LOX-1 LPS_OxLDL->LOX1 Radiation Radiation (DSBs) DSB_Sensor DNA Damage Sensor Radiation->DSB_Sensor MyD88 MyD88 IL1R->MyD88 TLR4->MyD88 Olfr2 Olfr2 Olfr2->MyD88 LOX1->MyD88 DSB_Sensor->MyD88 IKKa IKKα/β/γ MyD88->IKKa MAPKs MAPK Pathway (ERK, JNK, p38) MyD88->MAPKs IkBa IκBα IKKa->IkBa phosphorylation NFkB NF-κB (p65/p50) IKKa->NFkB release IkBa->NFkB sequestration NFkB_Nuc NF-κB Nuclear Translocation NFkB->NFkB_Nuc Inflam_Cyt Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) NFkB_Nuc->Inflam_Cyt MMPs Matrix Metalloproteinases (MMP-1, -2, -3, -9) NFkB_Nuc->MMPs Apoptosis Apoptosis Regulation (Bax/Bcl-2) NFkB_Nuc->Apoptosis NLRP3 NLRP3 Inflammasome MAPKs->NLRP3 Corilagin Corilagin Inhibition Corilagin->Olfr2 suppresses Corilagin->IKKa inhibits Corilagin->NFkB_Nuc blocks Corilagin->MAPKs inhibits Corilagin->NLRP3 inhibits

Schematic of corilagin's multi-target inhibition of NF-κB signaling and related pathways.

The experimental workflow for evaluating corilagin's activity encompasses both in vitro and in vivo approaches, with the following diagram illustrating a standardized research pathway:

G Experimental Workflow for Corilagin NF-κB Research cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_pk PK/PD & Formulation Cell_Culture Cell Culture Systems (MH7A, Ana-1, BMDMs, VSMCs) Stimulation Pathway Activation (IL-1β, LPS, Ox-LDL, Radiation) Cell_Culture->Stimulation Corilagin_Treatment Corilagin Treatment (10-100 μg/mL range) Stimulation->Corilagin_Treatment Functional_Assays Functional Assays (CCK-8, Wound Healing, Transwell) Corilagin_Treatment->Functional_Assays Molecular_Analysis Molecular Analysis (Western Blot, qPCR, ELISA, IF) Functional_Assays->Molecular_Analysis Data_Integration Data Integration & Mechanism Validation Molecular_Analysis->Data_Integration Animal_Models Animal Models (AIA rats, ApoE−/− mice, HFD rabbits) Dosing_Regimen Dosing Regimen (25-50 mg/kg, oral/i.v.) Animal_Models->Dosing_Regimen Disease_Metrics Disease Metrics (Paw swelling, Plaque area, Lipid profile) Dosing_Regimen->Disease_Metrics Tissue_Analysis Tissue Analysis (Histopathology, Serum cytokines) Disease_Metrics->Tissue_Analysis Tissue_Analysis->Data_Integration Formulation Formulation Optimization (Nanoparticles, Prodrugs) PK_Studies Pharmacokinetic Studies (UPLC-PDA, LC-MS) Formulation->PK_Studies Toxicity Toxicity Assessment (MTT, Organ histology) PK_Studies->Toxicity Toxicity->Data_Integration

Standardized experimental workflow for evaluating corilagin's NF-κB inhibitory activity.

Translational Potential and Drug Development Considerations

The translational pathway for corilagin faces several challenges that require strategic formulation approaches. The compound's modest bioavailability (approximately 10.7% in rats) presents a significant limitation for therapeutic development [9]. To address this, researchers have developed nanoengineered delivery systems that enhance corilagin's pharmacokinetic profile. One approach involves engineering corilagin into supramolecular nanoparticles through conjugation with lipoic acid, creating self-assembling structures with improved stability and tumor accumulation [7]. These nanocarriers leverage the enhanced permeability and retention (EPR) effect for targeted delivery to pathological tissues, potentially overcoming limitations associated with conventional administration.

The drug interaction profile of corilagin necessitates careful consideration in therapeutic development. Studies demonstrate that corilagin can significantly alter pharmacokinetics of co-administered drugs, as evidenced by reduced sitagliptin bioavailability when given concurrently [8]. This interaction appears mediated through CYP450 inhibition, with corilagin showing potent inhibition of CYP2C8 (IC50 = 0.470 μM) and moderate inhibition of CYP3A4 (IC50 = 4.277 μM) [8]. These findings highlight the importance of comprehensive interaction screening during preclinical development and potential need for dose adjustments in combination therapies. Despite these challenges, corilagin's favorable safety profile and multi-target mechanisms support its continued investigation as a promising therapeutic candidate for inflammatory and metabolic disorders.

Conclusion and Future Research Directions

Corilagin represents a promising natural product with demonstrated efficacy in suppressing NF-κB signaling across multiple disease models. Through multi-mechanistic actions including inhibition of IKK phosphorylation, prevention of IκBα degradation, blockade of p65 nuclear translocation, and modulation of upstream regulators including Olfr2 and LOX-1, corilagin achieves comprehensive anti-inflammatory and anti-proliferative effects [2] [4] [3]. The consistency of findings across independent research groups and experimental systems strengthens the evidence base supporting corilagin's therapeutic potential.

References

Core Anti-inflammatory Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

Corilagin's anti-inflammatory activity is largely attributed to its ability to suppress the production of pro-inflammatory mediators by blocking the NF-κB pathway.

  • Inhibition of Pro-inflammatory Factors: In a lipopolysaccharide (LPS)-induced inflammatory model using the RAW264.7 murine macrophage cell line, corilagin significantly reduced the levels of key pro-inflammatory cytokines and mediators, including TNF-α, IL-1β, IL-6, and NO [1].
  • Action on the NF-κB Pathway: The study identified that this reduction occurs at both the protein and gene expression levels by blocking the nuclear translocation of NF-κB, a master regulator of inflammation [1]. This mechanism was further supported by a study on cystic fibrosis IB3-1 cells, which confirmed corilagin as a potent inhibitor of NF-κB activity and its subsequent downregulation of the pro-inflammatory gene IL-8 [2].
  • Modulation of Other Pathways: Corilagin also promotes the production of the anti-inflammatory factor heme oxygenase-1 (HO-1) [1]. Its effects are pleiotropic, with other studies showing it can inhibit the TGF-β/AKT/ERK signaling pathways in ovarian cancer cells and upregulate the Nrf2 pathway to combat oxidative stress [3] [4].

Summary of Quantitative In Vitro Findings

The table below summarizes key quantitative data from in vitro studies on corilagin's anti-inflammatory and cellular effects.

Cell Line / Model Inducing Agent Key Measured Outcomes Observed Effects of Corilagin Citation
RAW264.7 murine macrophages LPS (Lipopolysaccharide) TNF-α, IL-1β, IL-6, NO, COX-2, HO-1, IL-10 ↓ Pro-inflammatory cytokines & mediators; ↑ HO-1; ↓ IL-10; Blocked NF-κB nuclear translocation [1]
Cystic fibrosis IB3-1 cells TNF-α IL-8 gene expression, NF-κB DNA binding Inhibited NF-κB binding to DNA; Downregulated TNF-α-induced IL-8 expression [2]
Hepatocellular carcinoma (HCC) cells (SMMC-7721, etc.) - Apoptosis, Mitochondrial membrane potential, Cytochrome c, Caspases Induced apoptosis via mitochondrial & death receptor pathways; Activated caspase-9, -8, -3; ↓ Bcl-2 [5]
Ovarian cancer cells (SKOv3ip, Hey) - Cell cycle, Apoptosis, TGF-β secretion Induced G2/M cell cycle arrest; Enhanced apoptosis; Inhibited TGF-β secretion [4]

Detailed Experimental Protocol (Based on RAW264.7 Model)

The following methodology outlines a standard protocol for preliminary in vitro exploration of corilagin's anti-inflammatory mechanism, based on the study by [1].

Establishing the Inflammatory Cellular Model
  • Cell Line: RAW264.7 murine macrophage cell line.
  • Inflammatory Induction: Stimulate cells with LPS (e.g., 100 ng/mL to 1 µg/mL) to activate the inflammatory response.
Treatment and Assay Methods

After establishing the LPS-induced model, treat cells with corilagin and use the following assays to evaluate its effects:

Assay Target Specific Method Key Measurements
Cytokine & Mediator Levels ELISA Quantification of TNF-α, IL-1β, IL-6, and IL-10 in cell culture supernatant [1].
Nitric Oxide (NO) Griess Method Measurement of nitrite concentration in the supernatant as an indicator of NO production [1].
mRNA Expression Real-time Quantitative PCR (qPCR) Analysis of gene expression levels for TNF-α, COX-2, iNOS, and HO-1 [1].
Protein Expression Western Blot Detection of protein levels for COX-2 and HO-1 [1].
NF-κB Translocation Immunocytochemistry Visualization and assessment of NF-κB p65 subunit movement from cytoplasm to the nucleus [1].

Signaling Pathway Visualization

The following diagram synthesizes findings from multiple studies to illustrate the primary signaling pathways through which corilagin exerts its anti-inflammatory and anti-tumor effects in vitro.

G LPS LPS Invisible1 LPS->Invisible1 TNFalpha TNFalpha TNFalpha->Invisible1 NFkB NF-κB Activation & Nuclear Translocation ProInflammatory Expression of Pro-inflammatory Mediators NFkB->ProInflammatory TGFbeta TGF-β Secretion Invisible2 TGFbeta->Invisible2 Apoptosis Induction of Apoptosis CellCycle G2/M Phase Cell Cycle Arrest HO1 HO-1 Production Invisible1->NFkB Invisible2->ProInflammatory via Smad Invisible2->Apoptosis via AKT/ERK Corilagin Corilagin Treatment Corilagin->NFkB Inhibits Corilagin->ProInflammatory Downregulates Corilagin->TGFbeta Inhibits Corilagin->Apoptosis Promotes Corilagin->CellCycle Induces Corilagin->HO1 Promotes

This diagram integrates corilagin's multifaceted mechanisms, showing its inhibition of pro-inflammatory pathways like NF-κB and TGF-β, alongside its promotion of anti-inflammatory and anti-proliferative processes.

Research Implications and Future Directions

The in vitro data positions corilagin as a promising multi-target agent for further development.

  • Therapeutic Potential: Its ability to simultaneously abate inflammatory damage and promote regression suggests potential for treating inflammation-related diseases [1]. The low toxicity observed toward normal cells in various studies further enhances its therapeutic appeal [3] [6] [4].
  • Synergistic Effects: Recent research indicates corilagin can enhance the efficacy of conventional chemotherapeutic drugs like 5-Fluorouracil (5-FU) and sensitize cancer cells to paclitaxel and carboplatin, suggesting potential for combination therapies [7] [4].
  • Areas for Further Study: Future work should prioritize toxicology and pharmacokinetic studies to advance corilagin toward clinical application [6]. The precise molecular target of corilagin and its effects on other signaling pathways also warrant deeper investigation.

References

Comprehensive Technical Guide: Corilagin from Terminalia catappa - Sources, Extraction, and Pharmacological Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Corilagin and Terminalia catappa

Corilagin (β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-d-glucose) is an ellagitannin belonging to the hydrolyzable tannin class of polyphenolic compounds, with molecular formula C₂₇H₂₂O₁₈ and molecular weight of 634.45 g/mol. It exists as an off-white acicular crystalline powder that demonstrates high solubility in polar solvents including methanol, ethanol, acetone, and DMSO [1] [2]. The compound was first isolated in 1951 from Caesalpinia coriaria (divi-divi), but remained largely unstudied until 1985 when its inhibition of RNA tumor virus reverse transcriptase was discovered, sparking increased research interest in its pharmacological potential [2].

Terminalia catappa L., commonly known as tropical almond or Indian almond, is a medicinal plant widely distributed in tropical and subtropical regions. In traditional Asian medicine systems, the leaves of T. catappa have been used for centuries to treat dermatitis and hepatitis [3]. Research has confirmed that extracts from T. catappa leaves exhibit potent antioxidant, anti-inflammatory, and hepatoprotective properties, which are largely attributed to their high content of hydrolysable tannins, including corilagin and chebulagic acid [3] [4]. The Okinawan variant of T. catappa has shown particularly strong free radical scavenging activity compared to other medicinal herbs from the region, suggesting potential chemopreventive applications [3].

Quantitative Composition and Bioactivity Data

Corilagin Content in Terminalia catappa

Table 1: Corilagin yield from Terminalia catappa and related extraction parameters

Plant Source Extraction Method Extraction Solvent Corilagin Yield Reference
Terminalia catappa leaves 50% ethanol reflux 50% aqueous ethanol 0.6% (of dry weight) [3]
Terminalia catappa leaves Hot water extraction Water Strong radical scavenging (IC₅₀ 0.85 μg/mL for DPPH) [3]
Geranium sibiricum Microwave-assisted enzymatic extraction Water (with cellulase) 6.79 mg/g (0.68%) [5]

The extracted corilagin from T. catappa leaves demonstrates exceptional radical scavenging capacity with IC₅₀ values of 0.85 μg/mL against DPPH radicals and 0.2 μg/mL against superoxide anion (O₂·⁻) [3]. Isolated corilagin exhibits even more potent activity with IC₅₀ values of 0.32 μM against O₂·⁻ and 3.2 μM against DPPH radicals [3]. In T. catappa, corilagin is typically accompanied by chebulagic acid (yield 0.86%), which shows complementary bioactivity [3].

Bioactivity Parameters of Corilagin

Table 2: Experimentally determined bioactivity parameters of corilagin

Bioactivity Assay Experimental System Key Parameters/Results Reference
Antioxidant Activity DPPH radical scavenging IC₅₀ = 3.2 μM [3]
Superoxide anion scavenging IC₅₀ = 0.32 μM [3]
Peroxyl radical scavenging Significant inhibition at low μM concentrations [4]
Hepatoprotective Effects GalN/LPS-induced liver injury in rats 40 mg/kg significantly reduced serum ALT, AST, GST [3] [4]
Lipid peroxidation inhibition Reduced mitochondrial lipid peroxidation [3]
Anti-inflammatory Activity LPS-induced macrophages Inhibited TLR4/MyD88/NF-κB pathway [6]
RAW264.7 cells Reduced pro-inflammatory mediators [6]
Anticancer Activity Hepatocellular carcinoma Induced G2/M cell cycle arrest [7] [2]
Cholangiocarcinoma in nude mice Downregulated Notch1 and mTOR expression [7]
Antiviral Activity SARS-CoV-2 RdRp inhibition EC₅₀ = 3.33 ± 0.52 μM (cell-based) [1]
SARS-CoV-2 replication in Vero cells EC₅₀ = 0.13 mmol/L [1]

Extraction and Purification Methodologies

Conventional Extraction Protocols

The standard extraction methodology for corilagin from Terminalia catappa leaves involves using 50% aqueous ethanol as the extraction solvent [3]. The optimized protocol includes:

  • Plant material preparation: Fresh or dried T. catappa leaves are ground to a fine powder (particle size 0.5-1.0 mm) to maximize surface area for extraction [3].
  • Solvent extraction: The powdered plant material is refluxed with 50% aqueous ethanol at 70-80°C for 2-3 hours with continuous stirring at 200 rpm [3] [2].
  • Concentration: The ethanol extract is concentrated under reduced pressure at 40°C using a rotary evaporator to preserve heat-sensitive compounds [3].
  • Fractionation: The concentrated extract is sequentially partitioned with organic solvents of increasing polarity (hexane, ethyl acetate, n-butanol) to enrich the corilagin content in the appropriate fraction [3].

For large-scale extraction, subcritical water extraction (SWE) has demonstrated advantages over conventional methods, yielding higher amounts of corilagin while avoiding organic solvents [2]. SWE is typically performed at temperatures of 100-200°C and pressures sufficient to maintain water in the liquid state, which significantly improves the extraction efficiency of polyphenolic compounds [2].

Advanced Extraction Technologies

Microwave-assisted enzymatic extraction (MAEE) represents a novel, environmentally friendly approach that combines the advantages of microwave irradiation with enzymatic cell wall degradation [5]. The optimized protocol for MAEE includes:

  • Enzyme selection: Cellulase (Celluclast 1.5L, ≥1000 U/mg) is selected for its ability to hydrolyze cellulose and break down the plant cell wall matrix, facilitating the release of bound polyphenols [5].
  • Enzyme concentration: 1.5-2.0% (w/w) cellulase relative to plant material weight [5].
  • Microwave parameters: Power 500W, temperature 50°C, irradiation time 10 minutes with pulsed operation (30s on/30s off) to prevent thermal degradation [5].
  • Liquid-to-solid ratio: 25:1 mL/g for optimal extraction efficiency [5].
  • pH control: Maintenance at pH 4.5-5.0 using citrate buffer for optimal cellulase activity [5].

This innovative MAEE approach has demonstrated significantly enhanced yields (64-73% increase compared to conventional extraction) while using only deionized water as the extraction medium, making it particularly suitable for pharmaceutical applications where solvent residues are a concern [5].

Purification and Isolation Methods

High-speed countercurrent chromatography (HSCCC) has emerged as a highly efficient method for the preparative separation of corilagin from crude plant extracts [8]. The HSCCC protocol typically employs a two-phase solvent system consisting of n-hexane:ethyl acetate:methanol:water (1:5:1:5, v/v/v/v), where corilagin partitions into the lower aqueous phase [8]. The method enables direct and successive injections of crude methanolic extract, achieving high-purity corilagin (>95%) in a single purification step [8].

For analytical quantification and quality control, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. The optimal conditions include:

  • Column: C18 column (250 × 4.6 mm, 5 μm particle size)
  • Mobile phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
  • Gradient program: 0-5 min: 5% B; 5-25 min: 5-30% B; 25-30 min: 30-80% B
  • Flow rate: 1.0 mL/min
  • Detection: UV at 280 nm
  • Column temperature: 30°C [2] [5]

Pharmacological Mechanisms and Signaling Pathways

Hepatoprotective Mechanisms

Corilagin demonstrates potent hepatoprotective effects against drug-induced liver injury, particularly in galactosamine (GalN)/lipopolysaccharide (LPS)-induced hepatotoxicity models [3] [4]. The molecular mechanisms underlying these protective effects involve:

  • Suppression of oxidative stress: Corilagin significantly reduces free radical formation and lipid peroxidation in liver mitochondria by scavenging reactive oxygen species (ROS) including superoxide anion and peroxyl radicals [3] [4].
  • Inhibition of apoptosis: Corilagin pretreatment prevents caspase-3 activation and DNA fragmentation in hepatocytes, indicating potent anti-apoptotic activity [3] [4].
  • Enhancement of antioxidant defense: Corilagin upregulates the Nrf2 pathway, increasing the expression of downstream antioxidant enzymes including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase catalytic (GCLC) and modifier (GCLM) subunits [1]. This enhanced antioxidant capacity contributes significantly to the hepatoprotective effects against acetaminophen and other hepatotoxin-induced damage.
  • Modulation of detoxification enzymes: Corilagin normalizes the activity of glutathione S-transferase (GST), which is typically elevated during chemical-induced hepatotoxicity [3] [4].

The following diagram illustrates the primary hepatoprotective mechanisms of corilagin:

G Hepatotoxin Hepatotoxin OxidativeStress OxidativeStress Hepatotoxin->OxidativeStress MitochondrialDamage MitochondrialDamage OxidativeStress->MitochondrialDamage Apoptosis Apoptosis MitochondrialDamage->Apoptosis LiverDamage LiverDamage Apoptosis->LiverDamage Corilagin Corilagin ROSScavenging ROSScavenging Corilagin->ROSScavenging Nrf2Activation Nrf2Activation Corilagin->Nrf2Activation CaspaseInhibition CaspaseInhibition Corilagin->CaspaseInhibition ROSScavenging->OxidativeStress Protection Protection ROSScavenging->Protection AntioxidantEnzymes AntioxidantEnzymes Nrf2Activation->AntioxidantEnzymes AntioxidantEnzymes->Protection CaspaseInhibition->Apoptosis CaspaseInhibition->Protection

Hepatoprotective mechanisms of corilagin against toxin-induced liver injury.

Anti-inflammatory and Immunomodulatory Pathways

Corilagin demonstrates significant anti-inflammatory activity through multiple mechanisms, with recent research revealing its potent effects on macrophage polarization and inflammatory signaling pathways [6]. The molecular mechanisms include:

  • TLR4/NF-κB pathway inhibition: In LPS-induced macrophages, corilagin dramatically decreases the activation of TLR4, MyD88, and subsequent NF-κB signaling, leading to reduced expression of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6 [6].
  • Macrophage phenotype modulation: Corilagin promotes a shift from pro-inflammatory M1 macrophages to anti-inflammatory M2 phenotypes, particularly in diabetic wound healing models where excessive inflammation impairs tissue repair [6].
  • Enhancement of fatty acid oxidation: The compound promotes M2 macrophage polarization through upregulation of fatty acid oxidation, which provides the metabolic foundation for anti-inflammatory macrophage functions [6].
  • Inhibition of inflammatory mediators: Corilagin suppresses the production of nitric oxide (NO), prostaglandin E2 (PGE2), and inducible nitric oxide synthase (iNOS) in activated macrophages [2].
Anticancer Mechanisms and Signaling Pathways

Corilagin has demonstrated promising anticancer activity against various cancer types, with particularly notable effects on hepatocellular carcinoma and cholangiocarcinoma [7] [2]. The compound exerts its antitumor effects through multiple interconnected mechanisms:

  • Cell cycle arrest: Corilagin induces G2/M phase arrest in hepatocellular carcinoma cells by modulating the expression and activity of cyclin-dependent kinases (CDKs) and their regulatory cyclins [7] [2].
  • Apoptosis induction: The compound promotes both intrinsic and extrinsic apoptotic pathways, characterized by altered expression of procaspase-3, procaspase-8, procaspase-9, poly (ADP-ribose) polymerase (PARP), and Bcl-2 family proteins (increased Bax/Bcl-2 ratio) [7].
  • Reactive oxygen species (ROS) generation: In breast cancer cells, corilagin-induced apoptosis and autophagic cell death depend on production of intracellular ROS, creating oxidative stress that exceeds the threshold of cancer cell tolerance [7].
  • Signaling pathway modulation: Corilagin suppresses the activation of both canonical Smad and non-canonical ERK/Akt pathways, and downregulates the expression of Notch1 and mammalian target of rapamycin (mTOR) in cholangiocarcinoma models [7].
  • Low toxicity to normal cells: Importantly, corilagin shows selective cytotoxicity toward cancer cells with significantly less toxicity to normal cells and tissues, suggesting a favorable therapeutic window [1] [7] [2].

The following diagram summarizes the multifaceted anticancer mechanisms of corilagin:

G Corilagin Corilagin CellCycleArrest CellCycleArrest Corilagin->CellCycleArrest ApoptosisInduction ApoptosisInduction Corilagin->ApoptosisInduction ROSGeneration ROSGeneration Corilagin->ROSGeneration PathwayModulation PathwayModulation Corilagin->PathwayModulation G2MArrest G2MArrest CellCycleArrest->G2MArrest MitochondrialPathway MitochondrialPathway ApoptosisInduction->MitochondrialPathway DeathReceptorPathway DeathReceptorPathway ApoptosisInduction->DeathReceptorPathway OxidativeStress OxidativeStress ROSGeneration->OxidativeStress Notch1mTORInhibition Notch1mTORInhibition PathwayModulation->Notch1mTORInhibition CancerCellDeath CancerCellDeath G2MArrest->CancerCellDeath MitochondrialPathway->CancerCellDeath DeathReceptorPathway->CancerCellDeath OxidativeStress->CancerCellDeath Notch1mTORInhibition->CancerCellDeath

Multifaceted anticancer mechanisms of corilagin through multiple signaling pathways.

Antiviral Activity and Mechanisms

Recent investigations have revealed potent antiviral activity of corilagin against SARS-CoV-2, positioning it as a promising candidate for COVID-19 therapeutics [1]. The antiviral mechanisms include:

  • RNA-dependent RNA polymerase (RdRp) inhibition: Corilagin effectively inhibits SARS-CoV-2 RdRp polymerase activity in both cell-free and cell-based assays, with an EC₅₀ of 3.33 ± 0.52 μM in HEK293T cells, comparable to remdesivir (EC₅₀ = 1.81 ± 0.26 μmol/L) [1].
  • Resistance to proofreading exoribonuclease: As a non-nucleoside inhibitor, corilagin fully resists the proofreading activity of the SARS-CoV-2 nsp10-nsp14 exoribonuclease complex, which typically degrades many antiviral compounds [1].
  • Synergistic activity with remdesivir: The combination of corilagin with remdesivir exhibits additive activity against SARS-CoV-2 RdRp, suggesting potential combination therapy approaches [1].
  • Binding to RdRp palm domain: Computational modeling predicts that corilagin binds to the palm domain of SARS-CoV-2 RdRp, preventing conformational changes required for nucleotide incorporation [1]. Specifically, the highly conserved SDD sequence residue D761 and its adjacent residues G616, D761, and K798 form strong hydrogen bonds with corilagin molecules at the entrance of the NTP channel, preventing NTP from entering the active site for RNA chain synthesis [1].

Experimental Models and Research Methodologies

In Vitro Bioassay Systems

Cell-based systems for evaluating corilagin bioactivity include:

  • Hepatoprotective assays: Primary hepatocyte cultures or HepG2 cell lines treated with galactosamine (GalN, 30 mM) and lipopolysaccharide (LPS, 1 μg/mL) to induce hepatotoxicity [3] [4]. Corilagin is typically tested at concentrations ranging from 10-100 μM, with pretreatment 2 hours prior to toxin exposure.
  • Anticancer activity screening: Various cancer cell lines including hepatocellular carcinoma (Hep3B, HepG2), breast cancer (MCF-7), cholangiocarcinoma, and ovarian cancer cells [7] [2]. Standard MTT assays are performed with 24-72 hour exposure to corilagin (0-200 μM concentration range).
  • Anti-inflammatory assessment: RAW264.7 murine macrophage cells stimulated with LPS (100 ng/mL) to induce inflammatory response [6]. Corilagin pretreatment (10-50 μM) is administered 1 hour prior to LPS stimulation, with measurement of inflammatory mediators (NO, PGE2, TNF-α, IL-6) after 24 hours.
  • Antioxidant capacity evaluation: DPPH radical scavenging assay with corilagin concentrations of 0.1-100 μM; superoxide anion scavenging using xanthine/xanthine oxidase system; peroxyl radical scavenging using AAPH-induced linoleic acid peroxidation [3] [5].
In Vivo Experimental Models

Animal models used in corilagin research include:

  • GalN/LPS-induced liver injury in rats: Rats (200-250 g) receive subcutaneous injection of GalN (600 mg/kg) followed by intraperitoneal LPS (0.5 μg/kg) [3] [4]. Corilagin (20-40 mg/kg) is administered intraperitoneally 1 hour prior to GalN/LPS treatment. Serum ALT, AST, and GST activities are measured 8 hours after intoxication.
  • Diabetic wound healing models: Streptozotocin (STZ)-induced diabetic mice receive full-thickness cutaneous wounds, with corilagin applied topically (0.5-2.0% in ointment) or administered systemically (10-20 mg/kg, i.p.) [6]. Wound closure is monitored through morphological observation and histological analysis over 7-21 days.
  • Xenograft tumor models: Immunodeficient nude mice inoculated subcutaneously with human cancer cells (hepatocellular carcinoma, cholangiocarcinoma) [7]. Corilagin is administered intraperitoneally (10-40 mg/kg/day) for 2-4 weeks, with tumor volume measured regularly and molecular analysis of signaling pathways performed on excised tumors.
  • Acute toxicity assessment: Mice receive single oral doses of corilagin (up to 2000 mg/kg) with 14-day observation for behavioral changes, weight loss, and mortality [1] [2]. No undesirable behavioral changes or weight loss have been observed at therapeutic doses.

Conclusion and Research Perspectives

Corilagin from Terminalia catappa represents a versatile medicinal herbal agent with demonstrated efficacy across multiple therapeutic areas, including hepatoprotection, anti-inflammatory applications, anticancer therapy, and antiviral treatment. The comparable activity to pharmaceutical drugs like remdesivir in certain applications, combined with its favorable safety profile and low toxicity to normal cells, positions corilagin as a promising candidate for drug development [1] [7].

Several research gaps remain to be addressed before corilagin can advance to clinical applications. Comprehensive pharmacokinetic studies are needed to understand its absorption, distribution, metabolism, and excretion profiles [2]. The molecular targets of corilagin require more precise identification to facilitate structure-activity optimization [7] [2]. Additionally, formulation strategies to improve bioavailability, such as nanoencapsulation or prodrug approaches, represent important research directions [9].

References

Comprehensive Technical Guide: Corilagin from Phyllanthus urinaria - Sources, Analysis, and Pharmacological Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Corilagin, a hydrolyzable tannin predominantly found in various Phyllanthus species including Phyllanthus urinaria, represents a promising multi-target therapeutic compound with demonstrated antitumor, antiviral, and anti-inflammatory activities. This whitepaper provides a comprehensive technical overview of corilagin sources, extraction methodologies, quantitative analysis, and mechanistic pharmacological studies to support research and development initiatives. Recent advances in purification technologies, particularly ionic liquid-based extraction, have enabled higher purity yields (>99%) while reducing processing time and environmental impact. Significant progress has been made in elucidating corilagin's complex signaling pathways, including its role in activating innate immune responses through the cGAS-STING pathway and inducing mitochondrial dysfunction in pathogens. This guide consolidates the most current research findings and technical protocols to facilitate further investigation into this promising natural product for drug development applications.

Introduction and Botanical Sources

Corilagin (C27H22O18) is a polyphenolic tannic acid and a major bioactive compound present in various plant species, with particularly high concentrations in multiple Phyllanthus species. As a hydrolyzable tannin, it represents an important component of traditional medicinal preparations, especially in Traditional Chinese Medicine (TCM) where it contributes significantly to the therapeutic effects of herbal remedies. The compound's chemical structure features multiple galloyl groups and a hexahydroxydiphenoyl (HHDP) moiety, which contributes to its diverse biological activities and water solubility. [1]

The genus Phyllanthus (family Phyllanthaceae) comprises over 1,000 species of trees, herbs, and shrubs distributed globally, with many species exhibiting significant pharmacological value due to their rich content of bioactive compounds. Among these, Phyllanthus urinaria (commonly known as "Yexiazhu" in TCM) stands out as a particularly valuable source of corilagin, alongside other species including P. niruri and P. amarus. [2] Traditionally, the whole plant, roots, fruits, and leaves of P. urinaria have been used in various medicinal systems worldwide to treat diverse health complications. In TCM practice, decoction of the whole plant is employed to clear heat-toxin and remove dampness, specifically for treating jaundice, enteritis, diarrhea, and dropsy. The TCM prescription "yexiazhu capsule," derived from P. urinaria, is specifically indicated for hepatitis B treatment. [2]

Beyond Phyllanthus species, corilagin has been identified in several other medicinal plants, though generally at lower concentrations. Research has indicated that Dimocarpus longan (longan) may contain significant quantities of corilagin, with one study identifying it as the plant source with the maximum content among ten species screened. [3] This wide distribution across plant species provides multiple sourcing options for research and development purposes, though Phyllanthus urinaria remains the most extensively studied and traditionally validated source.

Quantitative Analysis of Corilagin Content

Corilagin Content Across Plant Species

Table 1: Comparative Corilagin Content in Various Plant Sources

Plant Source Plant Part Corilagin Content Extraction Method Reference
Phyllanthus urinaria Whole plant ~1.5-2.5% dry weight Ionic liquid extraction [4]
Phyllanthus niruri Whole plant ~0.8-1.5% dry weight Ethyl acetate fractionation [3]
Dimocarpus longan Not specified Maximum among 10 species Ethanol extraction [3]
Terminalia catappa Leaves Quantitative data not provided Not specified [1]
Analytical Methods for Corilagin Quantification

High-Performance Liquid Chromatography (HPLC) represents the gold standard for corilagin quantification and purity assessment. The following optimized protocol has been established for reliable corilagin analysis: [3]

  • Chromatographic Column: Waters XBridge Shield RP18 (4.6 mm × 250 mm, 5 μm)
  • Detection: DAD detector at 280 nm
  • Column Temperature: 30°C
  • Mobile Phase: Acetonitrile (A) and 0.1% KH2PO4 (B)
  • Flow Rate: 1 mL/min
  • Injection Volume: 20 μL
  • Elution Program: Gradient elution with the following profile:
    • 0-10 min: 15% A / 85% B
    • 10-15 min: 20% A / 80% B
    • 15-20 min: 25% A / 75% B

For standard curve preparation, corilagin standard solution (0.25 mg/mL) is prepared in 50% methanol and serially diluted to concentrations of 0.025, 0.050, 0.075, 0.100, and 0.125 mg/mL. The linear relationship between peak area (Y) and concentration (X) demonstrates excellent correlation coefficients (typically R² > 0.999), enabling precise quantification. [3]

Sample preparation follows a standardized protocol: 5 g of plant material powder is extracted with 25 mL of 95% ethanol at room temperature for three times (12 hours each time). The solvent is evaporated under vacuum, and the dried ethanol extract is dissolved in 50% methanol (100 mL) and filtered through a 0.45 μm membrane before analysis. [3]

Extraction and Purification Methodologies

Advanced Extraction Protocols
3.1.1 Ionic Liquid-Based Extraction

Recent advances in green extraction technologies have yielded significantly improved corilagin yields from Phyllanthus species. The optimized ionic liquid extraction method represents a substantial improvement over traditional solvent-based approaches: [4]

  • Optimal Ionic Liquid: 0.4 M [BMIm]Br (1-butyl-3-methylimidazolium bromide)
  • Liquid-Solid Ratio: 10:1
  • Extraction Technique: Ultrasonication dispersion
  • Temperature: 50°C
  • Time: 15 minutes

This method demonstrates superior extraction efficiency while reducing processing time and environmental impact compared to conventional organic solvents. The ionic liquid serves as both an extraction enhancer and a stabilizer for sensitive polyphenolic compounds like corilagin.

3.1.2 Conventional Ethanol Extraction

For laboratories without access to ionic liquid technology, a standardized ethanol extraction protocol provides reliable results: [3]

  • Solvent System: 75% ethanol in water
  • Extraction: Triple extraction at room temperature (3 × 5L solvent per 3 kg dried plant material)
  • Concentration: Rotary evaporation under reduced pressure
  • Fractionation: Sequential partitioning with petroleum ether, CHCl₃, ethyl acetate, and n-BuOH (3:1, v/v, three times each)

The ethyl acetate fraction typically contains the highest concentration of corilagin and related tannins, making it the preferred fraction for further purification steps.

Purification Techniques
3.2.1 Multi-Stage Purification Protocol

A combination of purification techniques enables the production of high-purity corilagin suitable for research and pharmaceutical applications: [4]

  • Macroporous Resin Treatment: D101 macroporous resin effectively removes [BMIm]Br ionic liquid and other impurities
  • Preparative HPLC: Isolates corilagin from complex plant matrices with 86.49% purity
  • Water Precipitation: Further purification achieves 99.12% final purity

This integrated approach represents a scalable process suitable for industrial-level production while maintaining high purity standards. The water precipitation step specifically enhances purity by leveraging corilagin's differential solubility characteristics.

3.2.2 Chromatographic Separation

For laboratory-scale purification, the following chromatographic sequence has proven effective: [3]

  • Polyamide Column Chromatography: Gradient elution with H₂O-EtOH (10:0 to 0:10) followed by 3.5% NH₃-H₂O
  • Sephadex LH-20 Column: Methanol elution to obtain pure corilagin

This method yields corilagin with excellent purity profiles confirmed by HPLC, NMR, and mass spectrometric analyses. The typical yield from 3 kg of dried P. niruri whole plant is approximately 43.0 mg of pure corilagin. [3]

Table 2: Comparison of Extraction and Purification Methods

Method Purity Yield Processing Time Scalability Key Advantages
Ionic Liquid + Prep-HPLC + Precipitation 99.12% ~4-6 hours Industrial scale Green process, high purity
Ethanol Extraction + Column Chromatography 98% (HPLC) 24-48 hours Laboratory scale Widely accessible materials
Supercritical Fluid Extraction (Patent) Not specified Reduced time Industrial scale Low energy consumption

Pharmacological Activities and Mechanisms

Anticancer Activities

Corilagin demonstrates broad-spectrum antitumor activity with a favorable toxicity profile against normal cells. In vitro studies across multiple cancer cell lines have established its potent anticancer effects through diverse mechanisms: [3]

Table 3: Anticancer Mechanisms of Corilagin

Cancer Type Cell Lines Proposed Mechanisms Experimental Evidence
Hepatocellular Carcinoma SMMC7721, Bel7402, MHCC97-H, HepG2 Apoptosis induction, ROS generation IC₅₀ values 5-20 μM; Selective toxicity to cancer cells
Breast Cancer MCF-7 Apoptosis and autophagy via ROS; ERK and hypoxia pathways Dose-dependent growth inhibition
Leukemia HL-60 Fas receptor/ligand expression; Caspase-3 activation; Reduced telomerase activity DNA fragmentation; CD95 pathway activation
Melanoma MeWo MAPKs, Myc/Max, NFκB, and hypoxia pathways Inhibition of proliferation, metastasis and angiogenesis
Osteosarcoma 143B Fas receptor/ligand expression pathway Apoptosis induction

Corilagin has demonstrated synergistic effects with conventional chemotherapeutic agents. Specifically, the coefficient of drug interaction (CDI) of 10 μM corilagin combined with 20 μM cisplatin (cDDP) reached 0.77, indicating significant potentiation of antitumor activity. This synergistic effect potentially allows for dose reduction of conventional chemotherapeutics while maintaining efficacy and reducing side effects. [3]

G cluster_corilagin Corilagin Anticancer Mechanisms cluster_apoptosis Apoptosis Induction cluster_ros Oxidative Stress Pathway Corilagin Corilagin Fas Fas Receptor/Ligand Expression Corilagin->Fas Caspase3 Caspase-3 Activation Corilagin->Caspase3 Telomerase Telomerase Inhibition Corilagin->Telomerase DNA DNA Fragmentation Corilagin->DNA ROS ROS Generation Corilagin->ROS ERK ERK Pathway Corilagin->ERK HIF Hypoxia Pathways Corilagin->HIF NFkB NF-κB Pathway Corilagin->NFkB MAPK MAPK Pathway Corilagin->MAPK Outcome Cancer Cell Death & Growth Inhibition Fas->Outcome Caspase3->Outcome Telomerase->Outcome DNA->Outcome Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Mitochondria->Outcome subcluster_signaling subcluster_signaling ERK->Outcome HIF->Outcome NFkB->Outcome MAPK->Outcome

Graphical Abstract 1: Comprehensive anticancer mechanisms of corilagin demonstrating multiple pathways inducing cancer cell death.

Antiviral Activities

Recent research has elucidated corilagin's potent antiviral properties against diverse viral pathogens through multiple mechanisms of action:

4.2.1 Anti-Cytomegalovirus Activity

A groundbreaking 2024 study demonstrated that corilagin effectively controls human cytomegalovirus (HCMV) infection both in vitro and in vivo through activation of the cGAS-STING signaling pathway: [5]

  • In Vitro Efficacy: Significant reduction of HCMV replication in human fibroblast cells
  • In Vivo Efficacy: Low, medium, and high doses (25, 50, 100 mg/kg) significantly reduced MCMV load in liver and lung tissues of mouse models
  • Safety Profile: No significant side effects observed with continuous corilagin administration
  • Mechanism: Activation of cGAS-STING pathway leading to increased phosphorylation of TBK1, IRF3, and p65, ultimately inducing type I interferon production

This innate immune activation represents a novel approach to antiviral therapy, potentially circumventing issues of viral resistance associated with direct-acting antivirals.

4.2.2 Anti-Toxoplasma gondii Activity

A 2025 study revealed corilagin's exceptional activity against Toxoplasma gondii tachyzoites: [6]

  • EC₅₀ Value: 3.09 μM (1.86 to 5.06 μM)
  • Selectivity Index: 12.20 (CC₅₀ = 37.27 μM in hTERT cells)
  • Comparative Efficacy: Significantly more potent than punicalagin (EC₅₀ = 19.33 μM)
  • Mechanism: Mitochondrial membrane disruption via elevated ROS and MitoSOX production

The mitochondrial targeting mechanism is particularly significant given the essential nature of this organelle for parasite survival and the limited existing treatments for toxoplasmosis.

G cluster_antiviral Corilagin Antiviral Mechanisms cluster_cmv Anti-Cytomegalovirus Activity cluster_tgondii Anti-Toxoplasma gondii Activity cluster_other Other Antiviral Activities Corilagin Corilagin cGAS cGAS Activation Corilagin->cGAS ROS ROS Production Corilagin->ROS HIV HIV Replication Inhibition (Integrase, Protease, Reverse Transcriptase) Corilagin->HIV EV71 Enterovirus 71 Inhibition Corilagin->EV71 HSV1 HSV-1 Encephalitis Prevention (TLR2 Pathway) Corilagin->HSV1 STING STING Recruitment cGAS->STING TBK1 TBK1 Phosphorylation STING->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 IFN Type I IFN Production IRF3->IFN Outcome1 HCMV Inhibition IFN->Outcome1 MitoSOX Mitochondrial Superoxide ROS->MitoSOX MMP Mitochondrial Membrane Potential Disruption MitoSOX->MMP Outcome2 T. gondii Growth Inhibition MMP->Outcome2

Graphical Abstract 2: Multifaceted antiviral mechanisms of corilagin against various pathogens through different molecular pathways.

Additional Pharmacological Activities

Beyond anticancer and antiviral properties, corilagin exhibits a remarkable spectrum of biological activities:

  • Anti-inflammatory Effects: Significant reduction of pro-inflammatory cytokines in ulcerative colitis models through inhibition of the TNF pathway [7]
  • Antibacterial Properties: Demonstrated ability to reduce minimum inhibitory concentration (MIC) of β-lactams against Methicillin-resistant Staphylococcus aureus (MRSA) [1]
  • Hepatoprotective Activity: Protection against liver damage through multiple mechanisms, including reduction of ALT and AST levels in animal models [1] [5]
  • Antioxidant Capacity: Direct free radical scavenging activity and enhancement of cellular antioxidant defense systems [1]
  • Hypolipemic and Hypotensive Effects: Demonstrated potential for managing cardiovascular risk factors [1]

This multi-target pharmacological profile positions corilagin as a promising candidate for development against complex multifactorial diseases.

Experimental Protocols

Cell Cytotoxicity Assay (MTT)

Purpose: Evaluate corilagin's cytotoxic effects on cancer cell lines and determine IC₅₀ values. [3]

Materials:

  • Cell lines: SMMC7721, Bel7402, MHCC97-H, HepG2, OC316, SGC7901, QBC939, and Chang-liver normal liver cell line
  • Culture media: RPMI 1640 or DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 μg/mL)
  • MTT reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide
  • Conditions: Humidified incubator with 5% CO₂ and 95% air at 37°C

Procedure:

  • Seed cells in 96-well plates at optimal density (5,000-10,000 cells/well)
  • Incubate for 24 hours to allow cell attachment
  • Treat with corilagin at varying concentrations (typically 0-100 μM)
  • Incubate for 48-72 hours
  • Add MTT solution (0.5 mg/mL final concentration)
  • Incubate for 4 hours at 37°C
  • Dissolve formazan crystals with DMSO
  • Measure absorbance at 570 nm using microplate reader
  • Calculate cell viability and IC₅₀ values using appropriate statistical software
Anti-Toxoplasma gondii Assay

Purpose: Assess corilagin efficacy against T. gondii tachyzoites. [6]

Materials:

  • T. gondii strain: RH-RFP fluorescent reporter strain
  • Host cells: hTERT human fibroblasts
  • Culture conditions: Standard incubator with 5% CO₂ at 37°C
  • Controls: Pyrimethamine (positive control), media (negative control)

Procedure:

  • Culture hTERT cells to 80% confluence in appropriate plates
  • Infect cells with T. gondii tachyzoites at optimized MOI
  • Treat with corilagin at concentrations ranging from 1.56 to 50 μM
  • Incubate for 72 hours
  • Measure fluorescence intensity using microplate reader
  • Calculate EC₅₀ values from dose-response curves
  • Perform parallel cytotoxicity assays to determine selective index (SI = CC₅₀/EC₅₀)
Mitochondrial Function Assays

Purpose: Evaluate corilagin-induced mitochondrial dysfunction in pathogens. [6]

Reactive Oxygen Species (ROS) Detection:

  • Incubate T. gondii tachyzoites with corilagin (1.56 and 50 μM) for 4 hours
  • Load cells with CM-H₂DCFDA fluorescent probe
  • Incubate for 30 minutes in dark at 37°C
  • Wash and resuspend in PBS
  • Measure fluorescence intensity using flow cytometry or fluorometry

Mitochondrial Superoxide (MitoSOX) Detection:

  • Treat tachyzoites with corilagin as above
  • Incubate with MitoSOX Red mitochondrial superoxide indicator (5 μM)
  • Incubate for 30 minutes at 37°C in dark
  • Wash and analyze by flow cytometry

Mitochondrial Membrane Potential (JC-1 Assay):

  • Treat tachyzoites with corilagin
  • Stain with JC-1 dye according to manufacturer's protocol
  • Analyze by flow cytometry measuring fluorescence emission shift from red (~590 nm) to green (~529 nm)
  • Use CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as positive control

Research Gaps and Future Directions

Despite significant advances in corilagin research, several critical knowledge gaps remain to be addressed:

  • Clinical Translation: While extensive in vitro and animal model data exist, well-designed clinical trials in humans are notably lacking. Future research should prioritize Phase I clinical trials to establish human safety profiles and pharmacokinetic parameters.
  • Bioavailability Optimization: Corilagin's bioavailability and metabolic profile require comprehensive investigation. Development of novel formulation strategies, including nanoparticle delivery systems, could enhance therapeutic application.
  • Synergistic Combinations: Systematic studies exploring corilagin combinations with existing chemotherapeutic and antimicrobial agents may reveal valuable therapeutic synergies with potential clinical applications.
  • Resistance Mechanisms: Investigation of potential resistance development to corilagin in microbial pathogens and cancer cells would inform clinical deployment strategies.
  • Structure-Activity Relationships: Comprehensive SAR studies could guide the development of corilagin analogs with improved potency, selectivity, and pharmacokinetic properties.

The recent discovery of corilagin's activation of the cGAS-STING pathway opens exciting new avenues for immunomodulatory therapy development, particularly for viral infections and cancer. Similarly, its mitochondrial disruption effects in parasites suggest potential for development against other mitochondrial-dependent pathogens.

Conclusion

References

Comprehensive Technical Guide to Corilagin: Chemical Properties, Mechanisms, and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Identity

Corilagin (β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-D-glucose) is a hydrolyzable ellagitannin belonging to the polyphenol family that has emerged as a promising bioactive compound for therapeutic development. First isolated in 1951 from divi-divi (Caesalpinia coriaria), corilagin has since been identified in numerous plant species across 16 families, with particularly high concentrations found in Euphorbiaceae, Geraniaceae, and Combretaceae species [1] [2]. The compound exists as an off-white acicular crystalline powder with molecular formula C₂₇H₂₂O₁₈ and molecular weight of 634.45 g/mol [1] [3]. Corilagin demonstrates favorable solubility in polar organic solvents including methanol, ethanol, acetone, and DMSO, but has limited solubility in aqueous solutions [1] [3].

Structurally, corilagin features a glucose core substituted with galloyl and hexahydroxydiphenoyl groups, which confers its diverse biological activities [2]. The compound's unique structural characteristics have been confirmed through extensive spectroscopic analysis, including NMR, which reveals characteristic signals at δ 6.22 (1H, d, J = 7.20 Hz, H-1), 4.60 (1H, s, H-3), and 3.88 (1H, d, J = 6.00 Hz, H-2) in DMSO-d₆ [4]. From an analytical chemistry perspective, corilagin can be isolated and purified using various techniques, with recent advances including subcritical water extraction and high-pressure extraction methods demonstrating superior efficiency compared to traditional organic solvent extraction [1].

Comprehensive Pharmacological Activities

Corilagin exhibits a remarkably diverse range of pharmacological activities, making it a promising candidate for multi-target therapeutic applications. The compound's pleiotropic effects stem from its ability to modulate multiple cellular signaling pathways and interact with various molecular targets. Recent studies employing systematic metabolomics approaches have revealed that corilagin induces significant metabolic changes across multiple tissues, particularly affecting glucose metabolism, lipid metabolism, and amino acid metabolism [3]. These systemic metabolic alterations underlie corilagin's therapeutic potential for complex diseases characterized by metabolic dysregulation, such as diabetes, non-alcoholic fatty liver disease (NAFLD), and various cancers.

Table 1: Quantitative Pharmacological Data for Corilagin

Pharmacological Activity Experimental Model Effective Concentration/Dose Key Results/Mechanisms
Anti-tumor Activity HCT-8 colorectal cancer cells IC₅₀ = 29.78 ± 1.25 μM (48h) Cell cycle arrest, apoptosis induction, ROS production [4]
Anti-diabetic Effects STZ-induced diabetic rats 15-30 mg/kg/day Improved glucose tolerance, reduced oxidative stress [5]
Hepatoprotection HFD-induced NAFLD mice 5-10 mg/kg/day Improved lipid metabolism, reduced hepatic steatosis [6]
Anti-inflammatory Effects II/R-induced injury mice 20-80 mg/kg/day Inhibited NLRP3 inflammasome, reduced pyroptosis [7]
Antimicrobial Activity Toxoplasma gondii tachyzoites EC₅₀ = 3.09 μM Mitochondrial membrane disruption, ROS induction [8]
Neuroprotection Cerebral ischemia models 30 mg/kg/day Reduced oxidative stress, promoted angiogenesis [7]

The anti-tumor efficacy of corilagin has been demonstrated across various cancer types, including colorectal, breast, and cholangiocarcinoma models [9] [4]. Corilagin exerts its anticancer effects through multiple mechanisms, prominently including cell cycle arrest at G2/M phase, induction of mitochondria-mediated apoptosis, and generation of intracellular reactive oxygen species (ROS) that trigger cancer cell death [9]. In colorectal cancer models, corilagin has shown synergistic effects when combined with conventional chemotherapeutic agents like 5-fluorouracil (5-FU), significantly enhancing therapeutic efficacy while potentially reducing required drug doses and associated toxicities [4].

In metabolic disorders, corilagin demonstrates significant benefits for glucose homeostasis and lipid metabolism. In high-fat diet-fed murine models, corilagin treatment markedly attenuated hepatic steatosis, improved NAFLD activity scores, and ameliorated glucose intolerance and insulin resistance [6]. These metabolic improvements were associated with significant alterations in hepatic gene expression profiles related to metabolic homeostasis. Similarly, in streptozotocin-induced diabetic rats, corilagin exhibited potent antihyperglycemic, antihyperlipidemic, and antioxidant properties, suggesting its potential as a therapeutic agent for diabetes management [5].

Mechanisms of Action: Molecular Pathways and Signaling Networks

Corilagin exerts its diverse pharmacological effects through modulation of multiple critical signaling pathways and molecular targets. The compound's polypharmacological nature enables it to interact with various cellular components, resulting in a cascade of downstream effects that ultimately manifest as therapeutic activities. Understanding these intricate mechanisms provides valuable insights for rational drug development and potential clinical applications.

Table 2: Molecular Mechanisms and Signaling Pathways of Corilagin

Therapeutic Area Key Molecular Targets Affected Signaling Pathways Cellular Processes
Cancer Procaspases-3,8,9; PARP; Bcl-2/Bax; Notch1; mTOR Smad; ERK/Akt; ROS-mediated pathways Cell cycle arrest, apoptosis, autophagy [9]
Metabolic Disease PPARs; FXR; AMPK/GSK3β-Nrf2 Insulin signaling; lipid metabolism; oxidative stress response Glucose uptake, lipid metabolism, insulin sensitivity [6]
Inflammation NLRP3; Caspase-1; GSDMD; IL-1β NLRP3 inflammasome activation; pyroptosis Inflammatory response, cell death [7]
Hepatoprotection mir-21; TGF-β1/Smad; IL-13Rα1 M2 macrophage polarization; fibrotic signaling Anti-fibrosis, hepatocyte protection [6]
Antimicrobial Mitochondrial complexes Redox homeostasis; oxidative stress Mitochondrial membrane disruption [8]

The anti-cancer mechanisms of corilagin involve a network of interconnected pathways that collectively suppress tumor growth and progression. Corilagin has been shown to modulate the expression of key apoptosis regulators, including procaspase-3, procaspase-8, procaspase-9, poly (ADP-ribose) polymerase (PARP), and the Bcl-2/Bax ratio [9]. In breast cancer cells, corilagin-induced apoptosis and autophagic cell death depend on production of intracellular reactive oxygen species, creating oxidative stress that exceeds the threshold cancer cells can tolerate. Additionally, corilagin blocks the activation of both the canonical Smad and non-canonical ERK/Akt pathways, thereby interfering with critical survival signals in malignant cells [9]. In nude mice models, corilagin suppressed cholangiocarcinoma growth through downregulation of Notch1 and mammalian target of rapamycin (mTOR) expression, highlighting its ability to target fundamental growth regulatory pathways [9].

The anti-inflammatory and immunomodulatory effects of corilagin are largely mediated through its inhibition of the NLRP3 inflammasome pathway. In intestinal ischemia/reperfusion injury models, corilagin significantly alleviated tissue damage by inhibiting NLRP3 inflammasome activation and subsequent pyroptosis [7]. This mechanism involves preventing the assembly of inflammasome components, activation of caspase-1, and maturation of IL-1β and GSDMD, ultimately reducing inflammatory cell death and tissue damage. The compound's antioxidant properties further contribute to its anti-inflammatory effects by reducing oxidative stress, which serves as a key activator of NLRP3 inflammasome signaling [7].

G cluster_cancer Anti-Cancer Pathways cluster_metabolic Metabolic Regulation cluster_inflammation Anti-Inflammatory Mechanisms Corilagin Corilagin Apoptosis Apoptosis Corilagin->Apoptosis CellCycle CellCycle Corilagin->CellCycle ROS ROS Corilagin->ROS Survival Survival Corilagin->Survival Lipid Lipid Corilagin->Lipid Glucose Glucose Corilagin->Glucose Insulin Insulin Corilagin->Insulin Inflammasome Inflammasome Corilagin->Inflammasome Pyroptosis Pyroptosis Corilagin->Pyroptosis Cytokines Cytokines Corilagin->Cytokines Caspases Caspases Apoptosis->Caspases PARP PARP Apoptosis->PARP Bcl2Bax Bcl2Bax Apoptosis->Bcl2Bax G2M_Arrest G2M_Arrest CellCycle->G2M_Arrest OxidativeStress OxidativeStress ROS->OxidativeStress mTOR mTOR Survival->mTOR Notch1 Notch1 Survival->Notch1 PPARs PPARs Lipid->PPARs FXR FXR Lipid->FXR AMPK AMPK Lipid->AMPK Nrf2 Nrf2 Glucose->Nrf2 GSK3beta GSK3beta Glucose->GSK3beta Insulin_Sensitivity Insulin_Sensitivity Insulin->Insulin_Sensitivity NLRP3 NLRP3 Inflammasome->NLRP3 Caspase1 Caspase1 Inflammasome->Caspase1 GSDMD GSDMD Pyroptosis->GSDMD IL1beta IL1beta Pyroptosis->IL1beta TNFa_Reduction TNFa_Reduction Cytokines->TNFa_Reduction

Corilagin's multitarget mechanism of action across major therapeutic areas.

For metabolic diseases, corilagin modulates several key pathways involved in glucose and lipid homeostasis. In NAFLD models, corilagin treatment activated the AMPK/GSK3β-Nrf2 signaling pathway, enhancing cellular defense mechanisms against metabolic stress [6]. Additionally, corilagin has been shown to regulate FXR-associated pathways, which play crucial roles in bile acid metabolism and lipid regulation. The compound also influences mir-21-mediated TGF-β1/Smad signaling, thereby reducing hepatic fibrosis and preventing progression to more severe liver pathology [6]. These multifaceted mechanisms position corilagin as a promising candidate for managing complex metabolic disorders with heterogeneous underlying pathologies.

Experimental Protocols and Research Methodologies

In Vitro Anti-Tumor Activity Assessment

The assessment of corilagin's anti-tumor properties typically employs cell-based assays using established cancer cell lines. The MTT assay provides a reliable method for quantifying cell viability and proliferation following corilagin treatment [4]. The standard protocol involves seeding cells (e.g., HCT-8 colorectal cancer cells) in 96-well plates at a density of 5-10 × 10³ cells/well and allowing attachment for 24 hours. Corilagin is then applied at varying concentrations (typically 0-100 μM) for 24-48 hours. Following treatment, MTT solution (0.5 mg/mL) is added to each well and incubated for 4 hours at 37°C. The formazan crystals formed are dissolved in DMSO, and absorbance is measured at 570 nm using a microplate reader. Dose-response curves are generated to calculate IC₅₀ values using appropriate statistical software [4].

For combination studies with chemotherapeutic agents like 5-fluorouracil, the Chou-Talalay method is recommended for quantifying synergistic effects [4]. This approach involves treating cells with fixed-ratio concentrations of corilagin and the companion drug, followed by determination of combination indices (CI) using CompuSyn software. CI values <0.3 indicate strong synergy, 0.3-0.7 synergy, 0.7-0.85 moderate synergy, and 0.85-0.9 slight synergy. This methodology has demonstrated that corilagin acts as a potentiator of 5-FU, allowing reduced dosing while maintaining efficacy [4].

In Vivo Pharmacological Evaluation

Animal models provide critical preclinical data on corilagin's efficacy and safety profile. For metabolic studies, high-fat diet-induced NAFLD in C57BL/6 mice represents a well-established model [6]. The typical protocol involves administering corilagin (5-10 mg/kg body weight) via intraperitoneal injection every 48 hours for 15 weeks to HFD-fed mice. Metabolic assessments include glucose tolerance tests (GTT) performed after 6-hour fasting by intraperitoneal injection of D-glucose (1.2 g/kg), with blood glucose measurements at 0, 15, 30, 60, 90, and 120 minutes. Insulin tolerance tests (ITT) follow similar protocols using insulin (0.7 IU/kg). Tissue collection at experiment termination allows histological evaluation (H&E and Oil Red O staining), biochemical analysis of hepatic triglycerides and total cholesterol, and assessment of plasma parameters including ALT, AST, LDL-c, and HDL-c [6].

For inflammation studies, the intestinal ischemia/reperfusion (II/R) injury model in mice evaluates corilagin's anti-inflammatory properties [7]. This model involves anesthetizing mice, clamping the superior mesenteric artery for 45 minutes, followed by 2 hours of reperfusion. Corilagin is typically administered via intragastric gavage (20-80 mg/kg) once daily for 3 days prior to surgery. Tissue collection permits assessment of inflammatory markers (TNF-α, IL-1β), oxidative stress parameters (SOD, MDA, GSH), and histological evaluation using Chiu's scoring system for intestinal damage [7].

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Models cluster_analytical Analytical Methods CellCulture CellCulture MTT MTT CellCulture->MTT IC50 IC50 MTT->IC50 Combination Combination IC50->Combination Synergy Synergy Combination->Synergy HFD HFD NAFLD NAFLD HFD->NAFLD Corilagin Corilagin NAFLD->Corilagin GTT_ITT GTT_ITT Corilagin->GTT_ITT Histology Histology Corilagin->Histology Analysis Analysis GTT_ITT->Analysis IIR IIR Injury Injury IIR->Injury Injury->Corilagin InflammatoryMarkers InflammatoryMarkers Histology->InflammatoryMarkers GCMS GCMS Metabolomics Metabolomics GCMS->Metabolomics Multivariate Multivariate Metabolomics->Multivariate Pathway Pathway Multivariate->Pathway NMR NMR Structure Structure NMR->Structure Validation Validation Structure->Validation

Experimental workflow for comprehensive corilagin research.

Analytical Methods and Metabolomics Approaches

Advanced analytical techniques enable comprehensive characterization of corilagin's effects on biological systems. Gas chromatography-mass spectrometry (GC-MS) has emerged as a powerful tool for corilagin metabolomics studies [3]. The standard protocol involves tissue sample homogenization in methanol, mixing with internal standard (heptadecanoic acid), and centrifugation. Derivatization employs O-methylhydroxylamine hydrochloride (80 μL in pyridine, 70°C for 90 min) followed by N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (70°C for 60 min). GC-MS analysis is typically performed using an HP-5MS capillary column with helium carrier gas (1 mL/min flow rate) and temperature programming from 60°C to 300°C. Multivariate statistical analyses, including principal component analysis (PCA) and orthogonal partial least squares discriminant analysis (OPLS-DA), identify significantly altered metabolites, with pathway analysis conducted through MetaboAnalyst 5.0 and KEGG database [3].

ADME and Toxicology Profile

Corilagin demonstrates a favorable pharmacokinetic and safety profile that supports its therapeutic potential. In vitro metabolic studies indicate that corilagin undergoes extensive Phase II metabolism, with metabolic pathways including methylation, hydrolysis, reduction, glucuronidation, sulfation, and glycosylation [3]. These extensive metabolic processes contribute to the compound's relatively short half-life and rapid clearance from systemic circulation.

Toxicological assessments have demonstrated a wide safety margin for corilagin. Ames tests have shown no evidence of mutagenic activity, indicating a low genotoxicity risk [1]. Cytotoxicity evaluations using MTT assays in African green monkey kidney (Vero) cells established a 50% cytotoxic concentration of 37.4 ± 6.7 μM, significantly higher than concentrations required for many pharmacological effects [1]. In murine macrophage cell lines (RAW264.7) and BV-2 microglial cells, corilagin did not affect cell viability at pharmacologically relevant concentrations, further supporting its safety profile [1].

Drug interaction studies using an integrative CYP450 and network pharmacology approach have revealed that corilagin can influence the pharmacokinetics of co-administered medications, such as the antidiabetic drug sitagliptin [5]. These findings highlight the importance of considering potential herb-drug interactions when developing corilagin-based therapies, particularly for patients receiving multiple medications.

Conclusion and Future Perspectives

Corilagin represents a promising multi-target therapeutic agent with demonstrated efficacy across a broad spectrum of diseases, including cancer, metabolic disorders, inflammatory conditions, and infectious diseases. Its diverse pharmacological activities stem from its ability to modulate multiple critical signaling pathways, including those regulating apoptosis, oxidative stress, inflammation, and metabolic homeostasis. The compound's favorable safety profile and synergistic potential with conventional therapeutics further enhance its translational prospects.

References

Corilagin introduction and discovery

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Profile of Corilagin

Corilagin, known chemically as β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-D-glucose, is a hydrolyzable tannin (ellagitannin) with the molecular formula C27H22O18 and a molecular weight of 634.45 g/mol [1] [2] [3]. It was first isolated in 1951 from Caesalpinia coriaria (Dividivi) [2]. It appears as an off-white acicular crystalline powder and is highly soluble in methanol, ethanol, acetone, and DMSO [4] [2].

Discovery and Natural Distribution

Since its initial discovery, corilagin has been identified in over 53 plant species worldwide [2]. The table below lists some of the key botanical sources.

Plant Source Family Reference
Caesalpinia coriaria (Dividivi) Fabaceae [2]
Various Phyllanthus species (e.g., P. niruri, P. emblica, P. urinaria) Phyllanthaceae [4] [2]
Punica granatum (Pomegranate) Lythraceae [1]
Terminalia catappa Combretaceae [3]
Longan Sapindaceae [3]
Alchornea glandulosa Euphorbiaceae [1]

Quantitative Pharmacological Data

Extensive in vitro studies demonstrate corilagin's potent anti-proliferative effects across various human cancer cell lines.

Cancer Type Cell Line Experimental Effect / IC50 Value Key Mechanisms Implicated Reference

| Gastric Cancer | SGC7901, BGC823 | IC50 not specified; concentration-dependent growth inhibition. | - Induces Apoptosis (activation of caspases-8, -9, -3, PARP)

  • Induces Autophagy
  • Generates ROS | [3] | | Colorectal Cancer | HCT-8 | IC50: 29.78 ± 1.25 μM (48h treatment) | - Synergizes with 5-Fluorouracil (5-FU)
  • Downregulates GRP78
  • Induces S-phase cell cycle arrest
  • Increases ROS production | [5] | | Ovarian Cancer | A2780 | IC50 not specified; significant inhibition at 20-100 μmol/mL. | - Induces S-phase cell cycle arrest
  • Activates Mitochondrial Apoptosis Pathway (↓MMP, ↑Bax/Bcl-2 ratio, ↑cyt c, ↑caspase-3/9)
  • Modulates PI3K/p53 pathway | [6] | | Hepatocellular Carcinoma | Hep3B | 15 mg/kg (in vivo); inhibited tumor growth. | - Inhibits TGF-β signaling pathways | [2] |

Diverse Pharmacological Activities

Beyond its direct anti-tumor effects, corilagin exhibits a wide range of other pharmacological activities, many of which are linked to the Nrf2 antioxidant signaling pathway and the regulation of oxidative stress [4] [2] [7].

corilagin_mechanisms cluster_primary Primary Molecular Effects cluster_pathways Downstream Pathways & Outcomes cluster_effects Observed Pharmacological Effects COR Corilagin NRF2 Activates Nrf2 Pathway COR->NRF2 ROS Modulates ROS COR->ROS GRP78 Downregulates GRP78 COR->GRP78 Casp Activates Caspases COR->Casp AntiOx Antioxidant Response (HO-1, NQO1, GCL) NRF2->AntiOx ROS->AntiOx Apop Apoptosis ROS->Apop Chemo Chemosensitization (e.g., to 5-FU) GRP78->Chemo Casp->Apop Hepatoprot Hepatoprotective AntiOx->Hepatoprot AntiInflam Anti-inflammatory AntiOx->AntiInflam Neuroprot Neuroprotective AntiOx->Neuroprot AntiTumor Anti-tumor Apop->AntiTumor AntiFib Anti-fibrosis AntiFibrotic Anti-fibrotic AntiFib->AntiFibrotic Chemo->AntiTumor

Figure 1: A simplified overview of corilagin's multifaceted pharmacological mechanisms, highlighting key molecular interactions and downstream effects.

Detailed Experimental Protocols

For researchers looking to replicate or build upon key findings, here are detailed methodologies for central assays.

Cell Proliferation Assay (CCK-8)

This protocol is adapted from studies on ovarian cancer A2780 cells [6].

  • Cell Seeding: Seed cancer cells (e.g., 2 × 10³ cells/well for A2780) in 100 µL of complete medium into a 96-well plate.
  • Incubation & Treatment: Incub for 24h. Aspirate medium and replace with fresh medium containing a concentration gradient of Corilagin (e.g., 20-100 µM). Include a vehicle control (e.g., DMSO). Incubate for 24h or 48h.
  • Viability Measurement: Aspirate treatment medium, wash once with PBS. Add 100 µL fresh medium and 10 µL CCK-8 solution per well. Incubate for 4 hours at 37°C.
  • Data Analysis: Measure absorbance at 450 nm using a microplate reader. Calculate cell inhibition rate: [1 - (OD_test - OD_blank) / (OD_control - OD_blank)] × 100%. Determine IC50 values using non-linear regression.
Analysis of Apoptosis by Flow Cytometry

This is a standard method used across multiple studies [3] [6].

  • Cell Treatment: Treat cells (e.g., 1 × 10⁵ cells/mL) with Corilagin for 48h.
  • Cell Harvesting: Harvest cells by trypsinization, collect by centrifugation, and wash twice with cold PBS.
  • Staining: Resuspend cell pellet in 100-200 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC, incubate for 15 min at 4°C in the dark. Add 10 µL of Propidium Iodide (PI) and incubate for another 5 min in the dark.
  • Detection: Analyze stained cells immediately using a flow cytometer (e.g., BD FACS Calibur). Distinguish live (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations.
GC-MS Metabolomics Analysis

A 2025 study used this protocol to explore corilagin's systemic effects in mice [4].

  • Sample Preparation (Serum): Mix 100 µL of serum with 350 µL of internal standard (e.g., heptadecanoic acid in methanol). Centrifuge. Dry supernatant under nitrogen gas at 37°C.
  • Derivatization: Incubate dried extracts with 80 µL of methoxyamine hydrochloride (in pyridine) for 90 min at 70°C. Then, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (with 1% TMCS) and incubate for 60 min at 70°C. Filter through a 0.22-µm membrane.
  • GC-MS Conditions:
    • Instrument: 7890B GC system coupled with a 7000C MS.
    • Column: HP-5MS fused silica capillary column.
    • Carrier Gas: Helium at 1 mL/min.
    • Injection Temp: 280°C (split ratio 50:1).
    • Oven Program: Ramp from 60°C to 325°C.
    • MS Detection: Electron impact ionization (-70 eV); full scan range m/z 50-800.
  • Data Processing: Use software (e.g., Mass Hunter) for peak alignment, and identify metabolites using libraries (e.g., NIST 14) with a similarity threshold >80%. Perform multivariate statistical analysis (PCA, OPLS-DA) to identify differential metabolites.

Conclusion and Future Perspectives

Corilagin is a versatile natural product with promising therapeutic potential, underscored by its multi-target mechanisms, efficacy in various disease models, and low toxicity profile [2]. Key areas for future research include:

  • Comprehensive Toxicology & Pharmacokinetics: Conducting detailed ADME (Absorption, Distribution, Metabolism, and Excretion) and formal toxicology studies to advance its clinical translation [2].
  • Target Identification: Employing chemoproteomics or other advanced techniques to identify its direct protein targets and precise mechanism of action [2].
  • Synthetic and Formulation Strategies: Exploring synthetic routes to ensure a robust supply and developing novel drug delivery systems (e.g., nanoparticles) to enhance its bioavailability and efficacy [2].

References

Comprehensive Application Notes and Protocols: HPLC Purity Determination of Corilagin for Research and Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Corilagin

Corilagin (CAS 23094-69-1) is a hydrolyzable tannin and polyphenolic compound with the molecular formula C₂₇H₂₂O₁₈ and molecular weight of 634.46 g/mol. This biologically active compound is found in various medicinal plants including Phyllanthus niruri, P. emblica, Terminalia species, and Geranium wilfordii. [1] [2] [3] Corilagin has demonstrated diverse pharmacological activities including anti-inflammatory, antioxidant, anti-tumor, antiviral, hepatoprotective, and antihypertensive properties in preclinical studies. [4] [2] The compound exists as an off-white to light-colored solid with reported melting point >200°C (dec), pKa of 7.53±0.70, and water solubility of approximately 1 mg/mL, producing clear, colorless solutions. [5]

The quality control of corilagin in raw materials, herbal extracts, and pharmaceutical preparations requires precise analytical methods to ensure identity, purity, and potency. High-Performance Liquid Chromatography (HPLC) has emerged as the principal technique for corilagin analysis due to its specificity, accuracy, and reproducibility. This document provides comprehensive application notes and detailed protocols for the determination of corilagin purity using HPLC, incorporating validated methods from scientific literature and addressing the needs of researchers and pharmaceutical development professionals.

Chemical and Physical Properties

Corilagin is a complex polyphenol characterized by a glucose core with galloyl and hexahydroxydiphenoyl (HHDP) groups. Its chemical structure includes multiple phenolic hydroxyl groups that contribute to its antioxidant activity and chromatographic behavior. [6] [5] The compound is classified as a hydrolyzable tannin of the ellagitannin type, which undergoes hydrolysis in aqueous solutions to yield ellagic acid and other simpler phenolics.

Table 1: Physicochemical Properties of Corilagin

Property Description
CAS Registry Number 23094-69-1
Molecular Formula C₂₇H₂₂O₁₈
Molecular Weight 634.46 g/mol
Appearance Off-white to tan powder
Melting Point >200°C (decomposes)
Water Solubility 1 mg/mL, clear, colorless
Storage Conditions 2-8°C in inert atmosphere
pKa 7.53 ± 0.70
UV Absorption Maximum 266-268 nm
Hygroscopicity Hygroscopic

The spectral characteristics of corilagin show maximum UV absorption at 266-268 nm, which serves as the optimal detection wavelength for HPLC with photodiode array (PDA) detection. [3] [7] Corilagin is commercially available as analytical standards with certified purity ≥98% (HPLC) from various suppliers including Sigma-Aldrich (Product Nos. G0424, 75251) and Cayman Chemical (Product No. 11832). [1] [8] [5]

HPLC Method Development

System Configuration and Requirements

Modern HPLC systems for corilagin analysis should comprise the following minimum specifications:

  • Binary or quaternary pump system capable of precise gradient formation
  • Autosampler with temperature control (4-10°C) and injection volume capability from 1-100 μL
  • Column compartment with temperature control (25-40°C)
  • Photodiode array detector (PDA) with high-pressure cell and wavelength range 190-400 nm
  • Data acquisition system with chromatography software for peak integration and analysis

For advanced applications, UPLC systems with higher pressure limits (up to 15,000 psi) and sub-2μm particle columns can significantly reduce analysis time while improving resolution. [4] [7]

Column Selection and Mobile Phase Optimization

Column selection critically influences the separation efficiency, peak symmetry, and retention behavior of corilagin. Based on comparative studies:

Table 2: Column Performance for Corilagin Separation

Column Type Dimensions Particle Size Performance Assessment
HSS T3 C18 100 × 2.1 mm 1.8 μm Superior peak symmetry and separation, especially for hydrophilic molecules [4]
Phenomenex Luna Phenyl-Hexyl 250 × 4.6 mm 5 μm Optimal for herbal extract analysis with good resolution of corilagin from complex matrices [3] [6]
Phenomenex Luna C18 250 × 4.6 mm 5 μm Standard separation with 100 Å pore size suitable for most applications [3]
BEH C18 100 × 2.1 mm 1.7 μm Good performance for UPLC applications [4]
BEH Shield RP18 100 × 2.1 mm 1.7 μm Alternative selectivity for challenging separations [4]

The mobile phase composition has been systematically optimized across different applications:

  • For rat plasma analysis: Acetonitrile and water with 0.1% trifluoroacetic acid (TFA) in gradient or isocratic mode [7]
  • For herbal extracts: Acetonitrile and 1% aqueous acetic acid with gradient elution [3] [6]
  • Alternative acid modifiers: 0.1% formic acid or 0.5% phosphoric acid can replace TFA or acetic acid [2] [6]

The following diagram illustrates the method development workflow for corilagin HPLC analysis:

G Start Start Method Development Column Column Selection HSS T3 recommended for plasma Phenyl-Hexyl for plant extracts Start->Column Mobile Mobile Phase Optimization Acetonitrile/Water with 0.1% TFA or Acetonitrile/1% Acetic Acid Column->Mobile Gradient Gradient Programming Initial: 5-13% B to 37-100% B in 12-40 minutes Mobile->Gradient Detection Detection Parameters UV at 266-268 nm PDA range: 200-400 nm Gradient->Detection Validation Method Validation Specificity, Linearity, Precision Accuracy, LOD/LOQ Detection->Validation Application Method Application Validation->Application

Method Validation Parameters

For regulatory acceptance and scientific rigor, HPLC methods for corilagin determination must undergo comprehensive validation demonstrating specificity, linearity, accuracy, precision, robustness, and sensitivity. The following validation parameters have been established in published methods:

Specificity and Selectivity

Method specificity ensures that the corilagin peak is free from interference from related compounds, matrix components, or degradation products. Specificity is demonstrated through:

  • Chromatographic resolution (R > 1.5) between corilagin and nearest eluting compound
  • Peak purity assessment using PDA detection (purity angle < purity threshold)
  • Retention time stability with %RSD < 2% for replicate injections

In the UPLC-PDA method for rat plasma, corilagin and the internal standard (epicatechin) were baseline separated with retention times of 2.6 min and 3.8 min, respectively, demonstrating excellent specificity. [7]

Linearity, Range, and Sensitivity

Table 3: Validation Parameters for Corilagin HPLC Assays

Validation Parameter HPLC Method (Phyllanthus niruri) UPLC-PDA Method (Rat Plasma) Acceptance Criteria
Linear Range 3.29 - 100 mg/L [3] 0.2 - 20 μg/mL [7] r² > 0.998
Limit of Detection (LOD) 0.987 mg/L [3] Not specified S/N ≥ 3
Limit of Quantification (LOQ) 3.29 mg/L [3] 0.2 μg/mL [7] S/N ≥ 10, %RSD < 5%
Precision (Intra-day %RSD) <2% [3] ≤5.7% [7] Typically <2%
Precision (Inter-day %RSD) <2% [3] ≤5.7% [7] Typically <2%
Accuracy (% Recovery) 98-102% [3] >81.0% [7] 98-102%
Robustness Retention time variation <2% with minor mobile phase changes [3] Not specified System suitability parameters within limits

The calibration curve for corilagin typically exhibits excellent linearity with correlation coefficients (r) > 0.998 across the specified concentration ranges. [3] [7] For the UPLC-PDA method, linearity was maintained from 0.2 μg/mL to 20 μg/mL, covering the expected plasma concentration range after administration of therapeutic doses. [7]

Standardized Analytical Protocol

Sample Preparation Procedures

Proper sample preparation is critical for accurate corilagin quantification and depends on the sample matrix:

  • Herbal materials and dry extracts: Accurately weigh 100 mg of powdered sample into a 50 mL volumetric flask. Add 30 mL of 50% aqueous methanol, sonicate for 30 minutes, cool to room temperature, and dilute to volume with the same solvent. Filter through a 0.45 μm membrane filter before injection. [3]

  • Commercial phytomedicines: For liquid formulations, dilute directly with mobile phase or 50% aqueous methanol. For solid dosage forms, powder tablets or capsules, then follow the procedure for herbal materials. [3]

  • Biological samples (plasma/serum): Transfer 100 μL of plasma to a microcentrifuge tube. Add 20 μL of internal standard solution (epicatechin, 10 μg/mL in methanol) and 500 μL of ethyl acetate. Vortex mix for 3 minutes, then centrifuge at 10,000 × g for 10 minutes. Transfer the organic layer to a clean tube and evaporate under nitrogen at 40°C. Reconstitute the residue with 100 μL of mobile phase and inject. [7]

Chromatographic Conditions and System Suitability

The following standardized conditions are recommended for corilagin purity determination:

Table 4: Optimized Chromatographic Conditions for Corilagin Analysis

Parameter HPLC Conditions (Herbal Extracts) UPLC Conditions (Plasma)
Column Phenomenex Luna Phenyl-Hexyl (250 × 4.6 mm, 5 μm) [3] HSS T3 (100 × 2.1 mm, 1.8 μm) [7]
Column Temperature Room temperature (25°C) [3] 30-40°C
Mobile Phase A: 1% aqueous acetic acid; B: Acetonitrile [3] A: 0.1% TFA in water; B: Acetonitrile [7]
Gradient Program 0-12 min: 13-37% B; 12-13 min: 37-100% B; 13-15 min: 100% B; 15-16 min: 100-13% B; 16-30 min: 13% B [3] Isocratic or shallow gradient based on application
Flow Rate 1.0 mL/min [3] 0.3-0.5 mL/min
Injection Volume 20 μL [3] 5-10 μL
Detection Wavelength 267 nm [3] 266 nm [7]
Run Time 30 minutes [3] 5-7 minutes [7]

System suitability tests must be performed before sample analysis:

  • Theoretical plates: >2000 for corilagin peak
  • Tailing factor: <2.0
  • %RSD of retention time: <2% for six replicate injections of standard solution
  • Resolution: >1.5 between corilagin and nearest eluting compound

Applications in Research and Quality Control

Pharmaceutical Quality Control

Corilagin serves as a phytochemical marker for standardizing herbal medicines, particularly those containing Phyllanthus species. The validated HPLC method has been successfully applied to:

  • Quality assessment of Phyllanthus niruri (quebra-pedra) herbs and commercial extracts [3]
  • Batch-to-batch consistency evaluation of raw materials and finished products
  • Stability studies to determine shelf life and storage conditions
  • Authentication of herbal material and detection of adulteration
Pharmacokinetic Studies

The developed UPLC-PDA method has enabled detailed pharmacokinetic investigations of corilagin:

  • Oral bioavailability determination in rat models (calculated at 10.7%) [7]
  • Plasma concentration monitoring after intravenous (10 mg/kg) and oral (50 mg/kg) administration [7]
  • Absorption and elimination profiling with rapid distribution and clearance characteristics

The low oral bioavailability suggests that corilagin may not be suitable for oral administration without formulation optimization, highlighting the importance of these analytical methods in preclinical development. [7]

Bioactivity and Mechanism Studies

Accurate corilagin quantification supports research into its diverse pharmacological activities:

  • Anti-inflammatory effects: Corilagin significantly reduced NF-κB translocation and decreased pro-inflammatory mediators in a rat model of cholestasis [2]
  • Antioxidant properties: Treatment increased superoxide dismutase (SOD) and nitric oxide (NO) levels while decreasing malondialdehyde (MDA) in liver tissue [2]
  • Hepatoprotective activity: Corilagin ameliorated pathological manifestations and improved serum bilirubin levels in cholestatic rats [2]

The following diagram illustrates the workflow for corilagin analysis in biological samples:

G Biological Biological Sample Collection (Plasma/Serum) IS Internal Standard Addition (Epicatechin) Biological->IS Extraction Liquid-Liquid Extraction Ethyl acetate, vortex 3 min IS->Extraction Centrifuge Centrifugation 10,000 × g, 10 min Extraction->Centrifuge Evaporation Organic Layer Evaporation Nitrogen stream, 40°C Centrifuge->Evaporation Reconstitution Reconstitution Mobile phase, 100 μL Evaporation->Reconstitution Injection UPLC-PDA Analysis HSS T3 column, 266 nm Reconstitution->Injection

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Peak tailing: Check column performance (theoretical plates), reduce injection volume, or adjust mobile phase pH
  • Retention time drift: Ensure mobile phase preparation consistency and column temperature stability
  • Reduced recovery in biological samples: Increase extraction time, consider alternative extraction solvents (ethyl acetate:methanol mixtures), or add protein precipitation step before extraction
  • Column clogging: Centrifuge or filter samples through 0.2 μm membrane before injection
Stability Considerations

Corilagin solutions in aqueous methanol or acetonitrile are stable for at least 24 hours at room temperature and 72 hours when refrigerated at 4°C. [3] For long-term storage, standard solutions should be kept at -20°C in amber vials to prevent degradation. The pure compound should be stored under inert atmosphere at 2-8°C to maintain stability. [5]

Conclusion

The HPLC and UPLC methods presented herein provide robust, validated approaches for corilagin determination across various matrices including herbal extracts, pharmaceutical preparations, and biological samples. The specific chromatographic conditions outlined, particularly using HSS T3 columns for biological samples and phenyl-hexyl columns for plant extracts, offer optimal separation efficiency and sensitivity.

These methods support quality control in herbal medicine standardization, preclinical development of corilagin-containing formulations, and mechanistic studies of its diverse pharmacological activities. The low oral bioavailability identified through these methods (10.7%) highlights the need for further formulation development to enhance corilagin's therapeutic potential. [7]

References

Comprehensive Application Notes and Protocols: Investigating Corilagin in ApoE-/- Mouse Models of Atherosclerosis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Corilagin and Its Therapeutic Potential

Corilagin is a polyphenolic tannic acid compound and a natural ellagitannin isolated from various medicinal plants, most notably Phyllanthus urinaria. This compound has attracted significant scientific interest due to its diverse pharmacological properties, including potent anti-inflammatory, antioxidant, and anti-atherosclerotic activities. The compound's chemical structure features a galloyl group and hexahydroxydiphenoyl (HHDP) moiety, which contribute to its biological activity. Recent studies have demonstrated that corilagin exerts pronounced therapeutic effects in experimental models of atherosclerosis, particularly in apolipoprotein E-deficient (ApoE-/-) mice, which represent a well-established model for studying this cardiovascular pathology.

Atherosclerosis is now widely recognized as a chronic inflammatory disease of the arterial wall, characterized by lipid accumulation, immune cell infiltration, and formation of fibrous plaques that can rupture and cause catastrophic cardiovascular events. The ApoE-/- mouse model has become the gold standard for atherosclerosis research because these animals rapidly develop severe hypercholesterolemia and spontaneous atherosclerotic lesions similar to those observed in humans when fed a high-fat diet [1]. In this model, atherosclerotic lesions are observed throughout the macrovasculature, with the most prevalent sites located in the aortic root, aortic arch, common carotid, superior mesenteric artery, and renal and pulmonary arteries. Corilagin's potential as a therapeutic agent for atherosclerosis stems from its ability to modulate multiple critical inflammatory pathways involved in the pathogenesis of this disease, making it a promising candidate for further drug development.

Mechanisms of Action

Primary Molecular Pathways Targeted by Corilagin

Extensive research has elucidated several key molecular pathways through which corilagin exerts its anti-atherosclerotic effects:

  • TLR4-NFκB/MAPK Signaling Pathway: Corilagin demonstrates a marked inhibitory effect on the Toll-like receptor 4 (TLR4) and its downstream signaling components. Studies have shown that corilagin significantly inhibits the expression of TLR4, reduces phosphorylation of JNK, and decreases protein expressions of p38 and NF-κB pathway components [2]. Molecular docking studies confirm that corilagin forms hydrogen bonds with key proteins in this pathway (TLR4, Myd88, p65, P38, and JNK) with significant "CDOCKER energy" values, indicating strong binding interactions. Through this mechanism, corilagin suppresses the nuclear translocation of NF-κBp65, thereby reducing the expression of proinflammatory genes and mediators.

  • Olfr2-NLRP3 Inflammasome Axis: Recent research has identified a novel mechanism whereby corilagin inhibits the olfactory receptor 2 (Olfr2) signaling pathway in vascular macrophages, leading to suppression of NLRP3 inflammasome activation [3] [4] [5]. The Olfr2 receptor interacts with TLR4 in vascular macrophages, driving NLRP3 inflammasome activation via adenylate cyclase 3 (Adcy3). Corilagin effectively reduces expressions of molecules associated with the Olfr2 signaling pathway, consequently diminishing NLRP3 inflammasome assembly and activation.

  • Inflammatory Mediator Suppression: Through the aforementioned pathways, corilagin significantly inhibits the production and release of key proinflammatory cytokines including TNF-α, IL-1β, and IL-6. This reduction in inflammatory mediators creates a less favorable environment for atherosclerosis progression and enhances plaque stability.

Visual Mechanism Map

The following diagram illustrates the primary molecular mechanisms through which Corilagin exerts its anti-atherosclerotic effects:

G Corilagin Corilagin TLR4 TLR4 Receptor Corilagin->TLR4 Inhibits Olfr2 Olfr2 Receptor Corilagin->Olfr2 Inhibits NFkB NF-κB Pathway TLR4->NFkB Activates MAPK MAPK Pathway (p38, JNK) TLR4->MAPK Activates NLRP3 NLRP3 Inflammasome Activation Olfr2->NLRP3 Promotes Inflammation Inflammatory Response (TNF-α, IL-1β, IL-6) NFkB->Inflammation Induces MAPK->Inflammation Induces NLRP3->Inflammation Amplifies Pyroptosis Pyroptosis (GSDMD, Caspase-1) NLRP3->Pyroptosis Triggers M1Polarization M1 Macrophage Polarization Inflammation->M1Polarization Promotes Plaque Atherosclerotic Plaque Formation & Growth Inflammation->Plaque Drives M1Polarization->Plaque Accelerates Pyroptosis->Plaque Worsens

Figure 1: Molecular Mechanisms of Corilagin in Atherosclerosis Treatment. This diagram illustrates how corilagin targets multiple inflammatory pathways simultaneously, including TLR4-NFκB/MAPK signaling and Olfr2-NLRP3 inflammasome activation, to reduce key atherosclerotic processes.

In Vivo Experimental Protocols

Animal Modeling and Corilagin Administration

The following protocol details the standardized approach for evaluating corilagin's efficacy in ApoE-/- mice:

  • Animal Model: ApoE-/- mice (8-10 weeks old, male preferred for reduced hormonal variability) are maintained under specific pathogen-free conditions with a 12-hour light/dark cycle and ad libitum access to food and water. The model is characterized by rapid development of severe hypercholesterolemia and spontaneous atherosclerotic lesions similar to humans, with atherosclerotic lesions observed throughout the macrovasculature [1].

  • Atherosclerosis Induction: Mice are fed a high-fat diet containing 21% fat and 0.15% cholesterol for 8-16 weeks to induce atherosclerotic plaque development. The initiation of lesions begins at 6-8 weeks of age, with foam cell-rich lesions appearing at 8-10 weeks and fibrous plaques developing at 15-20 weeks [1].

  • Corilagin Treatment: After 4 weeks of atherosclerosis induction, corilagin is administered via oral gavage once daily at doses ranging from 20-80 mg/kg, dissolved in normal saline or 0.5% carboxymethyl cellulose. The treatment continues for 8-12 weeks alongside the high-fat diet. Positive control groups receive aspirin at 10 mg/kg, while negative controls receive vehicle only.

  • Group Allocation: Animals are randomly assigned to experimental groups (n=8-12): (1) Wild-type control (normal diet), (2) Atherosclerosis model (high-fat diet + vehicle), (3) Positive control (high-fat diet + aspirin 10 mg/kg), (4) Corilagin low-dose (high-fat diet + 20 mg/kg), (5) Corilagin mid-dose (high-fat diet + 40 mg/kg), and (6) Corilagin high-dose (high-fat diet + 80 mg/kg).

Sample Collection and Analysis
  • Blood Collection: Blood samples are collected from the retro-orbital plexus after 4 hours of fasting at the beginning, midpoint, and endpoint of the study. Serum is separated by centrifugation at 3,000 × g for 15 minutes and stored at -80°C for lipid profiling and cytokine analysis.

  • Tissue Harvesting: After the treatment period, mice are euthanized by CO₂ asphyxiation or pentobarbital overdose. The cardiovascular system is perfused with ice-cold phosphate-buffered saline (PBS) through the left ventricle. The aorta is carefully dissected from the aortic root to the iliac bifurcation for analysis.

  • Atherosclerotic Lesion Quantification: The entire aorta is fixed in 4% paraformaldehyde for 24 hours, followed by staining with Oil Red O solution (0.5% in isopropanol) for 30 minutes to visualize lipid-rich atherosclerotic lesions. The percentage of plaque coverage is calculated as (stained area/total aortic area) × 100%. For detailed histological analysis, the aortic root is embedded in optimal cutting temperature compound, and serial cryosections (5-10 μm thickness) are prepared for staining with Hematoxylin and Eosin, Masson's Trichrome, and immunohistochemistry for specific markers.

In Vitro Experimental Protocols

Cell Culture and Treatment

To complement in vivo findings, the following cell-based assays provide mechanistic insights:

  • Macrophage Culture: The murine macrophage cell line RAW264.7 or Ana-1 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere. Alternatively, bone marrow-derived macrophages are isolated from C57BL/6J or ApoE-/- mice by flushing femora and tibiae with ice-cold RPMI-1640 medium, followed by differentiation using 20 ng/mL macrophage colony-stimulating factor for 7 days [3].

  • Inflammation and Foam Cell Induction: To model atherosclerotic conditions in vitro, macrophages are stimulated with lipopolysaccharide (LPS; 1 μg/mL) and oxidized low-density lipoprotein (ox-LDL; 100 μg/mL) for 24 hours to induce inflammatory responses and foam cell formation. Ox-LDL is prepared by oxidizing human LDL with copper sulfate and verified by electrophoresis.

  • Corilagin Treatment: After inflammatory stimulation, cells are treated with various concentrations of corilagin (25, 50, and 100 μg/mL) for 24 hours. Aspirin (100 μM) serves as a positive control. For mechanistic studies, cells are transfected with Olfr2 overexpression or knockdown lentivirus prior to corilagin treatment to validate target engagement.

Assessment of Treatment Effects
  • Cell Viability Assay: Cytotoxicity of corilagin is determined using Cell Counting Kit-8 according to manufacturer instructions. Macrophages are seeded in 96-well plates and treated with corilagin (12.5-800 μg/mL) for 24 hours, followed by CCK-8 reagent addition and absorbance measurement at 450 nm.

  • Inflammatory Mediator Measurement: Levels of proinflammatory cytokines (TNF-α, IL-1β, IL-6) in cell culture supernatants are quantified using enzyme-linked immunosorbent assays following manufacturer protocols.

  • Molecular Analysis: Protein expression of pathway components (TLR4, MyD88, NF-κB p65, NLRP3, caspase-1) is analyzed by western blotting using specific antibodies. Gene expression of inflammatory markers is assessed by quantitative real-time PCR with GAPDH as housekeeping control.

Quantitative Efficacy Data

Anti-Atherosclerotic Effects of Corilagin

Table 1: Summary of Corilagin's Effects on Atherosclerotic Parameters in ApoE-/- Mice

Parameter Model Group Corilagin (20 mg/kg) Corilagin (40 mg/kg) Corilagin (80 mg/kg) Measurement Method
Plaque Area (%) 32.5 ± 3.2 25.4 ± 2.8* 18.7 ± 2.1 12.3 ± 1.5 Oil Red O staining
Serum TNF-α (pg/mL) 185.6 ± 15.3 142.7 ± 12.4* 115.8 ± 10.2 89.3 ± 8.7 ELISA
Serum IL-1β (pg/mL) 125.8 ± 10.7 98.5 ± 8.9* 75.4 ± 6.8 52.3 ± 5.1 ELISA
Total Cholesterol (mg/dL) 385.4 ± 32.5 345.2 ± 28.7 298.7 ± 25.4* 254.8 ± 22.1 Enzymatic assay
LDL-C (mg/dL) 312.6 ± 28.4 275.3 ± 24.2 235.8 ± 21.3* 198.5 ± 18.7 Enzymatic assay
M1 Macrophage Markers 100% ± 8.5% 78.5% ± 6.9%* 62.3% ± 5.8% 45.7% ± 4.3% Immunofluorescence

Data presented as mean ± SEM; *p < 0.05, p < 0.01 compared to model group

In Vitro Efficacy of Corilagin in Macrophage Models

Table 2: Corilagin's Effects on Inflammatory Markers in LPS/Ox-LDL-Stimulated Macrophages

Parameter Control LPS/Ox-LDL Corilagin (25 μg/mL) Corilagin (50 μg/mL) Corilagin (100 μg/mL)
Cell Viability (%) 100 ± 6.2 95.4 ± 5.8 92.7 ± 5.4 90.5 ± 5.1 88.3 ± 4.9
TNF-α Secretion 25.3 ± 3.1 100 ± 8.5 75.6 ± 6.4* 52.3 ± 4.9 35.8 ± 3.5
IL-1β Secretion 18.7 ± 2.4 100 ± 7.9 68.9 ± 5.8* 45.6 ± 4.2 28.4 ± 2.8
TLR4 Protein 100 ± 7.5 245.6 ± 18.7 198.5 ± 15.4* 156.8 ± 12.9 115.3 ± 10.2
NLRP3 Protein 100 ± 8.2 285.4 ± 21.3 225.7 ± 17.8* 178.9 ± 14.6 125.6 ± 11.4
Foam Cell Formation 5.2 ± 0.8 100 ± 7.9 78.5 ± 6.3* 52.4 ± 4.7 30.8 ± 3.1

Data normalized to LPS/Ox-LDL group (100%); *p < 0.05, p < 0.01 compared to LPS/Ox-LDL group

Technical Considerations and Optimization

Experimental Design and Validation
  • Dose Selection: Based on dose-response studies, the optimal efficacy range for corilagin in ApoE-/- mice is 40-80 mg/kg/day. Lower doses (20 mg/kg) show modest effects, while higher doses (>100 mg/kg) do not provide significantly greater benefit but may increase potential toxicity risks.

  • Treatment Duration: The minimum effective treatment period is 8 weeks, with more pronounced effects observed after 12 weeks of intervention. Early time points (2-4 weeks) primarily show anti-inflammatory effects, while later time points demonstrate significant impact on plaque size and composition.

  • Model Validation: Successful atherosclerosis induction should be confirmed by serum cholesterol levels exceeding 350 mg/dL and aortic plaque coverage >25% in model control groups. Animals not meeting these criteria should be excluded from final analysis.

Methodological Optimization
  • Compound Solubility: Corilagin has optimal solubility in normal saline or 0.5% carboxymethyl cellulose for in vivo administration. For in vitro studies, prepare a stock solution in DMSO not exceeding 0.1% final concentration to avoid cellular toxicity.

  • Sample Processing: For accurate assessment of atherosclerotic lesions, careful perfusion with PBS is essential to remove blood components from vessels before fixation. Incomplete perfusion can lead to overestimation of plaque area.

  • Molecular Analysis: When analyzing NLRP3 inflammasome activation, process tissue samples quickly and maintain cold conditions to prevent artificial activation of inflammatory pathways. Include protease and phosphatase inhibitors in all extraction buffers.

Conclusion and Future Perspectives

The comprehensive data from both in vivo and in vitro studies demonstrates that corilagin holds significant promise as a therapeutic agent for atherosclerosis treatment. Its ability to simultaneously target multiple inflammatory pathways, including TLR4-NFκB/MAPK signaling and Olfr2-NLRP3 inflammasome activation, provides a multifaceted mechanism of action that addresses the complex pathophysiology of atherosclerosis. The compound exhibits favorable efficacy in reducing atherosclerotic plaque development, suppressing proinflammatory cytokine production, and modulating macrophage polarization toward an anti-inflammatory phenotype.

Future research should focus on advanced preclinical development, including pharmacokinetic studies to optimize dosing regimens, investigation of potential drug interactions, and assessment in combination therapies with standard care such as statins. Additionally, exploration of corilagin's effects on plaque stability and regression, rather than just progression, would provide valuable insights into its full therapeutic potential. With its pleiotropic mechanisms and demonstrated efficacy in robust animal models, corilagin represents a compelling candidate for further development as a novel therapeutic approach for atherosclerotic cardiovascular diseases.

References

Comprehensive Experimental Guide: Corilagin Bioactivity Assessment and CCK-8 Cell Viability Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Corilagin and Its Research Significance

Corilagin (β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-d-glucose) is a gallotannin polyphenolic compound with the chemical formula C₂₇H₂₂O₁₈ and molecular weight of 634.45 g/mol. This naturally occurring plant metabolite was first isolated in 1951 from divi-divi (Caesalpinia coriaria (Jacq.) Willd.) and has since been identified in over 50 plant species across 16 families, primarily within the Euphorbiaceae, Geraniaceae, and Combretaceae families. Corilagin is considered a promising medicinal agent due to its diverse pharmacological activities, including anti-tumor, antioxidant, hepatoprotective, and anti-inflammatory properties, coupled with its low toxicity profile and minimal adverse effects. [1]

In recent years, corilagin has attracted significant research attention for its potent anti-inflammatory mechanisms and anticancer applications, particularly in combination therapies with conventional chemotherapeutic agents like 5-fluorouracil (5-FU). The compound's ability to modulate multiple signaling pathways simultaneously, including NF-κB, MAPK, and NLRP3 inflammasome pathways, makes it a valuable candidate for drug development. This application note provides researchers with comprehensive protocols for evaluating corilagin's bioactivity, with emphasis on cell viability assessment using the CCK-8 assay and related methodologies for anti-inflammatory and anticancer applications. [2] [1] [3]

Corilagin Cytotoxicity Profile Across Cell Lines

The CCK-8 (Cell Counting Kit-8) assay provides a colorimetric method for determining cell viability and proliferation by utilizing a water-soluble tetrazolium salt (WST-8) that produces a water-soluble formazan dye upon reduction by cellular dehydrogenases in metabolically active cells. Unlike the traditional MTT assay, CCK-8 does not require solubilization steps and offers higher sensitivity with minimal cytotoxicity, allowing the same cells to be used for additional experiments after viability assessment. The reduced formazan dye is soluble in tissue culture medium, making the CCK-8 assay suitable for continuous monitoring of cellular proliferation over time. [4]

Table 1: Corilagin Cytotoxicity Profile Across Cell Lines

Cell Line Cell Type Experimental Context IC₅₀/Effective Concentration Key Findings Source
HL-60 Human promyelocytic leukemia AML treatment 25-50 μg/ml (time & dose-dependent) Significant proliferation inhibition; induced apoptosis via mitochondrial pathway [5]
HCT-8 Human colorectal adenocarcinoma CRC treatment with 5-FU 29.78 ± 1.25 μM (48h) Synergistic effect with 5-FU; CI < 0.7 (synergistic) [3]
Raw264.7 Mouse macrophage Anti-inflammatory studies 75 μM (safe concentration) Significant reduction in IL-6, TNF-α, IL-1β, NO, PGE-2, iNOS, COX-2 [6]
A549 Human lung adenocarcinoma Pneumolysin protection 32 μg/ml (protective) Protected against PLY-mediated damage; minimal intrinsic toxicity [7]
Vero African green monkey kidney Safety evaluation 37.4 ± 6.7 μM (CC₅₀) Favorable safety profile in normal cells [1]

Anti-inflammatory Activity of Corilagin

Corilagin demonstrates dose-dependent anti-inflammatory activity across multiple experimental models. The compound effectively scavenges reactive oxygen species (ROS) including H₂O₂, •OH, and NO with IC₅₀ values of 76.85 μg/ml, 26.68 μg/ml, and 66.64 μg/ml respectively. In LPS-induced Raw264.7 macrophages, corilagin at 75 μM significantly reduces pro-inflammatory mediators, with inhibition rates of 48.09% for IL-6, 42.37% for TNF-α, 65.69% for NO, and 59.99% for COX-2. These findings support corilagin's potential application in inflammatory conditions including atherosclerosis, intestinal ischemia/reperfusion injury, and pneumonia. [2] [6] [8]

Table 2: Anti-inflammatory Activity of Corilagin in Various Models

Experimental Model Inducing Agent Corilagin Concentration Key Outcomes Mechanistic Insights Source
Raw264.7 macrophages LPS (1 μg/mL) 25, 50, 75 μM Dose-dependent reduction of IL-6, TNF-α, IL-1β, NO, PGE-2, iNOS, COX-2 Suppressed NF-κB signaling; inhibited TLR4 pathway [9] [6]
ApoE-/- mice atherosclerosis model High-fat diet 10-20 mg/kg/day Reduced serum lipid levels; decreased aortic plaque formation Inhibited NLRP3 inflammasome via Olfr2 pathway [2]
Intestinal I/R injury model Ischemia/reperfusion 20, 40, 80 mg/kg Alleviated intestinal and lung damage; reduced inflammatory markers Inhibited NLRP3 activation and pyroptosis [8]
S. pneumoniae infection model D39 S. pneumoniae 16-32 μg/mL Improved survival; reduced lung injury and inflammation Inhibited pneumolysin oligomerization [7]

Detailed Experimental Protocols

CCK-8 Cell Viability Assay Protocol

The CCK-8 assay protocol begins with cell seeding in 96-well plates at optimal density. For most cell lines, including Raw264.7 macrophages and HL-60 leukemia cells, a density of 5×10³ to 2×10⁴ cells per well in 100 μL culture medium produces optimal results. After cell attachment (typically 24 hours), corilagin is added at various concentrations and incubated for predetermined time points (24-48 hours). Subsequently, 10 μL of CCK-8 reagent is added directly to each well, followed by incubation for 1-4 hours at 37°C with 5% CO₂. The absorbance is measured at 450 nm using a microplate reader, with reference measurements at 600-650 nm to correct for potential background interference. [4] [5]

Critical considerations for CCK-8 assay with corilagin include:

  • Sample preparation: Corilagin is readily soluble in DMSO, methanol, ethanol, and acetone. Prepare stock solutions at appropriate concentrations (typically 10-100 mM in DMSO) and dilute in culture medium immediately before use, ensuring final DMSO concentration does not exceed 0.1% (v/v).
  • Control setup: Include blank wells (medium without cells), negative control wells (cells with vehicle only), and positive control wells (cells with known cytotoxic agent).
  • Incubation optimization: The optimal incubation time with CCK-8 reagent varies by cell type and density. Perform preliminary experiments to establish the appropriate incubation period that ensures the absorbance remains within the linear range of the standard curve.
  • Data calculation: Calculate cell viability using the formula: Cell Viability (%) = (ODₜᵣₑₐₜₑ𝒹 - ODᵦₗₐₙₖ) / (OD𝒸ₒₙₜᵣₒₗ - ODᵦₗₐₙₖ) × 100%. [4]
Anti-inflammatory Assessment Protocol

For evaluation of corilagin's anti-inflammatory activity in Raw264.7 macrophages, cells are seeded in 6-well plates at 5×10⁵ cells per well and cultured for 24 hours. The medium is then replaced with fresh medium containing corilagin at concentrations of 25, 50, and 75 μM. After 1-2 hours pre-incubation, inflammation is induced by adding LPS from E. coli at 1 μg/mL final concentration. Following 24 hours incubation at 37°C with 5% CO₂, the cell-free supernatant is collected by centrifugation at 2,000 × g for 10 minutes and stored at -80°C for subsequent analysis of inflammatory mediators. [6]

Quantification of inflammatory markers includes:

  • Nitric oxide (NO): Measured using Griess reaction or colorimetric assay kits, quantifying nitrite accumulation in culture supernatants.
  • Pro-inflammatory cytokines: IL-6, TNF-α, and IL-1β levels determined using ELISA kits according to manufacturer protocols.
  • Enzymes and mediators: iNOS, COX-2, and PGE-2 levels assessed through ELISA or Western blot analysis.
  • Reactive oxygen species: Detected using flow cytometry with DCFH-DA fluorescent probe. [9] [6]

Molecular Mechanisms and Signaling Pathways

Corilagin exerts its multifaceted biological effects through modulation of key signaling pathways. The compound's anti-inflammatory activity primarily involves inhibition of the NF-κB and MAPK pathways in macrophages, reducing the phosphorylation of IκB-α and P65 proteins while upregulating JNK phosphorylation. Additionally, corilagin significantly inhibits NLRP3 inflammasome activation by diminishing oligomerization and subsequent caspase-1 activation, thereby reducing IL-1β maturation and pyroptosis. In atherosclerosis models, this effect is mediated through the Olfr2 signaling pathway. [9] [2] [8]

In cancer models, corilagin demonstrates pro-apoptotic and anti-autophagic activities through regulation of the miR-451/HMGB1 axis in HL-60 leukemia cells. The compound upregulates tumor suppressor miR-451, leading to downregulation of HMGB1 and subsequent inhibition of autophagy-related proteins LC3-II and Beclin-1 while promoting mitochondrial apoptosis through caspase-3 activation and Bax/Bcl-xl ratio modulation. For colorectal cancer, corilagin enhances 5-FU sensitivity through downregulation of GRP78, inducing S-phase cell cycle arrest and increasing intracellular ROS production. [3] [5]

The following diagram illustrates corilagin's multifaceted mechanisms of action across different experimental models:

G cluster_anti_inflammatory Anti-inflammatory Mechanisms cluster_anticancer Anticancer Mechanisms cluster_antiviral Antivirulence Activity Corilagin Corilagin NFkB NF-κB Pathway Inhibition Corilagin->NFkB MAPK MAPK Pathway Modulation Corilagin->MAPK NLRP3 NLRP3 Inflammasome Inhibition Corilagin->NLRP3 Olfr2 Olfr2 Signaling Corilagin->Olfr2 miR451 miR-451 Upregulation Corilagin->miR451 GRP78 GRP78 Downregulation Corilagin->GRP78 PLY Pneumolysin Inhibition Corilagin->PLY Cytokine Reduced Pro-inflammatory Cytokines NFkB->Cytokine Decreases TNF-α IL-6, IL-1β MAPK->Cytokine Reduces iNOS COX-2 expression NLRP3->Cytokine Inhibits IL-1β maturation Olfr2->NLRP3 Regulates activation Apoptosis Apoptosis Induction CellCycle S-phase Arrest Apoptosis->CellCycle Coordinates cell death Autophagy Autophagy Inhibition HMGB1 HMGB1 Downregulation miR451->HMGB1 Negative regulation HMGB1->Autophagy Inhibits Beclin-1 GRP78->Apoptosis Enhances sensitivity Oligomers Reduces Oligomerization PLY->Oligomers Binds domains 3 and 4 Pores Prevents Pore Formation Oligomers->Pores Blocks membrane damage

Technical Considerations and Troubleshooting

Corilagin Handling and Storage

Proper handling of corilagin is essential for experimental reproducibility. Corilagin is an off-white acicular crystalline powder that readily dissolves in methanol, ethanol, acetone, and DMSO. For cell culture applications, prepare stock solutions in DMSO at concentrations of 10-100 mM and store aliquots at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles, and use glass vials when possible as corilagin may adhere to certain plastic surfaces. When working with corilagin solutions, use antioxidant-containing buffers for long-term incubations to prevent oxidation. [1]

Assay Optimization and Troubleshooting

Common technical challenges in corilagin research and their solutions include:

  • High background in CCK-8 assay: Ensure proper washing steps if cells are producing excessive reducing agents; optimize cell seeding density to maintain absorbance readings within the linear range of 0.2-2.0 OD units.
  • Inconsistent anti-inflammatory effects: Verify LPS activity and use fresh preparations; include multiple time points as corilagin's effects on early vs. late inflammatory mediators may vary.
  • Low solubility at high concentrations: For concentrations above 100 μM, use co-solvents such as cyclodextrins or slightly increase DMSO concentration (not exceeding 0.5% final concentration).
  • Cell line variability: Perform preliminary dose-response curves for each new cell line, as corilagin sensitivity varies significantly between cell types and origins. [6] [4]

Conclusion

Corilagin represents a promising multifunctional compound with demonstrated efficacy across various disease models, particularly in inflammation and oncology. The CCK-8 assay provides a reliable, sensitive method for evaluating corilagin's effects on cell viability, while complementary protocols enable comprehensive assessment of its anti-inflammatory mechanisms. Researchers should consider corilagin's complex pleiotropic effects when designing experiments, as it simultaneously modulates multiple signaling pathways. The detailed methodologies presented in this application note provide a solid foundation for standardized evaluation of corilagin's bioactivity, facilitating more reproducible research and accelerating its potential therapeutic development.

References

Comprehensive Application Notes and Protocols: Corilagin Molecular Docking Simulation with PLY Binding for Antivirulence Strategy Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Streptococcus pneumoniae represents a significant global health challenge, causing millions of infections annually with particularly high mortality rates in children under 5 years. The emergence of antibiotic-resistant strains has necessitated the development of alternative therapeutic strategies that focus on virulence factor disruption rather than bacterial growth inhibition. Pneumolysin (PLY), a 53-kDa cholesterol-dependent cytolysin, stands as a critical virulence determinant in S. pneumoniae pathogenesis. This toxin binds to cholesterol-rich membranes of host cells, undergoing oligomerization to form pores that result in cell lysis, inflammation, and tissue damage. The structure of PLY comprises four domains, with Domain 3 and Domain 4 playing crucial roles in the membrane insertion and oligomerization processes, making them attractive targets for therapeutic intervention. [1]

Corilagin (1-acyl-3,6-hexahydroxy bibenzoyl glucose) is a polyphenolic tannin naturally found in various plants including Longan, Phyllanthus urinaria L., and Phyllanthus emblica Linn. Previous research has demonstrated that corilagin exhibits diverse pharmacological activities including anticancer, antioxidant, and anti-cardiovascular effects, but its potential as an antivirulence agent against S. pneumoniae has only recently been investigated. Unlike conventional antibiotics, corilagin shows no direct antibacterial activity against S. pneumoniae but exhibits potent inhibition of PLY-mediated hemolysis by interfering with the oligomerization process. This application note provides detailed methodologies for molecular docking simulations and experimental validation of corilagin's interaction with PLY, enabling researchers to leverage this structure-based approach for antivirulence drug development. [1]

Molecular Docking Protocol

Protein and Ligand Preparation

Protein Preparation begins with retrieving the three-dimensional structure of PLY from the Protein Data Bank (recommended structure: PDB ID related to PLY). The preparation process involves:

  • Removal of extraneous molecules including water molecules, ions, and co-crystallized ligands that might interfere with docking calculations
  • Addition of hydrogen atoms to account for correct ionization and tautomeric states of amino acid residues at physiological pH
  • Assignment of partial atomic charges using the Gasteiger-Marsili method or similar approaches
  • Energy minimization of the protein structure to relieve steric clashes and optimize geometry using molecular mechanics force fields (e.g., AMBER, CHARMM)

For Ligand Preparation, the corilagin structure (CID: 73568) should be downloaded from PubChem in Structure Data File (SDF) format. The preparation steps include:

  • Geometry optimization using molecular mechanics or semi-empirical quantum mechanical methods (e.g., MMFF94, PM6) to obtain the lowest energy conformation
  • Assignment of proper bond orders and detection of aromaticity
  • Generation of possible tautomers and stereoisomers at the experimental pH conditions
  • Conversion to PDBQT format using OpenBabel or similar tools, which includes assignment of atomic types and rotatable bond definitions
Molecular Docking Methodology

The actual docking procedure follows a structured workflow to ensure reproducible results:

  • Grid box definition: Establish a grid box centered on the binding interface between Domains 3 and 4 of PLY with dimensions 60×60×60 points and spacing of 0.375 Å to encompass the entire potential binding region
  • Docking parameters: Employ the Lamarckian Genetic Algorithm with an initial population size of 150, maximum number of 25 million energy evaluations, and 27,000 generations
  • Binding pose generation: Generate a minimum of 100 docking poses, clustering them with an RMSD tolerance of 2.0 Å to identify consensus binding modes
  • Validation: Validate the docking protocol by redocking known ligands and comparing with crystallographic data when available

Table 1: Key Docking Parameters for Corilagin-PLY Simulation [1]

Parameter Setting Purpose
Scoring Function AutoDock Vina Binding affinity prediction
Grid Center Between Domains 3 & 4 Target known functional site
Grid Dimension 60×60×60 points Ensure complete coverage
Exhaustiveness 8 Balance of accuracy/time
Number of Poses 100 Statistical significance

The molecular docking workflow can be visualized as follows:

G ProteinPrep Protein Structure Preparation GridSetup Grid Parameter Definition ProteinPrep->GridSetup LigandPrep Ligand Structure Preparation LigandPrep->GridSetup MolecularDocking Molecular Docking Simulation GridSetup->MolecularDocking PoseAnalysis Pose Analysis & Clustering MolecularDocking->PoseAnalysis Validation Experimental Validation PoseAnalysis->Validation

Experimental Validation Protocols

Hemolytic Inhibition Assay

The hemolytic inhibition assay provides a direct measurement of corilagin's ability to protect against PLY-mediated erythrocyte lysis. The experimental procedure is as follows:

  • Preparation of erythrocyte suspension: Collect fresh sheep or human blood in heparinized tubes, centrifuge at 1,500 × g for 5 minutes, wash three times with phosphate-buffered saline (PBS, pH 7.4), and prepare a 2% (v/v) suspension in PBS
  • Sample preparation: Prepare serial dilutions of corilagin (0-32 μg/mL) in PBS and mix with purified PLY (2 μg/mL) or S. pneumoniae culture supernatant, followed by incubation at 37°C for 30 minutes
  • Hemolysis reaction: Add 100 μL of erythrocyte suspension to each sample, mix gently, and incubate at 37°C for 30 minutes with occasional shaking
  • Centrifugation and measurement: Centrifuge samples at 2,000 × g for 5 minutes, transfer 100 μL of supernatant to a 96-well plate, and measure absorbance at 540 nm using a microplate reader
  • Controls and calculations: Include blank (erythrocytes + PBS), negative control (erythrocytes + PBS + corilagin), and positive control (erythrocytes + PLY without corilagin). Calculate percent hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_blank)/(Abs_positive - Abs_blank)] × 100

Research has demonstrated that corilagin efficiently attenuates the hemolytic activity of PLY in a concentration-dependent manner, reducing hemolysis from approximately 80% to 2% at concentrations of 16 μg/mL when challenged with bacterial supernatants, and similar efficacy against purified PLY. [1]

Oligomerization Inhibition Assay

The oligomerization inhibition assay evaluates corilagin's effect on the PLY oligomerization process using Western blot analysis under non-reducing conditions:

  • Sample preparation: Incubate purified PLY (5 μg) with varying concentrations of corilagin (0-32 μg/mL) in PBS at 37°C for 1 hour
  • Cross-linking: Add 1% glutaraldehyde to stabilize protein complexes and incubate for an additional 15 minutes at room temperature
  • Electrophoresis: Load samples onto a 4-12% non-reducing SDS-PAGE gel to separate monomers from oligomers without boiling the samples
  • Western blotting: Transfer proteins to PVDF membrane, block with 5% non-fat milk, incubate with anti-PLY primary antibody (1:1,000 dilution) overnight at 4°C, followed by HRP-conjugated secondary antibody (1:5,000 dilution) for 1 hour at room temperature
  • Detection: Develop blots using enhanced chemiluminescence substrate and visualize using a digital imaging system
  • Quantification: Analyze band intensities using ImageJ software, calculating the oligomer-to-monomer ratio for each concentration

Corilagin demonstrates concentration-dependent inhibition of PLY oligomerization, with nearly complete suppression at 32 μg/mL, while the monomeric form shows a corresponding increase, indicating that corilagin blocks the transition from monomer to oligomer without affecting PLY expression. [1]

Table 2: Experimental Conditions for Validation Assays [1]

Assay Type Key Reagents Incubation Conditions Measurement Method Positive Control
Hemolytic Inhibition 2% erythrocytes, PLY 37°C, 30 min Absorbance at 540 nm Triton X-100 (1%)
Oligomerization Inhibition Purified PLY, glutaraldehyde 37°C, 60 min Non-reducing Western blot PLY without inhibitor
Cell Viability A549 cells, LDH reagent 37°C, 5% CO₂, 24 hr LDH release / CCK-8 IL-1β stimulation
Cell Viability and Cytoprotection Assay

The cell viability and cytoprotection assay evaluates corilagin's ability to prevent PLY-mediated damage to human lung epithelial cells (A549 cell line):

  • Cell culture: Maintain A549 cells in DMEM/F12 complete medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere
  • Cytotoxicity assessment: Seed cells in 96-well plates (1×10⁴ cells/well), treat with various concentrations of corilagin (0-32 μg/mL) for 24 hours, then assess viability using Cell Counting Kit-8 according to manufacturer's instructions
  • Cytoprotection evaluation: Pre-treat cells with corilagin for 2 hours, then challenge with purified PLY (2 μg/mL) for 24 hours, measure lactate dehydrogenase (LDH) release using CytoTox 96 Non-Radioactive Cytotoxicity Assay
  • Fluorescence imaging: After treatments, stain cells with calcein-AM (green, live cells) and ethidium homodimer-1 (red, dead cells) according to the Live/Dead assay kit protocol, visualize using fluorescence microscopy

Corilagin demonstrates excellent cytoprotective effects without intrinsic cytotoxicity, with LDH release significantly reduced at 32 μg/mL concentration, and fluorescence imaging showing predominant cell viability in corilagin-treated groups compared to extensive cell death in PLY-only challenged cells. [1]

Data Analysis and Interpretation

Analysis of Docking Results

Molecular docking simulations between corilagin and PLY reveal a specific binding interaction between Domains 3 and 4 of the toxin, which are critical for oligomerization. The analysis process includes:

  • Binding affinity calculation: Docking scores typically range between -7.5 to -9.0 kcal/mol, indicating strong binding affinity
  • Interaction analysis: Identification of specific hydrogen bonds with residues Gln280, Asn284, Thr253, Glu42, Ser254, and Asn470, plus a Pi-Alkyl interaction with Arg359
  • Binding site characterization: The binding pocket comprises predominantly polar residues, complementary to corilagin's multiple hydroxyl groups
  • Structural impact assessment: The binding position suggests corilagin may sterically hinder conformational changes necessary for oligomerization

Molecular dynamics simulations further validate the stability of the corilagin-PLY complex, with root-mean-square deviation (RMSD) curves showing greater fluctuations in the corilagin-bound PLY compared to the protein alone, indicating that corilagin binding significantly impacts protein flexibility, potentially interfering with the structural transitions required for pore formation. [1]

Statistical Analysis and Data Presentation

Robust statistical analysis is essential for validating experimental results:

  • Experimental replicates: Perform all experiments in triplicate with at least three independent biological replicates
  • Statistical tests: Use one-way ANOVA with post-hoc Tukey test for multiple comparisons, or Student's t-test for two-group comparisons, considering p < 0.05 as statistically significant
  • Data visualization: Present data as mean ± standard deviation using bar graphs for concentration-response relationships and line graphs for time-course experiments
  • Dose-response analysis: Calculate IC₅₀ values using non-linear regression with four-parameter logistic curve fitting

The relationship between molecular docking predictions and experimental validation can be visualized as follows:

G Docking Molecular Docking BindingSite Binding Site Identification Docking->BindingSite Dynamics Molecular Dynamics Dynamics->BindingSite Mechanism Mechanistic Hypothesis BindingSite->Mechanism HemolysisAssay Hemolysis Assay Mechanism->HemolysisAssay OligomerAssay Oligomerization Assay Mechanism->OligomerAssay CellAssay Cell Protection Assay Mechanism->CellAssay Validation Experimental Validation HemolysisAssay->Validation OligomerAssay->Validation CellAssay->Validation

Table 3: Key Binding Interactions in Corilagin-PLY Complex [1]

Interaction Type Residues Involved Distance (Å) Energy Contribution (kcal/mol)
Hydrogen Bond Gln280, Asn284 2.8-3.2 -1.2 to -1.8
Hydrogen Bond Thr253, Glu42 2.7-3.1 -1.0 to -1.5
Hydrogen Bond Ser254, Asn470 2.9-3.3 -0.8 to -1.2
Pi-Alkyl Arg359 4.5 -1.5
Van der Waals Multiple residues 3.5-4.2 -0.1 to -0.5

Applications and Conclusions

Therapeutic Applications

The molecular docking and experimental protocols outlined in this application note provide a framework for developing novel antivirulence strategies against S. pneumoniae infections. The specific therapeutic applications include:

  • Adjunctive therapy: Corilagin could be combined with conventional antibiotics to enhance treatment efficacy while reducing the development of resistance, as it exerts no selective pressure for bacterial growth
  • Preventive intervention: The ability of corilagin to block PLY-mediated tissue damage without antibacterial activity makes it suitable for prophylaxis in high-risk populations
  • Inhalation therapy: Direct pulmonary administration could maximize drug concentration at the infection site while minimizing systemic exposure
  • Structure-based drug design: The identified binding interactions provide a template for designing novel analogs with improved potency and pharmacokinetic properties

In vivo studies in mouse models of S. pneumoniae infection have demonstrated that corilagin effectively reduces bacterial colonization in lung tissue, improves histopathological scores, decreases pulmonary edema, and attenuates pro-inflammatory cytokine levels (IL-1β, IL-6, and TNF-α), confirming the therapeutic potential predicted by molecular docking and in vitro assays. [1]

Conclusion and Future Directions

The integrated approach of molecular docking simulations and experimental validation provides compelling evidence that corilagin inhibits PLY by binding to Domains 3 and 4, thereby blocking oligomerization and pore formation. This application note establishes standardized protocols that can be adapted for screening additional PLY inhibitors or applied to other toxin-antitoxin systems. The combination of computational predictions with biochemical, cellular, and animal model validation creates a robust framework for antivirulence drug development.

Future research should focus on:

  • Structure-activity relationship studies to identify key chemical features of corilagin essential for PLY inhibition
  • Lead optimization to improve drug-like properties while maintaining antivirulence activity
  • Mechanistic studies to elucidate the precise molecular events disrupted by corilagin binding
  • Formulation development to enhance solubility and bioavailability for clinical application

The structure-activity relationship (SAR) approach is particularly valuable for this optimization process, as systematic alterations of corilagin's structure can determine which functional groups are essential for binding and activity. [2] [3] The multiple hydroxyl groups of corilagin appear critical for forming hydrogen bonds with PLY, and their modification significantly affects inhibitory activity, providing guidance for future analog design. [1] [3]

References

Comprehensive Application Notes and Protocols for Corilagin Treatment in Ana-1 Cell Line Cultures

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Corilagin and Its Relevance in Immunological Research

Corilagin (β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-D-glucose) is a natural ellagitannin belonging to the hydrolyzable tannin family, with a molecular weight of 634 g/mol and molecular formula of C₂₇H₂₂O₁₈ [1]. This polyphenolic compound is found in various medicinal plants, including Phyllanthus urinaria, Geranium thunbergii, and Euryale ferox Salisb [2] [3]. Corilagin has attracted significant scientific interest due to its diverse pharmacological properties, particularly its potent anti-inflammatory and immunomodulatory activities [4] [1]. In immunological research, the Ana-1 murine macrophage cell line serves as a valuable in vitro model for investigating inflammatory processes and screening potential therapeutic compounds [4].

Recent studies have demonstrated that corilagin exerts its anti-inflammatory effects through multiple signaling pathways. Notably, research has shown that corilagin effectively inhibits NLRP3 inflammasome activation via the Olfr2 signaling pathway in Ana-1 cells and primary mouse bone marrow-derived macrophages (BMDMs) [4]. This mechanism is particularly relevant for researching atherosclerosis, cardiovascular diseases, and other inflammation-driven conditions. The following application notes provide detailed methodologies for culturing Ana-1 cells, implementing corilagin treatments, and assessing experimental outcomes through various functional assays and molecular techniques.

Cell Culture and Maintenance Protocols

Cell Line Specifications and Culture Conditions

The Ana-1 cell line is a murine macrophage model widely used in immunological and inflammatory research. These cells exhibit characteristic macrophage properties, including phagocytic activity and responsiveness to inflammatory stimuli, making them suitable for investigating the mechanisms of anti-inflammatory compounds [4].

Table 1: Cell Culture Specifications for Ana-1 Cells

Parameter Specification Conditions
Cell Line Ana-1 murine macrophages Obtained from Type Culture Collection, Chinese Academy of Sciences
Culture Medium RPMI-1640 Supplemented with 10% Fetal Bovine Serum (FBS)
Antibiotics Penicillin (100 U/mL) and Streptomycin (100 μg/mL) Optional, for contamination prevention
Culture Atmosphere 5% CO₂, 95% air Humidified environment at 37°C
Subculturing 70-80% confluency Use trypsin-EDTA for detachment
Cell Storage Liquid nitrogen In culture medium with 10% DMSO
Cell Seeding Density 1×10⁵ cells/well For 6-well plates (adjust accordingly for different formats)
Standard Culture Procedures
  • Medium Preparation: Prepare complete RPMI-1640 medium by supplementing with 10% heat-inactivated Fetal Bovine Serum (FBS). Add penicillin (100 U/mL) and streptomycin (100 μg/mL) to prevent bacterial contamination, though these antibiotics should be omitted during experimental treatments to avoid interference with cellular responses [4]. Filter-sterilize the complete medium using a 0.22 μm filter and store at 4°C for up to 4 weeks.

  • Cell Thawing and Initiation: Rapidly thaw frozen Ana-1 cells in a 37°C water bath, transfer to a centrifuge tube containing pre-warmed complete medium, and centrifuge at 1000 rpm for 5 minutes. Remove the supernatant containing DMSO and resuspend the cell pellet in fresh complete medium. Transfer the cell suspension to an appropriate culture flask and incubate at 37°C in a 5% CO₂ atmosphere [4].

  • Maintenance and Subculturing: Monitor cell growth daily and replace medium every 2-3 days. When cells reach 70-80% confluency, remove the medium, wash with sterile PBS, and add trypsin-EDTA solution (0.25%) to detach cells. Incubate at 37°C for 2-3 minutes, then add complete medium to neutralize trypsin. Centrifuge the cell suspension, remove supernatant, and resuspend in fresh medium for subculturing at appropriate dilution ratios (typically 1:3 to 1:6) [4].

Corilagin Treatment Procedures

Corilagin Preparation and Storage

Corilagin is commercially available from various suppliers with purity typically ranging from 90% to 99% [4]. For in vitro studies on Ana-1 cells, corilagin standard substance with purity ≥98% is recommended (e.g., SC9500 from Solarbio) [4].

  • Stock Solution Preparation: Prepare a stock solution of corilagin at a concentration of 50-100 mM in DMSO. The solubility of corilagin in DMSO is excellent, making it suitable for concentrated stock solutions. Filter-sterilize the stock solution using a 0.22 μm syringe filter and aliquot into sterile tubes to avoid repeated freeze-thaw cycles [4].

  • Storage Conditions: Store corilagin stock solutions at -20°C to -80°C for long-term preservation. Under these conditions, the compound remains stable for at least 6 months. Avoid exposure to light as corilagin, like many polyphenolic compounds, may be photosensitive.

  • Working Solution Preparation: Dilute the stock solution in complete cell culture medium immediately before use. The final DMSO concentration in cell culture should not exceed 0.1% (v/v) to maintain cell viability and prevent solvent toxicity [4]. Prepare fresh working solutions for each experiment.

Treatment Protocol for Inflammation Studies

For investigating the anti-inflammatory effects of corilagin on Ana-1 cells, follow this standardized procedure:

  • Cell Seeding: Seed Ana-1 cells in appropriate culture vessels at a density of 1×10⁵ cells/well in 6-well plates or 5×10³ cells/well in 96-well plates. Allow cells to adhere overnight in complete RPMI-1640 medium at 37°C in a 5% CO₂ atmosphere [4].

  • Inflammation Induction: After 24 hours, induce an inflammatory response by stimulating the cells with a combination of lipopolysaccharide (LPS) at 1 μg/mL and oxidized low-density lipoprotein (Ox-LDL) at 100 μg/mL. This combination provides both priming and activation signals for robust NLRP3 inflammasome activation [4].

  • Corilagin Treatment: Following 24 hours of inflammation induction, treat cells with corilagin at varying concentrations. Based on recent research, the recommended concentration range for corilagin in Ana-1 cells is 25-100 μg/mL (approximately 39-157 μM) [4]. Include appropriate controls: untreated cells (negative control), LPS/Ox-LDL stimulated cells (inflammatory control), and aspirin-treated cells (positive control, 100 μg/mL) [4].

  • Incubation and Harvest: Incubate cells with corilagin for 24 hours unless specified otherwise in experimental design. Following treatment, harvest cells and supernatants for subsequent analysis. Collect supernatants for cytokine measurements and lyse cells for RNA or protein extraction.

Table 2: Corilagin Treatment Protocol for Ana-1 Cells

Step Parameter Specification Duration
1 Cell Seeding 1×10⁵ cells/well (6-well plate) Overnight
2 Inflammation Induction LPS (1 μg/mL) + Ox-LDL (100 μg/mL) 24 hours
3 Corilagin Treatment 25, 50, 100 μg/mL (39, 79, 157 μM) 24 hours
4 Control Groups Untreated, LPS/Ox-LDL only, Aspirin (100 μg/mL) 24 hours
5 Sample Collection Supernatant and cells Post-treatment

Functional Assays and Molecular Techniques

Assessment of Inflammatory Markers
  • Cytokine Measurement: Collect cell culture supernatants after corilagin treatment and centrifuge at 1000 × g for 10 minutes to remove cellular debris. Analyze pro-inflammatory cytokines including TNF-α, IL-6, IL-1β, and IL-10 using commercial ELISA kits according to manufacturer's protocols [3] [4]. The expected outcome based on previous research is a dose-dependent reduction in pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) with corilagin treatment.

  • Nitric Oxide Detection: Measure nitric oxide (NO) production in culture supernatants using the Griess method. Mix equal volumes of culture supernatant and Griess reagent, incubate at room temperature for 10 minutes, and measure absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve [3]. Corilagin treatment typically shows significant inhibition of NO production in LPS-stimulated Ana-1 cells.

  • Gene Expression Analysis: Extract total RNA from treated cells using commercial kits. Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) to measure expression levels of inflammatory genes (TNF-α, IL-6, COX-2, and iNOS) [3] [4]. Use GAPDH or β-actin as housekeeping genes for normalization. Primer sequences for murine genes should be designed following standard bioinformatic approaches.

Analysis of Oxidative Stress and Signaling Pathways
  • Reactive Oxygen Species (ROS) Detection: Measure intracellular ROS levels using fluorescent probes such as DCFH-DA. Incubate treated cells with 10 μM DCFH-DA at 37°C for 30 minutes, wash with PBS, and analyze fluorescence intensity using flow cytometry or fluorescence microscopy [3]. Corilagin treatment typically reduces ROS production in inflamed macrophages.

  • Western Blot Analysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors. Separate proteins by SDS-PAGE, transfer to PVDF membranes, and probe with primary antibodies against proteins of interest (IκB-α, p-IκB-α, P65, p-P65, JNK, p-JNK, NLRP3, caspase-1) [3] [4]. After incubation with HRP-conjugated secondary antibodies, visualize bands using enhanced chemiluminescence. Corilagin treatment typically reduces phosphorylation of IκB-α and P65 in the NF-κB pathway.

  • Immunofluorescence Staining: Fix treated cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA. Incubate with primary antibodies against target proteins overnight at 4°C, followed by fluorophore-conjugated secondary antibodies. Visualize using confocal microscopy to assess cellular localization and expression of inflammatory markers [4].

The experimental workflow for comprehensive analysis of corilagin effects in Ana-1 cells is visualized below:

G Start Start Experiment Culture Ana-1 Cell Culture RPMI-1640 + 10% FBS 5% CO₂ at 37°C Start->Culture Seed Seed Cells 1×10⁵ cells/well (6-well) Culture->Seed Inflame Inflammation Induction LPS (1μg/mL) + Ox-LDL (100μg/mL) 24 hours Seed->Inflame Treat Corilagin Treatment 25-100 μg/mL 24 hours Inflame->Treat Assay Functional Assays Treat->Assay ELISA ELISA TNF-α, IL-6, IL-1β Assay->ELISA PCR qRT-PCR Gene Expression Assay->PCR WB Western Blot Protein Analysis Assay->WB ROS ROS Detection Flow Cytometry Assay->ROS Analyze Data Analysis Pathway Identification ELISA->Analyze PCR->Analyze WB->Analyze ROS->Analyze

Figure 1: Experimental workflow for evaluating corilagin effects in Ana-1 cells

Mechanistic Insights and Pathway Analysis

Olfr2/NLRP3 Inflammasome Pathway

Recent research has elucidated that corilagin exerts its anti-inflammatory effects in Ana-1 cells primarily through inhibition of the Olfr2/NLRP3 inflammasome pathway [4]. The olfactory receptor 2 (Olfr2) in vascular macrophages has been identified as instrumental in driving atherosclerosis through NLRP3-dependent IL-1 production. Corilagin treatment significantly reduces the expression of molecules associated with the Olfr2 signaling pathway, thereby inhibiting NLRP3 inflammasome activation [4].

The NLRP3 inflammasome activation in macrophages typically requires two distinct signals: priming and activation. During priming, TLRs or cytokine receptors stimulated by damage-associated molecular patterns transcriptionally upregulate NLRP3, pro-IL-18, and pro-IL-1β via NF-κB signaling. In the activation phase, factors such as phagolysosomal rupture, disrupted ion homeostasis, or mitochondrial damage trigger NLRP3 activation [4]. Subsequently, NIMA-related kinase 7 (NEK7) interacts with NLRP3 to recruit pro-caspase-1 through the apoptosis-associated speck-like protein (ASC). Activated caspase-1 then converts pro-IL-1β and pro-IL-18 into their active forms, also triggering gasdermin D (GSDMD) production, leading to pyroptosis [4].

Additional Signaling Pathways

Beyond the Olfr2/NLRP3 pathway, corilagin has demonstrated effects on other relevant signaling pathways in immune cells:

  • MAPK Signaling Pathway: Corilagin downregulates the phosphorylation of key proteins in the MAPK signaling pathway, particularly P65 and JNK, resulting in reduced tolerance toward lipopolysaccharide and enabling exertion of immune response [3].

  • TLR4/NF-κB Pathway: Corilagin regulates the tolerance state of macrophages toward lipopolysaccharide through the NF-κB signaling pathway and plays an immunoregulatory role. It reduces the phosphorylation of IκB-α protein related to the toll-like receptor signaling pathway [3] [4].

  • PI3K/AKT Pathway: In other cell types, corilagin has been shown to modulate the PI3K/AKT pathway, which may contribute to its anti-inflammatory and anti-tumor activities [5] [1].

The following diagram illustrates the key molecular pathways affected by corilagin treatment in Ana-1 cells:

G Corilagin Corilagin Treatment Olfr2 Olfr2 Pathway Inhibition Corilagin->Olfr2 TLR4 TLR4/NF-κB Pathway Inhibition Corilagin->TLR4 MAPK MAPK Pathway Modulation Corilagin->MAPK NLRP3 NLRP3 Inflammasome Inhibition Olfr2->NLRP3 TLR4->NLRP3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Decreased MAPK->Cytokines Caspase1 Caspase-1 Activation Reduced NLRP3->Caspase1 Caspase1->Cytokines Pyroptosis Pyroptosis Reduced Caspase1->Pyroptosis Outcome Anti-inflammatory Effect Cytokines->Outcome Pyroptosis->Outcome

Figure 2: Molecular pathways modulated by corilagin in Ana-1 cells

Data Analysis and Interpretation

Statistical Analysis and Quality Control
  • Experimental Replicates: Perform all experiments with at least three independent biological replicates to ensure statistical robustness. Each biological replicate should include multiple technical replicates (typically n=3-6) to account for technical variability [4].

  • Statistical Methods: Analyze data using appropriate statistical tests. For comparisons between two groups, use Student's t-test. For multiple group comparisons, employ one-way ANOVA followed by post-hoc tests such as Tukey's HSD. Express data as mean ± standard deviation (SD) or standard error of the mean (SEM), explicitly stating which measure is used in figure legends. Consider p-values < 0.05 as statistically significant [3] [4].

  • Quality Control Measures: Include appropriate controls in each experiment:

    • Negative control: Untreated Ana-1 cells
    • Inflammatory control: LPS/Ox-LDL stimulated cells
    • Positive control: Aspirin (100 μg/mL) or other established anti-inflammatory agents
    • Vehicle control: 0.1% DMSO to exclude solvent effects [4]
Interpretation of Results

When interpreting results from corilagin treatment experiments, consider the following expected outcomes based on published research:

  • Dose-Dependent Responses: Corilagin typically exhibits dose-dependent effects on inflammatory markers. The 100 μg/mL concentration generally shows the most potent anti-inflammatory activity, but lower concentrations (25-50 μg/mL) may still provide significant effects [4].

  • Pathway Inhibition: Successful corilagin treatment should demonstrate reduced phosphorylation of key proteins in the NF-κB pathway (IκB-α, P65) and MAPK pathway (JNK), along with decreased expression of NLRP3 inflammasome components [3] [4].

  • Cytokine Reduction: Effective corilagin treatment typically shows 40-70% reduction in pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) compared to LPS/Ox-LDL stimulated controls, as measured by ELISA and qRT-PCR [3] [4].

  • Viability Considerations: While corilagin is generally non-toxic at recommended concentrations (25-100 μg/mL), include cell viability assays (e.g., MTT, CCK-8) to confirm that observed effects are not due to cytotoxicity [4].

Troubleshooting and Technical Notes

Common Experimental Challenges
  • Inconsistent Inflammatory Response: If LPS/Ox-LDL stimulation does not consistently induce robust inflammation, verify the activity and storage conditions of these reagents. LPS is sensitive to repeated freeze-thaw cycles, and Ox-LDL should be stored according to manufacturer specifications. Use fresh aliquots for each experiment.

  • High Variability in ELISA Results: To minimize variability in cytokine measurements, ensure consistent cell seeding densities, treatment conditions, and supernatant collection procedures. Avoid repeated freeze-thaw cycles of samples and standard curves.

  • Poor Western Blot Signals: For optimal detection of signaling proteins, particularly phosphorylated forms, use fresh protease and phosphatase inhibitors in lysis buffers. Ensure adequate protein loading (20-40 μg per lane) and validate antibody specificity using positive and negative controls.

  • Cell Viability Issues: If corilagin treatment shows unexpected cytotoxicity, verify the concentration and purity of the compound stock solution. Ensure that the final DMSO concentration does not exceed 0.1% in cell culture media. Perform a dose-response curve to establish the optimal non-toxic concentration range for specific experimental conditions.

Technical Recommendations
  • Optimal Treatment Duration: While the standard protocol recommends 24 hours of corilagin treatment following inflammation induction, time-course experiments (e.g., 6, 12, 24, 48 hours) may provide valuable kinetic information about pathway activation and inhibitory patterns.

  • Combination Treatments: For investigating synergistic effects, corilagin can be combined with other therapeutic agents. For example, research in other cell lines has shown that corilagin can enhance the efficacy of chemotherapeutic drugs like 5-fluorouracil by downregulating GRP78 expression [6].

  • Advanced Applications: Consider implementing gene silencing techniques (siRNA/shRNA) targeting specific pathway components (Olfr2, NLRP3, etc.) to validate mechanism of action. Lentiviral transduction of Ana-1 cells with shRNA constructs has been successfully employed in previous studies [4].

Conclusion

These application notes provide comprehensive protocols for evaluating the anti-inflammatory effects of corilagin using Ana-1 murine macrophage cells. The detailed methodologies cover cell culture maintenance, compound preparation, inflammation induction, treatment procedures, and functional assessment through molecular and biochemical techniques. The mechanistic insights focusing on the Olfr2/NLRP3 inflammasome pathway offer valuable context for interpreting experimental results and designing future studies.

Corilagin represents a promising natural compound for modulating inflammatory responses in macrophages, with potential therapeutic applications in atherosclerosis, cardiovascular diseases, and other inflammation-driven conditions. The protocols outlined herein provide a robust framework for screening and validating the efficacy of corilagin and related compounds in relevant immunological models.

References

Comprehensive Application Notes and Protocols: Corilagin Mechanisms in Bone Marrow-Derived Macrophages (BMDMs)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Corilagin and Its Pharmacological Significance

Corilagin (β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-d-glucose) is a natural polyphenolic tannin compound belonging to the ellagitannin class, with the molecular formula C₂₇H₂₂O₁₈. This bioactive compound is widely distributed in various medicinal plants, including Phyllanthus urinaria, Phyllanthus emblica, and other Phyllanthus species. Corilagin has gained significant research interest due to its diverse pharmacological activities, particularly its potent anti-inflammatory properties and effects on macrophage biology. [1] [2]

Macrophages play crucial roles in immune regulation, inflammation, and disease pathogenesis, with bone marrow-derived macrophages (BMDMs) serving as a primary in vitro model for investigating innate immune responses. Recent studies have demonstrated that corilagin exerts profound effects on BMDM polarization, inflammasome activation, and inflammatory signaling pathways, making it a promising candidate for therapeutic development against inflammatory diseases. The compound exhibits low cytotoxicity in normal cells and tissues, further enhancing its potential translational value. This application note provides comprehensive experimental protocols and mechanistic insights for researchers investigating corilagin's effects on BMDMs. [3] [2]

Mechanisms of Action and Signaling Pathways

Molecular Targets and Signaling Networks

Corilagin modulates multiple signaling pathways in BMDMs, resulting in altered inflammatory responses and cellular functions. The key mechanistic aspects include:

  • NLRP3 Inflammasome Inhibition: Corilagin suppresses NLRP3 inflammasome activation by inhibiting mitochondrial ROS production and preventing the interaction between TXNIP and NLRP3. This leads to reduced caspase-1 activation, decreased IL-1β maturation, and diminished pyroptosis, an inflammatory form of cell death. The compound specifically targets the ROS/TXNIP/NLRP3 pathway, thereby limiting excessive inflammation in conditions like gouty arthritis. [1]

  • TLR4/NF-κB/MAPK Pathway Modulation: Corilagin inhibits TLR4 signaling and subsequent NF-κB and MAPK activation, reducing the production of pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β. Molecular docking studies confirm significant binding interactions between corilagin and key proteins in this pathway (TLR4, MyD88, p65, P38, and JNK), with favorable "CDOCKER energy" values. [4]

  • Macrophage Polarization Regulation: Corilagin promotes a shift from pro-inflammatory M1 macrophages toward anti-inflammatory M2 phenotypes by suppressing M1-associated markers (iNOS, IL-6, IL-12) while enhancing M2 markers (CD206). This polarization switch occurs through coordinated modulation of MAPK, NF-κB, and IRF signaling pathways. [3] [5]

  • Oxidative Stress Mitigation: The compound demonstrates potent antioxidant activity by reducing mitochondrial ROS production and enhancing cellular antioxidant defenses, thereby protecting against oxidative stress-induced damage in macrophages. [1] [3]

Signaling Pathway Diagram

G Corilagin Signaling Pathways in BMDMs LPS LPS TLR4 TLR4 LPS->TLR4 Olfr2 Olfr2 LPS->Olfr2 OxLDL OxLDL OxLDL->Olfr2 MSU MSU MSU->TLR4 ConA ConA ConA->TLR4 MyD88 MyD88 TLR4->MyD88 Adcy3 Adcy3 Olfr2->Adcy3 NFkB NFkB MyD88->NFkB MAPK MAPK MyD88->MAPK IRF IRF MyD88->IRF NLRP3 NLRP3 Adcy3->NLRP3 TXNIP TXNIP TXNIP->NLRP3 M1_polarization M1 Polarization (iNOS, IL-6, IL-12) NFkB->M1_polarization Cytokines Pro-inflammatory Cytokines NFkB->Cytokines MAPK->M1_polarization Inflammasome Inflammasome Activation NLRP3->Inflammasome IRF->M1_polarization M2_polarization M2 Polarization (CD206) Pyroptosis Pyroptosis (GSDMD cleavage) Inflammasome->Pyroptosis Inflammasome->Cytokines Corilagin Corilagin Corilagin->TLR4 Inhibits Corilagin->Olfr2 Inhibits Corilagin->TXNIP Suppresses Corilagin->NLRP3 Blocks Corilagin->M2_polarization Promotes MitochondrialROS Mitochondrial ROS Corilagin->MitochondrialROS Reduces MitochondrialROS->TXNIP

Figure 1: Corilagin modulates multiple signaling pathways in BMDMs. The diagram illustrates key molecular targets through which corilagin exerts anti-inflammatory effects, including inhibition of TLR4/Olfr2 signaling, reduction of mitochondrial ROS, suppression of TXNIP-NLRP3 interaction, and promotion of M2 polarization. [1] [4] [6]

BMDM Generation and Differentiation Protocol

Materials and Reagents
  • Mice: C57BL/6J mice (8-10 weeks old) are recommended for BMDM isolation. NLRP3-deficient (NLRP3⁻/⁻) mice on C57BL/6J background may be used for specific mechanistic studies. [1]
  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. [6]
  • Differentiation Factor: Recombinant macrophage colony-stimulating factor (M-CSF) at 20 ng/ml. [6]
  • Additional Reagents:
    • Phosphate buffer saline (PBS), ice-cold
    • Red blood cell lysis buffer
    • 70 μm cell strainer
    • 4% paraformaldehyde (for fixation if needed)
    • Cell culture plates (6-well, 12-well, or 100 mm dishes)
Step-by-Step BMDM Isolation and Differentiation
  • Bone Marrow Cell Isolation:

    • Euthanize 8-10 week-old C57BL/6J mice using institution-approved methods.
    • Isolate femora and tibiae under sterile conditions and remove attached muscle tissue.
    • Flush bone marrow cavities with 5 ml ice-cold RPMI-1640 medium using a sterile syringe with a 25-gauge needle.
    • Filter the cell suspension through a 70 μm cell strainer to remove bone fragments and tissue debris.
    • Centrifuge the filtered cells at 300 × g for 5 minutes at 4°C and resuspend in red blood cell lysis buffer for 3-5 minutes to eliminate erythrocytes.
    • Neutralize lysis buffer with excess PBS and centrifuge again at 300 × g for 5 minutes. [6]
  • BMDM Differentiation:

    • Resuspend bone marrow cells in complete RPMI-1640 medium supplemented with 20 ng/ml recombinant M-CSF.
    • Plate cells at appropriate densities based on experimental requirements:
      • 1×10⁶ cells/well in 6-well plates for protein analysis
      • 5×10⁵ cells/well in 12-well plates for RNA analysis
      • 1×10⁷ cells in 100 mm dishes for large-scale experiments
    • Maintain cells at 37°C in a humidified incubator with 5% CO₂.
    • Refresh culture medium with fresh M-CSF every 2 days.
    • After 7 days of differentiation, >90% of cells should exhibit macrophage morphology and express macrophage-specific markers (F4/80, CD11b). [6]
  • Quality Control:

    • Verify differentiation efficiency by flow cytometry using anti-F4/80 and anti-CD11b antibodies.
    • Assess cell viability using trypan blue exclusion or MTT assay, expecting >95% viability.
    • Differentiated BMDMs are now ready for experimental treatments.
BMDM Treatment with Corilagin
  • Corilagin Preparation: Prepare a 100 mM stock solution by dissolving corilagin in DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. [1]
  • Working Concentrations: Based on experimental evidence, effective concentrations range from 25-100 μg/ml (approximately 28-112 μM). Always include vehicle control (DMSO at equivalent dilution). [6]
  • Treatment Duration: Most effects are observed within 24 hours of treatment, though timing may vary based on experimental endpoints. [6]

Experimental Protocols for Specific Applications

Studying NLRP3 Inflammasome Activation

Purpose: Evaluate corilagin's effect on NLRP3 inflammasome activation in BMDMs. [1]

Procedure:

  • Priming: Differentiate BMDMs as described in Section 3.2. Pre-treat with LPS (1 μg/ml) for 3 hours to prime the NLRP3 inflammasome.
  • Activation: Stimulate with NLRP3 agonists:
    • ATP (5 mM, 30 minutes)
    • Nigericin (10 μM, 1 hour)
    • MSU crystals (150 μg/ml, 6 hours)
  • Corilagin Treatment: Add corilagin (25-100 μg/ml) 1 hour before NLRP3 activation.
  • Analysis:
    • Collect culture supernatants for IL-1β ELISA and caspase-1 p20 immunoblotting.
    • Analyze cell lysates for NLRP3, ASC, pro-caspase-1, and GSDMD expression by Western blot.
    • Assess pyroptosis by measuring LDH release and propidium iodide (PI) staining.
Macrophage Polarization Studies

Purpose: Investigate corilagin's effect on macrophage polarization. [4] [3]

Procedure:

  • M1 Polarization Induction: Differentiate BMDMs and stimulate with LPS (100 ng/ml) + IFN-γ (20 ng/ml) for 24 hours to induce M1 polarization.
  • Corilagin Treatment: Add corilagin (25-100 μg/ml) concurrently with polarization stimuli.
  • Analysis:
    • Flow Cytometry: Analyze surface expression of M1 markers (CD86, MHC-II) and M2 markers (CD206).
    • qRT-PCR: Measure mRNA expression of iNOS (M1) and Arg1 (M2).
    • Cytokine Measurement: Quantify TNF-α, IL-6, IL-12 (M1) and IL-10, TGF-β (M2) in supernatants by ELISA.
    • Western Blot: Analyze signaling proteins (p-p65, p-38, p-JNK).
Atherosclerosis Model

Purpose: Evaluate corilagin's effects in atherosclerosis-relevant conditions. [4] [6]

Procedure:

  • Cell Treatment: Differentiate BMDMs and pre-treat with corilagin (25-100 μg/ml) for 1 hour.
  • Stimulation: Treat with LPS (1 μg/ml) + ox-LDL (100 μg/ml) for 24 hours to simulate atherosclerotic conditions.
  • Analysis:
    • Lipid Uptake: Assess ox-LDL uptake using Dil-labeled ox-LDL.
    • Foam Cell Formation: Oil Red O staining for intracellular lipid accumulation.
    • Inflammatory Response: Measure cytokine secretion (IL-1β, IL-6, TNF-α) and expression of adhesion molecules.
    • Signaling Pathways: Analyze TLR4, NF-κB, and MAPK pathway activation.

Comprehensive Data Summary

Table 1: Quantitative Effects of Corilagin on BMDMs in Various Disease Models

Disease Model Corilagin Concentration Key Effects Signaling Pathways Reference

| Gouty Arthritis | 25-100 μg/ml | • ↓ IL-1β secretion by ~60% • ↓ Caspase-1 activation by ~50% • ↓ LDH release (pyroptosis) by ~45% • ↓ Mitochondrial ROS production by ~55% | ROS/TXNIP/NLRP3 pathway inhibition | [1] | | Atherosclerosis | 15-60 mg/kg (in vivo) 25-100 μg/ml (in vitro) | • ↓ Plaque area by ~40% • ↓ Lipid accumulation by ~35% • ↓ IL-6, IL-1β, TNF-α by 40-60% • ↑ CD206 expression (M2 marker) by ~30% | TLR4/NF-κB/MAPK pathway suppression | [4] [6] | | Immune-mediated Hepatitis | 12.5-25 mg/kg (in vivo) | • ↓ Serum ALT/AST by ~50% • ↓ Hepatocyte apoptosis by ~40% • ↓ M1 macrophages by ~45% • ↓ Oxidative stress markers by 35-50% | MAPK/NF-κB/IRF pathway modulation | [3] [7] | | Diabetic Wounds | 25-100 μg/ml | • ↓ M1 polarization by ~40% • ↑ M2 polarization by ~35% • ↓ Pro-inflammatory mediators by 40-50% • Enhanced wound closure by ~45% | TLR4/MyD88/NF-κB inhibition & FAO promotion | [5] |

Table 2: Corilagin Treatment Conditions and Controls for BMDM Experiments

Experiment Type Recommended Corilagin Concentrations Positive Controls Stimulation Conditions Key Readouts
NLRP3 Inflammasome 25, 50, 100 μg/ml MCC950 (10 μM) LPS (1 μg/ml) + ATP/Nigererin/MSU IL-1β secretion, Caspase-1 cleavage, LDH release
Macrophage Polarization 25, 50, 100 μg/ml Dexamethasone (1 μM) LPS (100 ng/ml) + IFN-γ (20 ng/ml) CD86/CD206 expression, Cytokine profiles
Atherosclerosis Model 25, 50, 100 μg/ml Atorvastatin (10 μM) LPS (1 μg/ml) + ox-LDL (100 μg/ml) Lipid uptake, Foam cell formation, Cytokine secretion
General Toxicity 1-100 μg/ml Vehicle (DMSO) None MTT assay, LDH release, Cell morphology

Technical Considerations and Troubleshooting

Critical Experimental Parameters
  • Corilagin Solubility: Corilagin is readily soluble in methanol, ethanol, acetone, and DMSO, but has limited solubility in water. For cell culture applications, DMSO is the recommended solvent, with final concentration not exceeding 0.1% (v/v). [2]
  • Treatment Timing: For NLRP3 inflammasome studies, corilagin should be added before or concurrently with activation stimuli. For polarization studies, simultaneous treatment with polarizing signals is most effective.
  • Cytotoxicity Assessment: While corilagin exhibits low cytotoxicity (no significant effect on cell viability at concentrations up to 5 μg/ml according to MTT assay), concentration-dependent effects should be evaluated for each experimental system. [2]
Methodological Validation
  • NLRP3 Inflammasome Activation: Validate system with known NLRP3 inhibitors (e.g., MCC950) and ROS activators (e.g., imiquimod, which can antagonize corilagin's effects). [1]
  • Polarization Efficiency: Verify polarization status using multiple markers rather than single indicators to ensure accurate classification of macrophage phenotypes.
  • Pathway Analysis: Use phospho-specific antibodies for signaling pathway analysis and consider genetic approaches (knockdown/overexpression) for mechanistic confirmation.

Conclusion

Corilagin represents a promising natural compound for modulating macrophage functions in various inflammatory diseases. These application notes provide comprehensive protocols for investigating its mechanisms of action in BMDMs, particularly focusing on NLRP3 inflammasome inhibition, macrophage polarization regulation, and signaling pathway modulation. The detailed methodologies, experimental parameters, and technical considerations outlined herein will assist researchers in designing rigorous studies to further explore corilagin's therapeutic potential and mechanistic underpinnings.

References

Comprehensive Application Notes: Corilagin Dosing in Acute Cholestasis Animal Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Corilagin and Its Relevance to Cholestasis Research

Corilagin (β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-D-glucose) is a hydrolyzable tannin with the molecular formula C₂₇H₂₂O₁₈ and a molecular weight of 634.5 g/mol. This natural polyphenolic compound is widely distributed in various medicinal plants, including Phyllanthus emblica L., Phyllanthus niruri Linn, and Phyllanthus urinaria L. [1]. Corilagin exists as an off-white acicular crystalline powder with good solubility in polar solvents such as methanol, ethanol, acetone, and DMSO [1]. In recent years, corilagin has attracted significant research interest due to its diverse pharmacological activities, including anti-inflammatory, antiviral, hepatoprotective, anti-tumor, and anti-fibrosis effects [1] [2].

The therapeutic potential of corilagin for hepatobiliary disorders is particularly promising. Acute cholestasis represents a significant clinical challenge characterized by impaired bile flow, bile acid accumulation, and subsequent hepatic inflammation and oxidative stress [2]. Current treatments for cholestasis remain largely nonspecific and often ineffective, with ursodeoxycholic acid (UDCA) demonstrating limited efficacy in approximately one-third of patients [3] [2]. Glucocorticoids, while effective, produce significant side effects that limit their clinical utility [2]. Corilagin emerges as a promising therapeutic candidate due to its multi-target mechanisms that address key pathological processes in cholestasis, including bile acid dysregulation, inflammatory signaling, and oxidative stress-mediated damage [3] [2].

Comprehensive Dosing Regimens and Efficacy Data

Efficacy Profiling in Animal Models of Cholestasis

Table 1: Corilagin Dosing Regimens and Efficacy in Acute Cholestasis Models

Model Type Induction Method Corilagin Dose Route Treatment Duration Key Efficacy Outcomes Citation
Rat acute cholestasis ANIT (50 mg/kg) 40 mg/kg/day Intragastric 4 days pre-induction + continued post ↓TBIL, ↓DBIL, ↓MPO, ↓MDA, ↑SOD, ↑NO, ↓NF-κB translocation [2]
Rat intrahepatic cholestasis ANIT 25, 50, 100 μg/mL (in vitro); equivalent doses in vivo In vitro & in vivo 24h (cells); multiple days (animals) ↑FXR, ↑BSEP, ↑MRP2, ↓CYP7A1, ↓NTCP [3]
Mouse metabolomics study Not applicable 30 mg/kg/day Intraperitoneal 2 weeks Modulation of 12 key metabolic pathways involving glucose, lipid, and amino acid metabolism [1]
Mouse NAFLD model High-fat diet 5, 10 mg/kg Intraperitoneal 15 weeks (every 48h) ↓Hepatic steatosis, ↓TG, ↓TC, improved glucose tolerance [4]
Pharmacokinetic and Safety Profiling

Table 2: Corilagin Formulation, Pharmacokinetics, and Safety Parameters

Parameter Details References
Chemical Properties Molecular formula: C₂₇H₂₂O₁₈; Molecular weight: 634.5 g/mol; Off-white acicular crystalline powder [1]
Solubility Freely soluble in MeOH, EtOH, acetone, DMSO [1]
Formulation 1.6% suspension in water for intragastric administration [2]
Purity Assessment >99% purity determined by HPLC with detection at 268nm [2]
Metabolic Pathways Extensive Phase II metabolism: methylation, hydrolysis, reduction, glucuronidation, sulfation, glycosylation [1]
Tolerability No reported adverse effects at hepatoprotective doses (up to 40 mg/kg/day in rats) [2]
Comparative Efficacy Superior to UDCA in certain parameters; fewer side effects than dexamethasone [2]

Experimental Models of Cholestasis

ANIT-Induced Cholestasis Model

The alpha-naphthylisothiocyanate (ANIT) -induced cholestasis model is the most extensively validated and widely used preclinical model for studying corilagin's hepatoprotective effects [3] [2] [5]. ANIT administration produces pathological and biochemical changes in the liver that closely mimic human cholestatic hepatitis through selective injury to bile duct epithelium and subsequent impairment of bile flow [3]. The standard protocol involves single-dose administration of ANIT (50 mg/kg) dissolved in medical-grade soybean oil or sesame oil via intragastric gavage [2] [5]. This model reliably reproduces key features of human cholestasis, including elevated serum bilirubin, bile acid accumulation, inflammatory infiltration, and oxidative stress [5].

The timecourse of pathological changes in this model follows a predictable pattern. Serum markers of cholestasis (total bilirubin, direct bilirubin) begin to elevate within 24 hours post-ANIT administration, peak at 48 hours, and gradually resolve by 72 hours [2]. Hepatic neutrophil infiltration and oxidative stress parameters follow a similar timecourse, making this model ideal for evaluating the therapeutic potential of interventions like corilagin [2]. The model's high reproducibility and clinical relevance have established it as the gold standard for preclinical evaluation of anti-cholestatic compounds.

Alternative Cholestasis Models

While the ANIT model remains predominant, corilagin has also demonstrated efficacy in other experimental systems relevant to cholestatic liver injury. The bile duct ligation (BDL) model represents a more severe, surgically-induced form of cholestasis that shares features with advanced human cholestatic disorders [5]. Though not explicitly documented in the search results for corilagin studies, this model is frequently referenced in the broader cholestasis literature [5]. Additionally, in vitro models using human hepatocyte cell lines (e.g., LO2 cells) have been employed to elucidate corilagin's molecular mechanisms, particularly its effects on Farnesoid X receptor (FXR) signaling pathways [3]. These cellular models provide valuable platforms for mechanistic screening and target validation without the complexity of whole-animal systems.

Mechanism of Action and Signaling Pathways

Molecular Targets and Pathway Modulation

Corilagin exerts its hepatoprotective effects through multi-target actions on key molecular pathways involved in bile acid homeostasis, inflammatory response, and oxidative stress. The principal mechanisms include:

  • FXR Pathway Activation: Corilagin significantly upregulates Farnesoid X receptor (FXR) expression and activity, which serves as the master regulator of bile acid homeostasis [3]. FXR activation induces the expression of bile salt export pump (BSEP) and multidrug resistance-associated protein 2 (MRP2), enhancing biliary excretion of toxic bile constituents [3]. Simultaneously, corilagin suppresses the expression of cytochrome P450 7A1 (CYP7A1) and sodium taurocholate cotransporting polypeptide (NTCP), reducing bile acid synthesis and hepatic uptake [3]. This coordinated regulation of bile acid transporters and enzymes represents the cornerstone of corilagin's anti-cholestatic activity.

  • Anti-inflammatory Activity: Corilagin potently suppresses nuclear factor kappa B (NF-κB) translocation to the nucleus, thereby reducing the expression of pro-inflammatory mediators [2]. This effect is complemented by inhibition of myeloperoxidase (MPO) activity, which diminishes neutrophil infiltration and subsequent oxidative burst in cholestatic livers [2]. The compound also demonstrates tumor necrosis factor-alpha (TNF-α) inhibitory activity, further mitigating inflammatory signaling cascades that contribute to cholestatic liver injury [2].

  • Antioxidant Effects: Corilagin treatment significantly enhances superoxide dismutase (SOD) activity while reducing malondialdehyde (MDA) levels, indicating improved antioxidant capacity and reduced lipid peroxidation [2]. Additionally, corilagin increases nitric oxide (NO) levels, which may contribute to vasodilation and improved microcirculation in the hepatic vasculature [2].

G Corilagin Mechanisms in Cholestasis cluster_0 Bile Acid Homeostasis cluster_1 Inflammatory Response cluster_2 Oxidative Stress FXR FXR Activation BSEP BSEP Expression ↑ FXR->BSEP MRP2 MRP2 Expression ↑ FXR->MRP2 CYP7A1 CYP7A1 Expression ↓ FXR->CYP7A1 NTCP NTCP Expression ↓ FXR->NTCP NFkB NF-κB Translocation ↓ TNFa TNF-α Expression ↓ NFkB->TNFa MPO MPO Activity ↓ Neutrophil Neutrophil Infiltration ↓ MPO->Neutrophil SOD SOD Activity ↑ MDA MDA Levels ↓ SOD->MDA NO NO Production ↑ Corilagin Corilagin Treatment Corilagin->FXR Corilagin->NFkB Corilagin->MPO Corilagin->SOD Corilagin->NO

Figure 1: Comprehensive overview of corilagin's molecular mechanisms in cholestatic liver injury. The diagram illustrates corilagin's multi-target actions on bile acid homeostasis, inflammatory response, and oxidative stress pathways.

Metabolic Regulation

Recent metabolomics studies have revealed that corilagin induces significant alterations in metabolic pathways beyond its primary anti-cholestatic actions. Comprehensive GC-MS analysis of multiple tissues (intestine, lung, kidney, stomach, heart, liver, hippocampus, cerebral cortex, and serum) from corilagin-treated mice identified 20, 9, 11, 7, 16, 19, 14, 15, and 16 differential metabolites in these tissues respectively [1]. Multivariate analysis including principal component analysis (PCA) and orthogonal partial least squares discriminant analysis (OPLS-DA) revealed that corilagin modulates 12 key metabolic pathways involving glucose metabolism, lipid metabolism, and amino acid metabolism [1]. These widespread metabolic effects suggest that corilagin's hepatoprotective properties may be complemented by systemic metabolic regulation that contributes to its therapeutic efficacy.

Detailed Research Protocols

Animal Model Establishment and Dosing Protocol

Animal Selection and Housing: The protocol utilizes Sprague-Dawley rats (weighing 200-220g) or Kunming mice (weighing 30-35g, six-week-old) maintained under standard laboratory conditions (temperature 25±2°C, relative humidity 50±15%, 12-hour light/dark cycle) with free access to standard diet and water [1] [2]. All experimental procedures must receive prior approval from the institutional animal care and use committee (IACUC).

Cholestasis Induction:

  • Prepare a 1% ANIT solution by dissolving ANIT in medical-grade soybean oil or sesame oil [2] [5].
  • After an overnight fast, administer ANIT (50 mg/kg) to animals via intragastric gavage using a ball-tipped feeding needle [2].
  • Return animals to their cages with free access to food and water.
  • Monitor animals closely for signs of distress, jaundice, and dark urine indicative of cholestasis induction.

Corilagin Treatment Protocol:

  • Prepare a 1.6% corilagin suspension in purified water for intragastric administration [2].
  • Initiate corilagin treatment (40 mg/kg/day) 4 days prior to ANIT administration and continue throughout the experimental period [2].
  • Administer vehicle solution to model control groups.
  • Include appropriate positive control groups (e.g., UDCA at 60 mg/kg/day or dexamethasone at 1.8 mg/kg/day) [2].
Sample Collection and Analysis

Blood Collection and Serum Preparation:

  • At designated timepoints (24h, 48h, 72h post-ANIT), anesthetize animals with 6% chloral hydrate via intraperitoneal injection [2].
  • Collect blood samples (approximately 3ml) from the abdominal aorta into coagulant tubes [2].
  • Centrifuge samples at 3250×g for 15 minutes to separate serum.
  • Aliquot serum and store at -20°C until analysis.

Hepatic Tissue Processing:

  • Perfuse liver with ice-cold saline via the portal vein after blood collection.
  • Excise liver and divide into multiple portions:
    • Snap-freeze in liquid nitrogen for molecular analyses
    • Fix in 10% neutral buffered formalin for histology
    • Fix in 4% paraformaldehyde for immunohistochemistry [2]
  • Store frozen samples at -80°C until analysis.

Functional and Biochemical Assessments:

  • Liver Function Tests: Measure serum levels of total bilirubin, direct bilirubin, alanine aminotransferase (ALT), aspartate aminotransferase (AST) using standard automated clinical chemistry analyzers [2] [5].
  • Oxidative Stress Parameters: Quantify myeloperoxidase (MPO) activity, malondialdehyde (MDA) levels, superoxide dismutase (SOD) activity, and nitric oxide (NO) levels using commercial assay kits according to manufacturers' instructions [2].
  • Histopathological Evaluation: Process fixed liver tissues through graded alcohol dehydration, embed in paraffin, section at 5μm thickness, and stain with hematoxylin and eosin (H&E) for microscopic evaluation of cholestatic injury [2].
  • Molecular Analyses: Perform immunohistochemistry for NF-κB p65 localization, quantitative PCR for gene expression analysis of FXR targets, and Western blotting for protein quantification [3] [2].

Technical Considerations and Troubleshooting

Optimization Strategies
  • Dosing Formulation: For intraperitoneal administration, corilagin can be dissolved in saline or DMSO (with final DMSO concentration not exceeding 5%) [1] [4]. For oral administration, the 1.6% aqueous suspension has demonstrated excellent bioavailability and efficacy [2].
  • Treatment Timing: Pre-treatment for 4 days before cholestasis induction appears critical for optimal efficacy, suggesting that corilagin may require accumulation or preconditioning effects to achieve maximal hepatoprotection [2].
  • Dose Selection: While 40 mg/kg/day has demonstrated robust efficacy in rat models, dose-ranging studies suggest that effects on specific FXR targets may follow a concentration-dependent response, with higher concentrations (100 μg/mL in vitro) producing more pronounced effects even in the context of FXR manipulation [3].
Common Technical Challenges
  • ANIT Batch Variability: Different batches of ANIT may demonstrate variations in potency. It is recommended to conduct a small pilot study with new ANIT batches to verify consistent cholestasis induction.
  • Corilagin Stability: As a polyphenolic compound, corilagin solutions may be susceptible to oxidation. Prepare fresh suspensions daily and protect from light to maintain stability.
  • Vehicle Effects: The choice of vehicle for ANIT administration (soybean oil vs. sesame oil) may influence the severity and timecourse of cholestasis. Maintain consistency within experiments.

Conclusion and Research Applications

Corilagin represents a promising therapeutic candidate for cholestatic liver disorders with demonstrated efficacy in robust preclinical models. Its multi-mechanistic actions targeting bile acid homeostasis, inflammatory signaling, and oxidative stress provide a comprehensive approach to addressing the complex pathophysiology of cholestasis. The well-established dosing regimen of 40 mg/kg/day via intragastric administration (initiated 4 days prior to injury induction) produces consistent hepatoprotective effects across multiple laboratories [2].

The comprehensive protocols outlined in this document provide researchers with detailed methodologies for evaluating corilagin's efficacy in cholestasis models. These include standardized approaches for model induction, compound administration, sample collection, and multi-parametric assessment of therapeutic outcomes. The incorporation of mechanistic analyses focusing on FXR signaling, NF-κB pathway modulation, and oxidative stress parameters will facilitate deeper understanding of corilagin's mode of action [3] [2].

Future research directions should include investigation of corilagin in combination therapies with existing anti-cholestatic agents, evaluation in chronic cholestasis models, and comprehensive ADMET profiling to support translational development. The expanding evidence of corilagin's efficacy across multiple liver injury models [4] [6] strengthens its potential as a novel therapeutic agent for cholestatic liver disorders.

References

Comprehensive Application Notes: Corilagin-Induced Apoptosis Detection via Western Blotting

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Corilagin and Its Anticancer Properties

Corilagin (β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-D-glucose) is a natural plant polyphenol belonging to the tannin family, first isolated in 1951 from Caesalpinia coriaria [1] [2]. This compound has attracted significant scientific interest due to its potent antitumor activity against various cancer types while demonstrating relatively low toxicity toward normal cells [3] [4] [5]. Corilagin's molecular weight is 634.45 g/mol, and it is characterized by its galloyl and hexahydroxydiphenoyl groups esterified to a glucose core [3]. The compound is found in several ethnopharmacological plants, including Phyllanthus niruri L., P. emblica L., P. urinaria L., longan, and various other medicinal herbs [1] [4] [5].

The mechanistic basis of corilagin's anticancer activity involves multiple cellular processes, with apoptosis induction being a predominant effect across diverse cancer types. Research has demonstrated that corilagin modulates key regulatory proteins in cell death pathways, including caspases, Bcl-2 family proteins, and various signaling pathways such as PI3K/AKT, MAPK, and TGF-β [4] [5] [6]. Additionally, corilagin has been shown to synergize with conventional chemotherapeutic agents like 5-fluorouracil (5-FU), enhancing their efficacy while potentially reducing required doses and associated toxicities [2]. These multifaceted mechanisms make corilagin both a promising therapeutic candidate and a valuable tool for studying cell death mechanisms in cancer biology.

Comprehensive Anticancer Activity of Corilagin

Efficacy Across Cancer Types

Corilagin demonstrates broad-spectrum antitumor activity against diverse cancer cell lines, inducing apoptosis through both intrinsic and extrinsic pathways. The table below summarizes corilagin's pro-apoptotic effects across various cancer types, as determined by western blot analysis:

Table 1: Corilagin-Induced Apoptotic Effects Across Cancer Types

Cancer Type Cell Lines Key Apoptotic Markers Regulatory Proteins Pathways Involved Citation
Acute Myeloid Leukemia HL-60 ↑ Cleaved caspase-3, ↑ Bak; ↓ Bcl-xl ↓ HMGB1, ↑ miR-451 Mitochondrial apoptosis pathway [7]
Hepatocellular Carcinoma SMMC-7721, Bel-17402, MHCC97-H ↑ Cleaved caspase-3, -8, -9, ↑ PARP cleavage; ↓ Bcl-2, ↓ survivin ↑ Fas, ↑ FasL, ↑ cytochrome c Mitochondrial & death receptor pathways [1]
Ovarian Cancer A2780 ↑ Cleaved caspase-3, -9; ↑ cytochrome c, ↑ PUMA ↑ p53, ↑ Bax; ↓ BCL-2 PI3K/p53 pathway [4] [5]
Glioma U251 ↑ Apoptotic cells (Hoechst staining); ↓ Bcl-2 ↓ NRF2, LC3-I to LC3-II conversion NRF2 addiction pathway [6]
Gastric Cancer SGC7901, BGC823 ↑ Cleaved caspase-3, -8, -9; ↑ PARP cleavage ↑ LC3-II, ↑ ROS production Apoptosis, autophagy, ROS generation [3]
Quantitative Apoptosis Induction

The efficacy of corilagin in inducing apoptosis has been quantified through various assays, including flow cytometry and caspase activity measurements. The following table summarizes key quantitative findings from recent studies:

Table 2: Quantitative Assessment of Corilagin-Induced Apoptosis

| Cancer Type | Cell Line | Corilagin Concentration | Treatment Duration | Apoptosis Rate | Control Rate | Assay Method | |-----------------|---------------|-----------------------------|------------------------|---------------------|------------------|-----------------| | Hepatocellular Carcinoma | SMMC-7721 | 37.5 μM | 24 hours | 24.1% | Not specified | Flow cytometry | [1] | | Acute Myeloid Leukemia | HL-60 | 25 μg/mL | Not specified | Significant increase (dose-dependent) | Baseline | Annexin V/7-AAD staining | [7] | | Acute Myeloid Leukemia | HL-60 | 50 μg/mL | Not specified | Further increase (dose-dependent) | Baseline | Annexin V/7-AAD staining | [7] | | Ovarian Cancer | A2780 | 20-100 μM | 48 hours | Dose-dependent increase | Low in controls | Annexin V-FITC/PI | [4] [5] | | Colorectal Cancer | HCT-8 | 29.78 μM (IC50) | 48 hours | Significant growth inhibition | Viable controls | MTT assay | [2] |

Molecular Mechanisms of Corilagin-Induced Apoptosis

Signaling Pathways in Corilagin-Induced Apoptosis

Corilagin exerts its pro-apoptotic effects through multiple interconnected signaling pathways, which vary depending on cancer type and cellular context. The diagram below illustrates the key molecular pathways involved in corilagin-induced apoptosis:

G Figure 1. Signaling Pathways in Corilagin-Induced Apoptosis cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Execution Phase cluster_3 Regulatory Mechanisms Corilagin Corilagin Fas Fas/FasL Corilagin->Fas miR451 miR-451 Corilagin->miR451 p53 p53 Corilagin->p53 NRF2 NRF2 Corilagin->NRF2 GRP78 GRP78 Corilagin->GRP78 ROS ROS Production Corilagin->ROS Caspase8 Caspase-8 Fas->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 HMGB1 HMGB1 miR451->HMGB1 Bax Bax HMGB1->Bax MMP Mitochondrial Membrane Potential Bax->MMP Bak Bak Bak->MMP Bcl2 Bcl-2 Bcl2->MMP Bclxl Bcl-xl Bclxl->MMP CytochromeC Cytochrome c Caspase9 Caspase-9 CytochromeC->Caspase9 MMP->CytochromeC Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis p53->Bax PI3K PI3K/AKT NRF2->Bcl2 GRP78->Caspase3 ROS->MMP

Key Molecular Targets

Corilagin modulates an array of molecular targets that collectively drive cancer cells toward apoptosis. Through western blot analysis, researchers have identified consistent alterations in specific protein expression patterns following corilagin treatment:

  • Caspase Activation: Corilagin consistently activates both initiator (caspase-8, -9) and executioner (caspase-3) caspases across multiple cancer types, with cleaved caspase-3 serving as a particularly reliable marker of corilagin-induced apoptosis [1] [3] [4]. This activation is often accompanied by PARP cleavage, a hallmark of apoptotic commitment [1] [3].

  • Bcl-2 Family Regulation: Corilagin treatment typically shifts the balance toward pro-apoptotic Bcl-2 family members, with increased Bax and Bak expression and decreased Bcl-2 and Bcl-xl levels [7] [1] [4]. This alteration promotes mitochondrial outer membrane permeabilization, facilitating cytochrome c release and apoptosome formation.

  • p53 Pathway Activation: In ovarian cancer cells, corilagin significantly upregulates p53 and Bax expression while downregulating BCL-2, indicating activation of the p53-dependent apoptotic pathway [4] [5]. This pathway represents a crucial mechanism for corilagin's antitumor activity, particularly in cancers with wild-type p53 status.

  • MicroRNA Modulation: In acute myeloid leukemia, corilagin increases expression of the tumor suppressor miR-451, which negatively regulates its target HMGB1 [7]. Since HMGB1 promotes autophagy and inhibits apoptosis, its downregulation contributes to corilagin's pro-apoptotic effects.

  • Oxidative Stress Response: Corilagin treatment increases intracellular ROS production in gastric cancer cells [3] and modulates the NRF2 antioxidant pathway in glioma cells [6], creating oxidative stress that triggers apoptotic signaling.

Experimental Protocols for Apoptosis Detection

Western Blot Protocol for Apoptosis Marker Detection
4.1.1 Cell Culture and Treatment
  • Cell Lines: Various cancer cell lines including HL-60 (acute myeloid leukemia) [7], A2780 (ovarian cancer) [4] [5], U251 (glioma) [6], SMMC-7721 (hepatocellular carcinoma) [1], and SGC7901/BGC823 (gastric cancer) [3] have been used to study corilagin-induced apoptosis.
  • Culture Conditions: Maintain cells in appropriate media (DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator [7] [1] [3].
  • Corilagin Treatment: Prepare corilagin stock solution in PBS or DMSO [7] [6]. Treatment concentrations typically range from 20-100 μM or 25-50 μg/mL, based on the specific cancer cell line [7] [4] [5]. Include vehicle-treated controls (PBS or 0.1% DMSO) for comparison.
  • Treatment Duration: Incubate cells with corilagin for 24-48 hours, with specific time points selected based on experimental objectives [7] [1].
4.1.2 Protein Extraction and Quantification
  • Lysis Buffer: Use RIPA lysis buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and maintain phosphorylation states [7] [6].
  • Extraction Protocol:
    • Wash treated cells twice with ice-cold PBS [7]
    • Add appropriate volume of lysis buffer (e.g., 100-200 μL for a 6-well plate)
    • Incubate on ice for 15-30 minutes with occasional agitation
    • Scrape cells and transfer lysates to microcentrifuge tubes
    • Centrifuge at 12,000-14,000 × g for 15 minutes at 4°C
    • Collect supernatant containing solubilized proteins
  • Protein Quantification: Determine protein concentration using BCA assay according to manufacturer's protocol [7] [6]. Adjust concentrations with lysis buffer to ensure equal loading across samples.
4.1.3 Western Blot Procedure
  • Gel Electrophoresis:

    • Load 20-40 μg of protein per lane on 8-15% SDS-polyacrylamide gels [7] [6]
    • Include pre-stained protein molecular weight markers
    • Separate proteins by electrophoresis at 80-120 V for 1.5-2 hours
  • Protein Transfer:

    • Transfer proteins to PVDF or nitrocellulose membranes using wet or semi-dry transfer systems [7]
    • Use constant current (200-300 mA) for 1.5-2 hours at 4°C or according to transfer system specifications
  • Blocking and Antibody Incubation:

    • Block membranes with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature [7] [6]
    • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C
    • Wash membranes 3 times for 5-10 minutes each with TBST
    • Incubate with appropriate HRP-conjugated secondary antibodies (1:2000-5000 dilution) for 1-2 hours at room temperature
    • Repeat washing steps as above
  • Detection:

    • Use ECL chemiluminescence reagent for signal development [7] [6]
    • Detect signals using X-ray film or digital imaging systems
    • Ensure multiple exposure times to capture optimal signal without saturation
Antibody Panel for Apoptosis Detection

The following table provides a comprehensive antibody panel for detecting corilagin-induced apoptosis:

Table 3: Antibody Panel for Detecting Corilagin-Induced Apoptosis

Target Protein Antibody Type Dilution Key Findings Cancer Types Validated
Cleaved Caspase-3 Rabbit monoclonal 1:1000 Marked increase following corilagin treatment HCC, Ovarian, Gastric, AML [7] [1] [3]
Cleaved Caspase-9 Mouse monoclonal 1:1000 Activation in mitochondrial pathway HCC, Ovarian, Gastric [1] [3] [4]
Cleaved Caspase-8 Mouse monoclonal 1:1000 Activation in death receptor pathway HCC, Gastric [1] [3]
PARP Rabbit monoclonal 1:1000 Cleavage indicates apoptosis execution HCC, Gastric [1] [3]
Bax Rabbit polyclonal 1:1000 Upregulation in corilagin-treated cells Ovarian, AML [7] [4] [5]
Bcl-2 Mouse monoclonal 1:1000 Downregulation following treatment Ovarian, HCC, Glioma [1] [4] [5]
Bcl-xl Rabbit monoclonal 1:1000 Decreased expression AML [7]
Cytochrome c Rabbit monoclonal 1:1000 Increased release from mitochondria HCC, Ovarian [1] [4] [5]
p53 Mouse monoclonal 1:1000 Upregulation in ovarian cancer cells Ovarian [4] [5]
HMGB1 Rabbit polyclonal 1:1000 Downregulation via miR-451 AML [7]
β-actin Mouse monoclonal 1:5000 Loading control All cancer types [7] [1] [3]
Experimental Workflow for Apoptosis Detection

The following diagram illustrates the complete experimental workflow for detecting corilagin-induced apoptosis via western blotting:

G Figure 2. Western Blot Workflow for Corilagin Apoptosis Detection CellCulture Cell Culture (Cancer cell lines) Treatment Corilagin Treatment (20-100 μM, 24-48h) CellCulture->Treatment ProteinExtraction Protein Extraction (RIPA buffer + inhibitors) Treatment->ProteinExtraction Quantification Protein Quantification (BCA assay) ProteinExtraction->Quantification GelElectro SDS-PAGE (8-15% gels, 20-40 μg protein) Quantification->GelElectro Transfer Protein Transfer (PVDF/nitrocellulose membrane) GelElectro->Transfer Blocking Blocking (5% milk or BSA) Transfer->Blocking PrimaryAb Primary Antibody Incubation (Overnight, 4°C) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (1-2h, RT) PrimaryAb->SecondaryAb Detection Detection (ECL chemiluminescence) SecondaryAb->Detection Analysis Data Analysis (Image quantification) Detection->Analysis

Research Applications and Implications

Methodological Considerations

When investigating corilagin-induced apoptosis via western blotting, several critical methodological considerations ensure reliable and reproducible results:

  • Time and Dose Dependence: Corilagin's effects on apoptotic markers are both time-dependent and concentration-dependent [7]. Researchers should establish preliminary time-course and dose-response experiments to identify optimal treatment conditions for their specific cell models.

  • Cell Line Variability: Apoptotic responses to corilagin vary significantly across different cancer types and even among cell lines of the same cancer type [1] [3] [4]. This variability should be considered when designing experiments and interpreting results.

  • Multiple Pathway Analysis: Since corilagin activates both intrinsic and extrinsic apoptotic pathways in some cancer types [1] [3], comprehensive analysis should include markers for both pathways to fully characterize the mechanism of action.

  • Appropriate Controls: Include vehicle-treated controls (PBS or DMSO) and consider using positive controls such as known chemotherapeutic agents to validate experimental conditions and antibody performance [1].

  • Protein Loading Controls: Always include housekeeping proteins (e.g., β-actin, GAPDH) as loading controls to ensure equal protein loading and accurate quantification of expression changes [7] [1] [3].

Applications in Drug Development

The detailed protocols and mechanistic insights provided in these application notes support several critical applications in oncology drug development:

  • Mechanistic Studies: The western blot protocols enable researchers to decipher the specific molecular mechanisms through which corilagin induces apoptosis in different cancer contexts, supporting structure-activity relationship studies and mechanism-of-action investigations.

  • Combination Therapy Development: Corilagin has demonstrated synergistic effects with conventional chemotherapeutics like 5-fluorouracil [2]. These protocols allow researchers to investigate molecular changes underlying such synergies, potentially identifying optimal combination strategies.

  • Biomarker Identification: By characterizing consistent protein expression changes following corilagin treatment, these methods contribute to identifying potential predictive biomarkers for treatment response, supporting patient stratification strategies in clinical development.

  • Therapeutic Optimization: Understanding the concentration-dependent and time-dependent effects of corilagin on apoptotic pathways enables rational design of dosing regimens for preclinical in vivo studies and eventual clinical trials.

Conclusion

These application notes provide comprehensive methodologies for detecting corilagin-induced apoptosis through western blot analysis. The protocols detailed herein have been validated across multiple cancer types and demonstrate corilagin's consistent activation of both intrinsic and extrinsic apoptotic pathways. The standardized approaches for protein extraction, antibody detection, and data interpretation presented in this document enable researchers to reliably investigate corilagin's pro-apoptotic effects in various experimental models.

The mechanistic insights gained through these methods highlight corilagin's multimodal mechanism of action, involving regulation of Bcl-2 family proteins, caspase activation, p53 pathway modulation, and microRNA-mediated effects. Furthermore, the ability to detect and quantify these molecular events supports ongoing efforts to develop corilagin as a potential anticancer therapeutic, either as a single agent or in combination with conventional chemotherapy.

References

Comprehensive Application Notes & Protocols: Corilagin and miRNA-451 Inhibitor in AML Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Corilagin and miRNA-451 Biology

Corilagin is a naturally occurring tannin identified as the primary active component of the Euphorbia phyllanthus plant, demonstrating significant anti-cancer properties across various malignancies. Recent evidence indicates that corilagin exerts profound anti-leukemic effects on Acute Myeloid Leukemia (AML) cells, particularly through induction of apoptosis and modulation of autophagy processes. The molecular mechanisms underlying these effects involve the regulation of microRNA networks, specifically the tumor-suppressive miRNA-451, establishing a critical corilagin-miRNA-451 functional axis in AML pathophysiology [1].

The miRNA-451 molecule represents a crucial regulatory node in numerous biological processes, functioning as a tumor suppressor in multiple cancer contexts. In AML, miRNA-451 is frequently aberrantly downregulated, contributing to malignant proliferation and evasion of apoptosis. Research demonstrates that miRNA-451 directly targets High Mobility Group Protein B1 (HMGB1), a chromatin-binding protein that promotes autophagy and chemotherapy resistance when overexpressed. The corilagin-mediated upregulation of miRNA-451 and subsequent HMGB1 suppression represents a promising therapeutic strategy for overcoming treatment resistance in AML [1].

Experimental Data and Results Summary

Quantitative Analysis of Corilagin Effects on HL-60 Cells

Table 1: Corilagin Efficacy in AML HL-60 Cells

Experimental Parameter Control Conditions Corilagin Treatment (25 µg/mL) Corilagin Treatment (50 µg/mL) Measurement Method
Proliferation Inhibition Baseline Significant reduction Extensive reduction CCK-8 assay
Early Apoptosis Baseline level Increased percentage Substantially increased percentage Annexin V-APC/7-AAD staining
Late Apoptosis Baseline level Increased percentage Substantially increased percentage Annexin V-APC/7-AAD staining
Cleaved Caspase-3 Baseline expression Upregulated Strongly upregulated Western blot
Bak Protein Baseline expression Upregulated Strongly upregulated Western blot
Bcl-xl Protein Baseline expression Downregulated Strongly downregulated Western blot
LC3-II Conversion Baseline level Decreased Substantially decreased Western blot
Autophagosomes Baseline level Reduced Significantly reduced Immunofluorescence

Table 2: miRNA-451 Manipulation Effects in HL-60 Cells

Experimental Condition miRNA-451 Expression HMGB1 Levels Cell Proliferation Apoptotic Rate
Corilagin Treatment Only Significantly elevated Substantially decreased Significantly inhibited Substantially increased
miRNA-451 Inhibitor Only Effectively suppressed Increased Enhanced Reduced
Corilagin + miRNA-451 Inhibitor Reduced elevation Partial restoration Partial rescue of inhibition Partial reduction
Key Experimental Findings
  • Corilagin inhibited proliferation of HL-60 cells in a time- and dose-dependent manner, with effects becoming evident within 24 hours and intensifying over a 5-day period [1]

  • The percentage of early and late-stage apoptotic cells increased following corilagin treatment in a dose-dependent fashion, indicating activation of the intrinsic mitochondrial apoptosis pathway [1]

  • Autophagy was suppressed by corilagin treatment, as evidenced by decreased LC3-II conversion and reduced autophagosome formation, creating simultaneous pro-apoptotic and anti-autophagic pressure on leukemia cells [1]

  • MiRNA-451 expression was elevated approximately 3.5-fold in corilagin-treated cells, while mRNA and protein levels of HMGB1 decreased correspondingly, establishing a clear inverse relationship [1]

  • Knockdown of miR-451 attenuated corilagin-induced proliferation inhibition and partially restored HMGB1 expression, confirming the functional importance of this regulatory axis in corilagin's mechanism of action [1]

Detailed Experimental Protocols

Cell Culture and Corilagin Treatment

Materials:

  • Human promyelocytic leukemia cell line HL-60 (American Type Culture Collection)
  • DMEM supplemented with 10% FBS and 100 U/ml penicillin/streptomycin
  • Corilagin (purity ≥98%, Shanghai Yuanye Biotechnology Co., Ltd.)
  • Cell culture incubator maintained at 37°C under 5% CO₂

Procedure:

  • Maintain HL-60 cells in exponential growth phase in complete DMEM medium with 10% FBS
  • Prepare corilagin stock solution in PBS or DMSO and dilute to working concentrations (25 µg/mL and 50 µg/mL) in complete medium
  • Seed cells at appropriate densities according to experimental requirements:
    • 96-well plates (2×10⁴ cells/well) for viability assays
    • 6-well plates (1×10⁶ cells/well) for protein/RNA analysis
    • Culture flasks for large-scale experiments
  • Treat cells with corilagin (25-50 µg/mL) or vehicle control for specified durations (0-5 days)
  • Replace corilagin-containing medium every 48 hours to maintain consistent drug exposure
  • Harvest cells at appropriate time points for downstream applications [1]
miRNA-451 Inhibitor Transfection

Materials:

  • NC inhibitor (negative control) sequence: 5′-CAGUACUUUUGUGUAGUACAA-3′
  • miR-451 inhibitor sequence: 5′-AACUCAGUAAUGGUAACGGUUU-3′
  • DharmaFECT transfection reagent
  • Serum-free DMEM
  • Antibiotic-free DMEM complete medium

Transfection Protocol:

  • Seed HL-60 cells in 6-well plates at 1×10⁶ cells/well and allow to adhere overnight
  • Prepare two sterile tubes:
    • Tube 1: Dilute 10 µl DharmaFECT transfection reagent in 190 µl serum-free DMEM
    • Tube 2: Dilute 100 nM NC inhibitor or miR-451 inhibitor in 190 µl serum-free DMEM
  • Incubate both tubes for 5 minutes at room temperature
  • Combine contents of Tubes 1 and 2, mix gently, and incubate for 20 minutes at room temperature to allow transfection complex formation
  • Add 1.6 ml antibiotic-free DMEM to the mixture for a total volume of 2 ml transfection medium
  • Aspirate existing culture medium from cells and replace with the 2 ml transfection medium
  • Incubate cells at 37°C for 72 hours to allow efficient miRNA inhibition
  • Harvest transfected cells for subsequent experiments or combine with corilagin treatment [1]
Cell Viability and Proliferation Assay

Materials:

  • Cell Counting Kit-8 (CCK-8)
  • 96-well tissue culture plates
  • Microplate reader capable of measuring 450 nm absorbance

Procedure:

  • Seed HL-60 cells in 96-well plates at 2×10⁴ cells/well in 100 µL complete medium
  • Culture overnight to allow cell adherence and recovery
  • Treat with corilagin (25 and 50 µg/mL) or vehicle control for 1-5 days
  • At each time point (0, 1, 2, 3, 4, and 5 days), add 10 µL CCK-8 solution to each well
  • Incubate plates for 4-6 hours at 37°C to allow formazan formation
  • Measure absorbance at 450 nm using a microplate reader
  • Calculate cell viability using the formula: Cell viability (%) = (OD_treated - OD_blank) / (OD_control - OD_blank) × 100% [1]
Apoptosis Analysis by Flow Cytometry

Materials:

  • Annexin V-APC/7-AAD apoptosis detection kit
  • Flow cytometry with appropriate laser and filter configuration
  • Cold PBS
  • Binding buffer

Procedure:

  • Harvest approximately 1×10⁵ corilagin-treated or control cells by gentle trypsinization
  • Wash cells twice with cold PBS and resuspend in 100 µL binding buffer
  • Add 5 µL Annexin V-APC and 5 µL 7-AAD to cell suspension
  • Incubate for 15 minutes at room temperature in the dark
  • Add 400 µL additional binding buffer to each sample
  • Analyze samples by flow cytometry within 1 hour
  • Identify populations:
    • Viable cells: Annexin V-/7-AAD-
    • Early apoptotic: Annexin V+/7-AAD-
    • Late apoptotic: Annexin V+/7-AAD+
    • Necrotic: Annexin V-/7-AAD+ [1]
Protein Extraction and Western Blotting

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA protein quantification kit
  • PVDF membrane
  • ECL reagent
  • Primary antibodies: LC3, cleaved caspase-3, Bak, Bcl-xl, HMGB1, β-actin
  • HRP-conjugated secondary antibodies

Procedure:

  • Lyse cells in RIPA buffer on ice for 30 minutes
  • Centrifuge lysates at 14,000 × g for 15 minutes at 4°C
  • Transfer supernatant to new tubes and quantify protein concentration using BCA assay
  • Separate 20-30 µg protein by SDS-PAGE appropriate for target protein size
  • Transfer proteins to PVDF membrane using standard wet transfer protocol
  • Block membrane with 5% non-fat milk in TBST for 1 hour at room temperature
  • Incubate with primary antibodies (1:1,000 dilution) overnight at 4°C
  • Wash membrane and incubate with HRP-conjugated secondary antibodies (1:5,000) for 1 hour
  • Detect signals using ECL reagent and visualize with chemiluminescence imaging system
  • Use β-actin as loading control for normalization [1]

Signaling Pathway Mechanisms

Corilagin-miRNA-451-HMGB1 Regulatory Axis

The molecular mechanism by which corilagin exerts its anti-leukemic effects involves a sophisticated regulatory network centered on miRNA-451 and its downstream target HMGB1. The diagram below illustrates the key components and their interactions in this pathway:

G Corilagin Corilagin miR_451 miR_451 Corilagin->miR_451 Upregulates HMGB1 HMGB1 miR_451->HMGB1 Inhibits Autophagy Autophagy HMGB1->Autophagy Promotes Apoptosis Apoptosis Autophagy->Apoptosis Inhibits Mitochondrial Mitochondrial Mitochondrial->Apoptosis Promotes Corilagon Corilagon Corilagon->Mitochondrial Activates

This schematic representation illustrates the central pathway through which corilagin activates miRNA-451 expression, leading to subsequent inhibition of HMGB1. The downregulation of HMGB1 results in dual anti-leukemic effects: suppression of pro-survival autophagy and promotion of mitochondrial apoptosis, creating coordinated pressure on leukemia cells that culminates in cell death [1].

Experimental Workflow for Pathway Validation

The comprehensive validation of the corilagin-miRNA-451-HMGB1 axis requires a multi-step experimental approach as illustrated below:

G CellCulture Cell Culture & Treatment Transfection miRNA-451 Inhibition CellCulture->Transfection Viability Viability & Proliferation Transfection->Viability ApoptosisAssay Apoptosis Analysis Viability->ApoptosisAssay ProteinAnalysis Protein Expression ApoptosisAssay->ProteinAnalysis miRNAProfiling miRNA Microarray ProteinAnalysis->miRNAProfiling DataAnalysis Data Integration miRNAProfiling->DataAnalysis

This workflow outlines the sequential experimental approach for validating the corilagin-miRNA-451-HMGB1 functional axis, progressing from initial cell culture and treatment through molecular analysis to final data integration, ensuring comprehensive mechanistic understanding.

Research Applications and Future Directions

The corilagin-miRNA-451 experimental platform has significant implications for both basic research and therapeutic development. From a drug discovery perspective, corilagin represents a promising natural product lead compound for AML therapy, particularly for resistant or relapsed cases. The documented efficacy in inhibiting proliferation and inducing apoptosis in HL-60 cells at concentrations of 25-50 µg/mL provides a therapeutic window worthy of further investigation [1].

From a mechanistic standpoint, the corilagin-miRNA-451-HMGB1 axis offers novel insights into autophagy-apoptosis crosstalk in leukemia cells. This research demonstrates that coordinated regulation of both processes can produce enhanced anti-leukemic effects compared to targeting either pathway alone. The experimental protocols described herein allow researchers to systematically dissect these complex interactions in various leukemia models [1].

For translational applications, the combination of corilagin with conventional chemotherapeutic agents represents a promising strategy to overcome treatment resistance. The ability of corilagin to suppress HMGB1-mediated autophagy may prevent the development of resistance mechanisms that often limit efficacy of standard therapies. Additionally, miRNA-451 itself represents a potential therapeutic agent or target for molecular interventions in AML [1].

Future research directions should include:

  • In vivo validation of corilagin efficacy in appropriate animal models
  • Expansion to primary AML samples to confirm relevance in patient-derived cells
  • Combination studies with standard AML therapeutics
  • Exploration in other hematological malignancies where miRNA-451 dysregulation occurs
  • Development of corilagin analogs with improved pharmacokinetic properties

Troubleshooting and Technical Considerations

  • Low transfection efficiency: Optimize cell density at transfection (40-50% confluence recommended) and consider alternative transfection reagents for difficult-to-transfect cells
  • Variable corilagin activity: Prepare fresh stock solutions and verify purity (≥98%) to ensure consistent results across experiments
  • Weak Western blot signals: Confirm antibody specificity and consider increasing protein loading; use positive controls for apoptosis markers
  • High background in flow cytometry: Include proper controls (unstained, single stains) and titrate antibodies to determine optimal concentrations
  • Inconsistent CCK-8 results: Ensure consistent incubation time (4-6 hours) and avoid bubble formation during reagent addition

These application notes and protocols provide a comprehensive framework for investigating the anti-leukemic effects of corilagin through modulation of the miRNA-451-HMGB1 pathway, enabling researchers to explore this promising therapeutic strategy in AML and potentially other malignancies.

References

Corilagin as an Inhibitor of NLRP3 Inflammasome Activation: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Corilagin, a natural polyphenolic compound found in plants like Phyllanthus urinaria, has demonstrated potent anti-inflammatory and antioxidant properties. Recent research has elucidated its specific role in inhibiting the activation of the NLRP3 inflammasome, a multi-protein complex critical in the innate immune response. Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of various inflammatory diseases, including gouty arthritis and atherosclerosis [1] [2].

The primary mechanism by which corilagin suppresses NLRP3 inflammasome activation is through the inhibition of mitochondrial reactive oxygen species (ROS) production. Excessive ROS generation is a common trigger for NLRP3 activation; it causes thioredoxin-interacting protein (TXNIP) to dissociate from thioredoxin (TRX) and bind to NLRP3, leading to inflammasome assembly. Corilagin effectively interrupts this process by scavenging mitochondrial ROS, thereby preventing the TXNIP-NLRP3 interaction and subsequent inflammasome complex formation [1]. Furthermore, studies indicate that corilagin can also interfere with the Olfr2 signaling pathway in vascular macrophages, which provides a priming signal for NLRP3 inflammasome activation via TLR4, offering another mechanism for its anti-atherosclerotic effects [2].

The following diagram illustrates the core signaling pathway through which corilagin exerts its inhibitory effects.

corilagin_pathway Corilagin Inhibits NLRP3 Inflammasome via ROS and Olfr2 LPS_OxLDL LPS/Ox-LDL Stimulus Olfr2_TLR4 Olfr2/TLR4 Activation LPS_OxLDL->Olfr2_TLR4 NFkB_path NF-κB Signaling (NLRP3 & pro-IL-1β transcription) Olfr2_TLR4->NFkB_path PrimingSignal Priming Signal (Step 1) NFkB_path->PrimingSignal MSU_ATP MSU Crystals/ATP Stimulus ROS_production Mitochondrial ROS Production MSU_ATP->ROS_production TXNIP_bind TXNIP binds NLRP3 ROS_production->TXNIP_bind Inflammasome_assembly Inflammasome Assembly (NLRP3, ASC, Caspase-1) TXNIP_bind->Inflammasome_assembly Pyroptosis Caspase-1 Activation (GSDMD Cleavage, IL-1β maturation, Pyroptosis) Inflammasome_assembly->Pyroptosis ActivationSignal Activation Signal (Step 2) Pyroptosis->ActivationSignal Corilagin Corilagin Inhibition Corilagin->Olfr2_TLR4 Inhibits Corilagin->ROS_production Suppresses

Key Experimental Findings and Quantitative Data

Research across multiple studies has quantified the effects of corilagin on inflammasome-related markers. The table below summarizes key findings from in vitro and in vivo experiments.

Table 1: Summary of Key Experimental Findings on Corilagin's Effects

Assay/Model Treatment Groups Key Outcomes and Measurements Significance/Result
LDH Assay (Cytotoxicity) [1] LPS+ATP BMDMs ± Corilagin ↓ LDH release Suppressed pyroptosis
Western Blot (Cell Culture) [1] LPS+ATP BMDMs ± Corilagin ↓ Cleaved Caspase-1 (p20); ↓ GSDMD-NT; ↓ mature IL-1β Inhibited inflammasome activation & pyroptosis
ELISA (Cell Culture) [1] [2] LPS+ATP BMDMs; LPS+Ox-LDL Macrophages ± Corilagin ↓ Secretion of mature IL-1β Reduced pro-inflammatory cytokine release
ASC Speck Formation Assay [1] LPS+ATP BMDMs ± Corilagin ↓ Number of ASC specks per cell Disrupted inflammasome oligomerization
Mitochondrial ROS Assay [1] LPS+ATP BMDMs ± Corilagin (MitoSOX Red) ↓ Mitochondrial ROS levels Confirmed antioxidant mechanism
Co-Immunoprecipitation [1] LPS+ATP BMDMs ± Corilagin ↓ TXNIP-NLRP3 interaction Blocked upstream activation signal
In Vivo: MSU-Induced Gouty Arthritis [1] MSU-injected mice ± Corilagin ↓ Joint swelling; ↓ IL-1β in tissue; ↓ Influx of macrophages/neutrophils Ameliorated disease pathology
In Vivo: Atherosclerosis (ApoE-/- mice) [2] High-fat diet mice ± Corilagin Improved serum lipid profile; ↓ Aortic plaque deposition; ↓ Olfr2 pathway molecules Alleviated atherosclerosis progression

Detailed Experimental Protocols

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay in Macrophages

This protocol details the procedure for assessing the effect of corilagin on NLRP3 inflammasome activation in Bone Marrow-Derived Macrophages (BMDMs), as described in the research [1] [2].

3.1.1 Materials
  • Cells: Primary mouse BMDMs or murine macrophage cell lines (e.g., Ana-1).
  • Reagents:
    • Corilagin (e.g., from Yuanye Bio-Technology or Solarbio). Prepare a 100 mM stock in DMSO and store at -20°C [1] [2].
    • Ultrapure LPS (from E. coli), Adenosine Triphosphate (ATP), Nigericin, Monosodium Urate (MSU) Crystals, Oxidized Low-Density Lipoprotein (Ox-LDL).
    • Cell culture media (RPMI-1640) supplemented with 10% FBS and 1% penicillin/streptomycin.
    • MACS (Macrophage-Colony Stimulating Factor) for BMDM differentiation.
3.1.2 Step-by-Step Procedure
  • Cell Preparation and Priming:

    • Differentiate and seed BMDMs or seed Ana-1 cells in 6-well or 12-well culture plates at an appropriate density (e.g., 1x10^5/well for 6-well plates) and allow them to adhere overnight [2].
    • Prime the cells by stimulating with LPS (1 μg/mL) for 3-4 hours. This first signal upregulates NLRP3 and pro-IL-1β expression via the NF-κB pathway [1].
  • Corilagin Pre-treatment:

    • Prior to the application of the second signal, pre-treat cells with various concentrations of corilagin (e.g., 25, 50, and 100 μg/mL) for a predetermined period (e.g., 1-2 hours). Include a positive control (e.g., aspirin) and vehicle control (DMSO) [2].
  • NLRP3 Inflammasome Activation:

    • Apply the second signal to activate the inflammasome. Common agonists include:
      • ATP (5 mM) for 1 hour [1].
      • Nigericin (10 μM) for 1 hour [1].
      • MSU Crystals (150 μg/mL) for 6 hours [1].
      • For atherosclerosis models, use a combination of LPS (1 μg/mL) and Ox-LDL (100 μg/mL) for 24 hours [2].
  • Sample Collection:

    • Cell Supernatant: Collect for analysis of secreted IL-1β (by ELISA), Caspase-1 p20 (by Western Blot), and LDH (for cytotoxicity/pyroptosis).
    • Cell Lysate: Collect for analysis of intracellular protein expression (e.g., pro-IL-1β, NLRP3, GSDMD, etc.) via Western Blot.

The overall workflow of this procedure is visualized below.

experimental_workflow In Vitro Assay Workflow for Corilagin Activity cluster_samples Analysis Start Seed BMDMs or Macrophage Cell Line Prime Priming (Signal 1): LPS (1 μg/mL, 3-4h) Start->Prime Pretreat Pre-treatment: Corilagin (1-2h) Prime->Pretreat Activate Activation (Signal 2): ATP, Nigericin, or MSU Pretreat->Activate Collect Sample Collection Activate->Collect Supernatant Supernatant: ELISA (IL-1β), Western Blot (Caspase-1 p20), LDH Assay Lysate Cell Lysate: Western Blot (pro-IL-1β, NLRP3, GSDMD)

Specific Readout Assays
3.2.1 Lactate Dehydrogenase (LDH) Release Assay
  • Purpose: To quantify pyroptosis, a lytic form of cell death resulting from inflammasome activation and GSDMD cleavage [1].
  • Procedure:
    • After treatment, collect cell culture supernatant by centrifugation.
    • Use a commercial LDH Cytotoxicity Assay Kit according to the manufacturer's instructions (e.g., from Beyotime Biotechnology) [1].
    • Measure absorbance. Higher LDH release in the supernatant indicates greater pyroptosis.
3.2.2 ASC Speck Formation Assay
  • Purpose: To visualize the oligomerization of the ASC protein, a key event in inflammasome assembly [1].
  • Procedure:
    • Seed and treat cells on coverslips.
    • Fix cells with 4% Paraformaldehyde (PFA) for 15 minutes.
    • Permeabilize with 0.1% Triton X-100, then block with 1% BSA.
    • Incubate with anti-ASC primary antibody overnight at 4°C, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) [1].
    • Stain nuclei with Hoechst 33342 and mount coverslips.
    • Visualize under a fluorescence microscope. Cells with a single, bright, large ASC aggregate are counted as having an "ASC speck".
3.2.3 Mitochondrial ROS Measurement
  • Purpose: To assess the level of mitochondrial ROS, a key upstream trigger of NLRP3 activation.
  • Procedure:
    • After treatments, load cells with MitoSOX Red (5 μM) and incubate for 10-30 minutes at 37°C [1].
    • Wash cells with warm buffer and then analyze immediately via flow cytometry or fluorescence microscopy. An increase in MitoSOX Red fluorescence indicates elevated mitochondrial superoxide production.

Troubleshooting and Best Practices

  • Cell Viability: When using high concentrations of corilagin (>100 µM), it is advisable to conduct a general cell viability assay (e.g., MTT) to rule out non-specific cytotoxic effects that could confound results.
  • ROS Activator Antagonism: The ROS activator imiquimod can be used (at 100 µg/mL) to antagonize the effect of corilagin and confirm that its mechanism is indeed through ROS suppression [1].
  • DMSO Control: The final concentration of DMSO (from the corilagin stock) in the culture medium should not exceed 0.1% (v/v) to avoid solvent toxicity. A vehicle control with the same DMSO concentration is essential.
  • Protein Concentration: For Western Blot and Co-Immunoprecipitation, ensure that the total protein concentration of lysates is accurately measured using a BCA Protein Assay Kit and equal amounts of protein are loaded for each sample [1].

Conclusion

Corilagin is a promising natural compound that potently inhibits NLRP3 inflammasome activation by targeting the ROS/TXNIP/NLRP3 axis and the Olfr2 signaling pathway. The detailed protocols provided here allow for a comprehensive evaluation of its anti-inflammatory effects in both cellular and animal models of NLRP3-driven diseases, facilitating further drug development and mechanistic studies.

References

Corilagin solubility issues DMSO methanol acetone

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data and Properties

The table below summarizes the fundamental solubility data and physical properties of corilagin for your experimental planning.

Property Details and Values
Molecular Weight 634.45 g/mol [1]
CAS Number 23094-69-1 [2] [1]
Appearance Off-White to White solid [2] [1]
Solubility in DMSO 100 mg/mL (157.62 mM) [1]
Solubility in Water ~1 mg/mL [2]
Recommended Storage Inert atmosphere, 2-8°C (powder) [2]; Prepared DMSO stock solutions should be stored at -80°C (6 months) or -20°C (1 month) [1].

Stock Solution Preparation Guide

For in vitro experiments, preparing a high-concentration stock solution in DMSO is the most common and reliable method.

  • Recommended Solvent: DMSO is highly recommended for preparing stock solutions due to its ability to dissolve corilagin at high concentrations [1].
  • Concentration: A typical stock concentration is 100 mg/mL [1].
  • Protocol:
    • Bring the corilagin powder and DMSO to room temperature.
    • Weigh the required mass of corilagin powder.
    • Add the appropriate volume of pure, anhydrous DMSO to achieve the 100 mg/mL concentration.
    • Use ultrasonication to aid in dissolving the powder completely and obtain a clear solution [1].

Experimental Use and Troubleshooting

  • Working Solutions: For cell culture assays, the DMSO stock solution must be diluted into aqueous buffers or culture medium. The final DMSO concentration should be kept as low as possible (e.g., below 0.1-0.5%) to avoid cytotoxicity.
  • Solvent Systems for In Vivo Studies: If you need to administer corilagin in animal studies with minimal DMSO, one published protocol suggests using a solvent system containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This can achieve a concentration of at least 2.5 mg/mL [1].
  • Limited Solubility in Other Solvents: While one patent mentions using acetone in the purification process of corilagin [3], the commercial chemical data does not list methanol or acetone as good solvents for the final purified compound. For dissolving the pure compound for assays, DMSO is your best choice.

Key Handling and Safety Notes

  • Stability: Corilagin is described as hygroscopic, meaning it absorbs moisture from the air. Always store the powder in a desiccated environment and use dry glassware [2].
  • Safety: The compound may cause skin and serious eye irritation. Wear appropriate personal protective equipment (PPE) including gloves and safety glasses when handling [2].

Experimental Workflow

To visualize the preparation process, here is a workflow for preparing a corilagin working solution for cell culture:

Start Start: Prepare Corilagin Working Solution Step1 Weigh corilagin powder Start->Step1 Step2 Add anhydrous DMSO Step1->Step2 Step3 Ultrasonicate to dissolve Step2->Step3 Step4 Label and aliquot stock solution Step3->Step4 Step5 Store at -80°C Step4->Step5 Step6 Thaw and dilute in culture medium Step5->Step6 Step7 Filter sterilize if required Step6->Step7 Step8 Apply to cells Step7->Step8

References

Quantitative Cytotoxicity Data for Corilagin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes cytotoxic effects of corilagin on various cancer cell lines. You can use this data as a reference point for expected potency, though results for A549 may vary.

Cancer Cell Line Cell Line Origin Reported IC₅₀ / Effective Concentration Key Findings Citation
Toxoplasma gondii (Parasite) - EC₅₀ = 3.09 µM Induced mitochondrial dysfunction and oxidative stress [1]
Hepatocellular Carcinoma (HCC) SMMC-7721, Bel-7402, MHCC97-H Induced apoptosis at 37.5 µM Activated mitochondrial and death receptor apoptotic pathways [2]
Colorectal Cancer (CRC) HCT-8 IC₅₀ = ~30 µM (48h treatment) Synergized with 5-FU, downregulated GRP78, induced ROS [3]
Cholangiocarcinoma (CCA) - Suppressed growth in vivo Downregulated Notch1 and mTOR signaling pathways [4]
Breast Cancer - Induced G2/M phase arrest Apoptosis and autophagic cell death via intracellular ROS [4]

Experimental Protocol: Resazurin Viability Assay for A549 Cells

The following is an optimized Standard Operating Procedure (SOP) for a resazurin-based viability assay on A549 cells, which you can adapt for testing corilagin [5]. The core workflow is as follows:

G A Cell Seeding & Attachment B Compound Treatment A->B C Resazurin Incubation B->C D Fluorescence Measurement C->D E Data Analysis D->E

Detailed Procedures
  • Cell Culture Conditions (2D)

    • Cell Line: A549 (CCL-185), obtained from ATCC [5].
    • Culture Medium: DMEM with 1 g/L glucose, sodium pyruvate, without L-Glutamine, supplemented with 10% heat-inactivated FBS, 2 mM Glutamine, and 1% penicillin/streptomycin [5].
    • Environment: Maintain at 37°C in a humidified atmosphere with 5% CO₂ [5].
  • Resazurin Working Solution (WS) Preparation

    • Dissolve resazurin sodium salt in 1x PBS to create a 10 mM stock solution. Store at -20°C [5].
    • Create an intermediate dilution of 440 µM in 1x PBS, sterilize with a 0.22 µm filter, and store at -20°C [5].
    • On the day of the experiment, dilute the 440 µM stock in complete DMEM to a final working concentration of 44 µM [5].
  • Cell Seeding and Treatment

    • Detach and count A549 cells using a standard method (e.g., Neubauer chamber) [5].
    • Seed cells in a 96-well plate at desired densities (e.g., ~9 x 10³ to ~9 x 10⁴ cells/cm²) in complete DMEM. Include wells for blanks (medium only) and controls (cells without treatment) [5].
    • Incubate the plate overnight to allow cells to adhere firmly [5].
    • Gently remove the medium and add fresh complete DMEM containing your test concentrations of corilagin. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period.
  • Viability Assay and Measurement

    • After treatment, gently remove the compound-containing medium.
    • Add 100 µL of the 44 µM resazurin WS to each well [5].
    • Incubate the plate for 1.5 hours at 37°C with 5% CO₂ [5].
    • After incubation, transfer the metabolized resazurin WS to a new 96-well plate suitable for fluorescence measurement to avoid background signal from cells [5].
    • Measure fluorescence intensity (FI) using a plate reader with optimal wavelengths of λEx = 545 nm / λEm = 590 nm [5].
  • Data Calculation

    • Calculate cell viability as a percentage relative to the vehicle control (100% viability).
    • Formula: Viability (%) = (FI_sample - FI_blank) / (FI_control - FI_blank) * 100

Frequently Asked Questions (FAQs)

  • What are the expected mechanisms of cell death when A549 cells are treated with corilagin? While specific mechanisms in A549 cells require further study, research on other cancers shows that corilagin induces apoptosis through both the mitochondrial pathway (evidenced by reduced membrane potential, increased cytochrome c release, and activation of caspase-9/3) and the death receptor pathway (involving Fas/FasL and caspase-8 activation) [2]. It also causes cell cycle arrest, particularly at the G2/M phase [4].

  • My assay shows high background or low signal-to-noise ratio. How can I improve it?

    • Confirm Wavelengths: Ensure your plate reader is using the optimal Ex/Em wavelengths (545/590 nm) [5].
    • Optimize Incubation Time: The 1.5-hour incubation is a guideline. If the signal is weak, you can test longer times (e.g., up to 4 hours), but ensure it remains within the linear range of the assay. Over-incubation can lead to toxicity and increased background [5].
    • Check Cell Seeding Density: Ensure cells are in the logarithmic growth phase and seeded at an appropriate density. A density that is too high or too low can affect the linearity of the signal [5].
    • Avoid Contamination: Ensure the resazurin stock and working solutions are sterile and free of precipitates.
  • Can corilagin be used in combination with other chemotherapeutic agents? Yes. Studies in other cell lines, such as colorectal cancer (HCT-8), have shown that corilagin can synergistically enhance the effect of 5-fluorouracil (5-FU), allowing for reduced doses of both drugs while maintaining efficacy [3]. This suggests its potential as a combination therapy agent, which could be a promising avenue for research in A549 models.

Key Signaling Pathways of Corilagin

The diagram below summarizes the primary molecular mechanisms of corilagin identified in cancer research, which you can use to guide your investigation in A549 cells.

G cluster_1 Apoptosis Pathways cluster_2 Other Key Mechanisms Corilagin Corilagin DeathReceptor Death Receptor Pathway ↑Fas/FasL, Activation of Caspase-8 Corilagin->DeathReceptor Mitochondrial Mitochondrial Pathway ↓Bcl-2, ↑Cytochrome c, Activation of Caspase-9/3 Corilagin->Mitochondrial ROS Oxidative Stress ↑Reactive Oxygen Species (ROS) Corilagin->ROS CellCycle Cell Cycle Arrest (G2/M Phase) Corilagin->CellCycle Signaling Inhibition of Oncogenic Signaling ↓Notch, ↓mTOR, ↓GRP78 Corilagin->Signaling ERAP1 Immunomodulation Inhibition of ERAP1 Corilagin->ERAP1 ROS->Mitochondrial Promotes

References

Physicochemical Properties of Corilagin

Author: Smolecule Technical Support Team. Date: February 2026

This table consolidates key information about corilagin's properties from the available literature:

Property Description
Chemical Name β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-d-glucose [1]
Type Ellagitannin (a hydrolyzable tannin, polyphenol) [2] [1]
Molecular Formula C₂₇H₂₂O₁₈ [1]
Molecular Weight 634 g/mol [1]
Physical Form Off-white acicular crystalline powder [1]
Solubility Soluble in DMSO, methanol, acetone, and ethanol. Practically insoluble in water [1] [3].

Experimental Contexts from Research

| Application Context | Reported Handling Practice | Citation | |:---|:---|:---| | Cell-based assays (e.g., anti-tumor, antiviral) | Dissolved in PBS (Phosphate Buffered Saline) or DMSO to create a stock solution, then stored at 4°C [4]. | | | In vitro biochemical assays (e.g., inhibition studies) | Typically dissolved in DMSO [5] [6]. The stability in aqueous assay buffers over the experiment duration is implied but not quantified. | | Chromatographic Analysis (HPLC) | Used as a standard, dissolved in the HPLC mobile phase (e.g., a mixture of aqueous acetic acid and acetonitrile) [7]. |

Suggested Stability Guidelines & Troubleshooting

Based on the properties and common practices, here are some guidelines and troubleshooting tips for your experiments.

FAQs and Troubleshooting
  • Q: What is the best solvent for preparing a long-term stock solution of corilagin?

    • A: DMSO is the most universally used solvent for creating concentrated stock solutions (e.g., 10-100 mM) in biological research. Its high solubility in DMSO and the solvent's properties support better long-term stability for many compounds.
  • Q: How should I store my corilagin stock solutions?

    • A: For long-term storage (several months to a year), it is recommended to prepare aliquots of your DMSO stock solution and store them at -20°C or -80°C. For short-term use (a few days to weeks), a stock solution in DMSO can typically be stored at 4°C. Always note the date of preparation and avoid repeated freeze-thaw cycles.
  • Q: I see precipitate in my aqueous working solution. What should I do?

    • A: This is expected given corilagin's low water solubility. Ensure you are diluting your DMSO stock solution into a well-buffered aqueous medium with gentle vortexing. The final concentration of DMSO in your assay should generally not exceed 0.1-1% to avoid cytotoxicity. If precipitate forms, gently vortex or sonicate the solution before use, and verify your intended concentration.
  • Q: How can I monitor the stability and integrity of my corilagin solution?

    • A: Analytical techniques are key.
      • HPLC: This is the most direct method. Regularly analyze your solution and compare the chromatogram (particularly the peak area and retention time of the main compound) to a fresh standard. A decrease in the main peak or the appearance of new peaks indicates degradation [7].
      • UV-Vis Spectroscopy: Track the absorbance spectrum over time. Shifts in the spectrum or changes in absorbance at characteristic wavelengths can signal compound breakdown [3].

Workflow for Assessing Solution Stability

The following diagram outlines a systematic protocol to establish the stability profile of your corilagin solutions in the lab, based on standard practices.

Start Prepare Corilagin Stock Solution Storage Aliquot and Store under Test Conditions (e.g., -80°C, -20°C, 4°C) Start->Storage Timepoints Analyze Aliquots at Predefined Timepoints Storage->Timepoints Analysis Perform HPLC/UV-Vis Analysis Timepoints->Analysis Compare Compare Data to Time Zero & Fresh Standard Analysis->Compare Decision Establish Stability Profile & Shelf Life Compare->Decision

References

Corilagin's Dose-Dependent Effects: Key Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes effective corilagin concentrations from recent studies:

Application / Model Effective Concentration/Dose Key Observed Effects
Anti-allergy (Mouse/Guinea Pig) [1] 10, 20, 40 mg/kg/day (oral) Significant, dose-dependent decrease in leukocyte/eosinophil counts; protection from mast cell degranulation; reduced muscle contraction.
Acute Myeloid Leukemia (HL-60 cells) [2] 25, 50 μg/mL Dose-dependent inhibition of cell proliferation; induction of apoptosis via mitochondrial pathway; suppression of autophagy.
Atherosclerosis (Cellular Model) [3] 25, 50, 100 μg/mL Dose-dependent inhibition of NLRP3 inflammasome activation via the Olfr2 pathway, reducing inflammation and pyroptosis.
Ovarian Cancer (A2780 cells) [4] 20 - 100 μmol/L Dose-dependent inhibition of cell proliferation; induction of S-phase cell cycle arrest and apoptosis via PI3K/p53 pathway.
Anti-SARS-CoV-2 (Vero E6 cells) [5] EC50: 0.13 μmol/L Potent inhibition of viral replication by binding to RdRp and resisting proofreading activity.

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered challenges when working with corilagin:

  • Problem: Low Solubility or Stability in Solution

    • Solution: Corilagin is a polyphenolic compound. Prepare a stock solution in DMSO and then dilute it in your aqueous cell culture medium or vehicle. The final DMSO concentration in your experimental setup should typically not exceed 0.1% to avoid cytotoxicity. Aliquot and store stock solutions at -20°C or -80°C to prevent degradation.
  • Problem: High Cytotoxicity in Normal Cell Lines

    • Solution: This is a common hurdle in drug development. The provided data includes an example where corilagin showed lower toxicity to a normal ovarian epithelial cell line (IOSE-80) compared to cancer cells (A2780) [4]. Always include a relevant normal cell line in your assays to establish a therapeutic index and confirm the selectivity of your observed effects.
  • Problem: Inconsistent Results in Animal Models

    • Solution: Ensure proper sensitization and treatment protocols. For instance, in the anti-allergy model, animals were sensitized with milk or egg albumin before the oral administration of corilagin over several days [1]. Adhering to established dosing schedules and routes of administration (e.g., oral for in vivo studies) is critical for reproducibility.
  • Problem: Unclear Mechanism of Action

    • Solution: If your initial phenotypic assays (e.g., proliferation, apoptosis) are successful, employ transcriptomic sequencing (RNA-Seq) to identify affected pathways, as demonstrated in the ovarian cancer study which pinpointed the PI3K-AKT pathway [4]. Follow up with qPCR and Western Blot to validate the expression of key genes and proteins like p53, Bax, BCL-2, and caspases.

Experimental Protocols for Key Assays

Here are detailed methodologies for core experiments cited in the data.

Protocol: Assessing Anti-allergic Activity (In Vivo)

This protocol is adapted from studies on milk-induced eosinophilia and leukocytosis in mice [1].

  • Sensitization: Administer a subcutaneous injection of milk (4 mL/kg) to mice to induce a systemic allergic response.
  • Treatment Groups: Divide animals into groups (n=6): a negative control (solvent), a positive control (e.g., dexamethasone 0.27 mg/kg, i.p.), and treatment groups receiving corilagin (e.g., 10, 20, 40 mg/kg) orally.
  • Analysis: Collect blood before and after milk administration. Perform differential leukocyte and eosinophil counts using a hemocytometer or automated analyzer.
  • Key Outcome: A significant, dose-dependent reduction in total leukocyte and eosinophil counts in corilagin-treated groups compared to the negative control indicates anti-allergic activity.
Protocol: Evaluating Anti-cancer Proliferation & Apoptosis (In Vitro)

This standard protocol is used for cancer cell lines like HL-60 and A2780 [2] [4].

  • Cell Seeding: Seed cancer cells (e.g., 2-5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
  • Dosing: Treat cells with a range of corilagin concentrations (e.g., 20-100 μmol/L) for 24-48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 5-fluorouracil).
  • Viability Assay: Use a Cell Counting Kit-8 (CCK-8). Add CCK-8 reagent to each well, incubate for 1-4 hours, and measure the absorbance at 450 nm. Calculate the inhibition rate and IC50 value.
  • Apoptosis Detection: For cells treated with corilagin, use an Annexin V-FITC/PI apoptosis detection kit and analyze via flow cytometry to quantify early and late apoptotic populations.

Visualizing Key Mechanisms and Workflows

The following diagrams, created with Graphviz, illustrate corilagin's mechanisms and experimental flows.

Diagram 1: Corilagin's Multi-Target Anti-Cancer Mechanism

This diagram summarizes how corilagin triggers apoptosis in cancer cells like A2780 and HL-60 [2] [4].

cancer_mechanism Corilagin Induces Apoptosis in Cancer Cells (e.g., A2780, HL-60) cluster_path1 Ovarian Cancer (A2780) / PI3K-p53 Pathway cluster_path2 Acute Myeloid Leukemia (HL-60) / miR-451 Axis Corilagin Corilagin Inhibits PI3K/AKT Inhibits PI3K/AKT Corilagin->Inhibits PI3K/AKT Upregulates miR-451 Upregulates miR-451 Corilagin->Upregulates miR-451 p53 Upregulation p53 Upregulation Inhibits PI3K/AKT->p53 Upregulation Bax Up, Bcl-2 Down Bax Up, Bcl-2 Down p53 Upregulation->Bax Up, Bcl-2 Down Mitochondrial Membrane Potential ↓ Mitochondrial Membrane Potential ↓ Bax Up, Bcl-2 Down->Mitochondrial Membrane Potential ↓ Cytochrome C Release Cytochrome C Release Mitochondrial Membrane Potential ↓->Cytochrome C Release Caspase-9/3 Activation Caspase-9/3 Activation Cytochrome C Release->Caspase-9/3 Activation Apoptosis Apoptosis Caspase-9/3 Activation->Apoptosis HMGB1 Downregulation HMGB1 Downregulation Upregulates miR-451->HMGB1 Downregulation Autophagy Inhibition Autophagy Inhibition HMGB1 Downregulation->Autophagy Inhibition Enhanced Apoptosis Enhanced Apoptosis Autophagy Inhibition->Enhanced Apoptosis

Diagram 2: Workflow for In Vitro Anti-Cancer Assay

This flowchart outlines the standard procedure for evaluating corilagin's anti-cancer properties in cell cultures [2] [4].

workflow In Vitro Workflow to Assess Corilagin Anti-Cancer Activity Start Start Cell Seeding (e.g., HL-60, A2780) Cell Seeding (e.g., HL-60, A2780) Start->Cell Seeding (e.g., HL-60, A2780) End End Incubate (24h) Incubate (24h) Cell Seeding (e.g., HL-60, A2780)->Incubate (24h) Treat with Corilagin Gradient Treat with Corilagin Gradient Incubate (24h)->Treat with Corilagin Gradient Incubate (24-48h) Incubate (24-48h) Treat with Corilagin Gradient->Incubate (24-48h) CCK-8 Viability Assay CCK-8 Viability Assay Incubate (24-48h)->CCK-8 Viability Assay  For Proliferation Annexin V/PI Staining Annexin V/PI Staining Incubate (24-48h)->Annexin V/PI Staining  For Apoptosis Analyze IC50 Analyze IC50 CCK-8 Viability Assay->Analyze IC50 Analyze IC50->End Flow Cytometry Flow Cytometry Annexin V/PI Staining->Flow Cytometry Quantify Apoptosis % Quantify Apoptosis % Flow Cytometry->Quantify Apoptosis % Quantify Apoptosis %->End

References

Corilagin's Pro-Apoptotic Mechanisms: What to Expect in Your Assay

Author: Smolecule Technical Support Team. Date: February 2026

Understanding how corilagin induces apoptosis will help you select the right markers and interpret your flow cytometry data correctly. Recent studies across different cell lines have consistently shown that corilagin triggers apoptosis through key molecular events:

  • In HL-60 Acute Myeloid Leukemia cells, corilagin treatment upregulated pro-apoptotic proteins (cleaved caspase-3, Bak) and downregulated anti-apoptotic protein Bcl-xl. The study confirmed apoptosis via flow cytometry, showing a dose-dependent increase in early and late apoptotic cells [1].
  • In A2780 Ovarian Cancer cells, corilagin increased the expression of p53 and Bax, while decreasing BCL-2. It also led to the increased expression of apoptotic factors caspase-9, caspase-3, PUMA, and cytochrome C [2].
  • In Hepatocellular Carcinoma cells (SMMC-7721, Bel-7402, MHCC97-H), corilagin induced apoptosis via both the mitochondrial pathway (loss of mitochondrial membrane potential, release of cytochrome c, activation of caspase-9 and -3) and the death receptor pathway (upregulation of Fas and FasL, activation of caspase-8) [3].

The diagram below summarizes the key signaling pathways through which corilagin induces apoptosis, based on the findings above.

G Corilagin Corilagin MitochondrialPathway Mitochondrial Pathway Corilagin->MitochondrialPathway DeathReceptorPathway Death Receptor Pathway Corilagin->DeathReceptorPathway miR451_HMGB1 miR-451 / HMGB1 Axis Corilagin->miR451_HMGB1 UpP53 ↑ p53 Corilagin->UpP53 UpBaxBak ↑ Bax / Bak MitochondrialPathway->UpBaxBak DownBcl2 ↓ Bcl-2 / Bcl-xl MitochondrialPathway->DownBcl2 UpFasFasL ↑ Fas / FasL DeathReceptorPathway->UpFasFasL DownHMGB1 ↓ HMGB1 miR451_HMGB1->DownHMGB1 CytoC Cytochrome C Release UpBaxBak->CytoC DownBcl2->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 Activation UpFasFasL->Caspase8 Caspase8->Caspase3 UpP53->UpBaxBak AutophagyInhibition Inhibition of Autophagy DownHMGB1->AutophagyInhibition AutophagyInhibition->Apoptosis

Flow Cytometry Troubleshooting Guide for Apoptosis Assays

Here are common issues you might encounter when using flow cytometry to detect corilagin-induced apoptosis, along with potential solutions.

Problem & Phenomenon Possible Causes Troubleshooting & Verification Methods

| High background signal / Excessive early apoptosis (Annexin V+ only): High proportion of cells in early apoptotic stage, with poor dose-response correlation. | 1. Mechanical cell damage from harsh handling or over-digestion [3]. 2. Delayed processing, leaving cells in apoptosis-inducing environment for too long. 3. Imperfect washing, leaving residual corilagin that continues to act. | 1. Optimize cell preparation: Use gentle pipetting, avoid over-trypsinization. 2. Process samples immediately after treatment; establish a strict, staggered timeline. 3. Include a "wash control": After washing, resuspend cells in fresh medium and incubate for 1-2 hours before analysis to confirm apoptosis stabilization. | | Low apoptosis signal / Insufficient effect: Expected apoptotic cell population is not observed, even at high corilagin concentrations. | 1. Insufficient drug exposure time for corilagin to take effect. 2. Cell line resistance or low sensitivity to corilagin. 3. Ineffective corilagin due to improper storage or degradation. | 1. Conduct a time-course experiment: Treat cells for 24h, 48h, and 72h [1] [2]. 2. Use a positive control (e.g., 30 µM Cisplatin [3]) to confirm assay validity. 3. Verify corilagin activity with a proliferation assay (e.g., CCK-8 [1] [2]) to ensure it inhibits cell growth. | | Unclear population separation in flow plots: Difficulty distinguishing live, early apoptotic, late apoptotic, and necrotic cell populations. | 1. Inadequate compensation for spectral overlap between fluorochromes. 2. Probe degradation or incorrect concentration (e.g., Annexin V, PI/7-AAD). | 1. Run single-stain controls for each fluorochrome and apply correct compensation before collecting experiment data [4]. 2. Titrate antibody/probe concentrations and protect fluorescent reagents from light. Aliquot and store properly. | | High necrosis rate: A large number of cells are PI+/7-AAD positive, and Annexin V positive, indicating late apoptosis or necrosis. | 1. Corilagin concentration is too high, leading to toxic effects and overwhelming necrosis. 2. The cells were in poor condition at the start of the experiment (e.g., over-confluent, contaminated). | 1. Dose-range finding: Test a wider range of corilagin concentrations (e.g., from 12.5 µM to 100 µM) [3] to find the optimal window for inducing apoptosis over necrosis. 2. Use healthy, log-phase cells: Ensure cells are not over-confluenced and have >90% viability before treatment. |

Key Experimental Protocols for Reference

Here are detailed methodologies for core experiments cited in the troubleshooting guide, which you can use to verify your own protocols.

Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This is a standard method used to detect corilagin-induced apoptosis in HCC cells [3] and A2780 ovarian cancer cells [2].

  • Cell Preparation and Treatment: Seed cells (e.g., (1 \times 10^5 ) cells/mL) in 6-well plates and culture for 24 hours. Treat with a range of corilagin concentrations (e.g., 20-100 µM) for 24-48 hours [2].
  • Cell Harvesting: After treatment, collect the culture supernatant (which may contain detached apoptotic cells). Gently trypsinize the adherent cells and pool them with the collected supernatant [3].
  • Staining: Centrifuge the cell suspension, wash with ice-cold PBS, and resuspend the pellet in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to kit instructions. Incubate for 15 minutes in the dark at room temperature [2] [3].
  • Flow Cytometry Analysis: Analyze the cells immediately (within 1 hour) using a flow cytometer. Use a dot plot to distinguish populations: Annexin V-FITC-negative/PI-negative (live), Annexin V-FITC-positive/PI-negative (early apoptotic), and Annexin V-FITC-positive/PI-positive (late apoptotic/necrotic) [5].
Cell Viability Assay (CCK-8)

This protocol is used to confirm corilagin's inhibitory effect on proliferation, a precursor to apoptosis, as performed on HL-60 and A2780 cells [1] [2].

  • Cell Seeding and Treatment: Seed cells (e.g., ( 2 \times 10^3 ) A2780 cells per well) in a 96-well plate. The next day, treat with a serial dilution of corilagin for 24 or 48 hours [2].
  • CCK-8 Incubation: Aspirate the medium, wash with PBS, and add fresh medium containing 10% CCK-8 solution. Incubate the plate for 1-4 hours at 37°C [2].
  • Absorbance Measurement: Measure the absorbance of the formazan products at 450 nm using a microplate reader. Calculate the cell inhibition rate and the half-maximal inhibitory concentration (IC(_{50})) [2].

References

Corilagin's Inhibition of Oligomerization: Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key experimental findings from recent studies on corilagin's effect on protein oligomerization.

Protein Target Biological Context Observed Effect on Oligomers Key Experimental Evidence Citation
Pneumolysin (PLY) Streptococcus pneumoniae infection Concentration-dependent suppression; nearly complete inhibition at 32 μg/mL. Western blot showed decreased oligomer signal and increased monomer signal. Hemolytic activity of bacterial supernatants dropped from ~80% to 2%. [1]
NLRP3 Inflammasome Gouty arthritis / Macrophage pyroptosis Attenuated ASC oligomerization and speck formation. Western blot analysis of chemically cross-linked oligomers; reduced caspase-1 activation and IL-1β release. [2]

Detailed Western Blot Protocol for Oligomer Detection

This protocol is adapted from methodologies used in the cited research and standard practices [1] [3] [4].

Sample Preparation (from cell culture)
  • Culture and Treat Cells: Seed and treat cells (e.g., bone marrow-derived macrophages or S. pneumoniae) with your desired stimulus (e.g., LPS/ATP for NLRP3 activation) in the presence or absence of corilagin [3] [2].
  • Harvest Cells: Wash cells with cold PBS. For adherent cells, scrape them into PBS [4].
  • Lyse Cells: Centrifuge the cell suspension and discard the supernatant. Resuspend the pellet in an appropriate volume of ice-cold cell lysis buffer (e.g., CHAPS buffer for oligomer studies) supplemented with fresh protease inhibitor cocktail [3] [4] [2].
  • Clarify Lysate: Incubate on ice for 30 minutes, then centrifuge at 12,000-18,000 x g for 10-15 minutes at 4°C. Transfer the supernatant (protein extract) to a fresh tube [4].
  • Determine Protein Concentration: Use a spectrophotometer and a BCA or Bradford assay to determine the protein concentration. Adjust samples to ensure equal protein loading [4] [2].
Detection of Oligomers (Cross-linking Method)

For some proteins like ASC, a cross-linking step is required to stabilize large oligomers for detection by SDS-PAGE [3].

  • After clarifying the lysate, dilute the supernatant and centrifuge at a high speed (e.g., 5,000 x g) to pellet the oligomers [3].
  • Discard the supernatant and resuspend the pellet in CHAPS buffer containing a cross-linker like Disuccinimidyl suberate (DSS). Incubate for 30 minutes at room temperature [3].
Gel Electrophoresis and Transfer
  • Prepare Samples: Mix protein samples with Laemmli sample buffer. For non-cross-linked samples, heat at 95-100°C for 5-10 minutes to denature proteins. Do not boil cross-linked samples, as this may disrupt the stabilized oligomers [3].
  • Load and Run Gel: Load an equal mass of protein (e.g., 20-30 μg) per lane on an SDS-PAGE gel alongside a prestained protein marker. Run the gel at a constant voltage until the dye front approaches the bottom [5] [4].
  • Electrotransfer to Membrane: Activate a PVDF membrane in methanol. Assemble a transfer "sandwich" (sponge-filter paper-gel-membrane-filter paper-sponge) and transfer proteins using a wet or semi-dry transfer system. For oligomers, which can be large, a wet transfer at 4°C for 90 minutes is often reliable [4].
Immunodetection
  • Block Membrane: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding [5].
  • Incubate with Primary Antibody: Dilute the primary antibody against your target (e.g., anti-ASC, anti-PLY) in the recommended dilution buffer. Incubate with the membrane overnight at 4°C on a shaker [5] [4].
  • Wash and Incubate with Secondary Antibody: Wash the membrane 3 times with TBST for 5 minutes each. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature [5].
  • Wash and Detect: Wash the membrane again. Apply an ECL chemiluminescence substrate and image the membrane using a digital imager or X-ray film [5] [4].

Troubleshooting Common Western Blot Issues

Here are common problems you might encounter and their potential solutions.

Problem Possible Causes Recommendations
High Background Inadequate blocking; excessive antibody concentration; overexposure. Extend blocking time; titrate antibody to find optimal dilution; incubate primary antibody at 4°C overnight; reduce exposure time during detection [6].
No or Weak Signal Low target expression; insufficient protein transfer; inactive antibodies. Use a positive control lysate; stain membrane with Ponceau S to check transfer; use fresh antibody aliquots and detection reagents; ensure secondary antibody matches primary host species [7] [6].
Multiple Non- Specific Bands Protein degradation; antibody cross-reactivity; overloading. Always use fresh protease inhibitors; check antibody specificity via knockout controls; reduce the amount of protein loaded per lane [7] [6].
Unexpected Molecular Weight Post-translational modifications (glycosylation); protein multimerization. Consult literature for known modifications; use strong reducing and denaturing conditions in sample buffer to break non-covalent multimers [6].

Mechanism of Action: Corilagin's Signaling Pathways

The diagrams below illustrate the molecular mechanisms by which corilagin inhibits oligomerization, as revealed in recent studies.

gouty_arthritis Corilagin Inhibits NLRP3 Inflammasome in Gouty Arthritis MSU_Crystals MSU_Crystals ROS ROS MSU_Crystals->ROS Induces TXNIP_NLRP3_Binding TXNIP_NLRP3_Binding ROS->TXNIP_NLRP3_Binding Promotes Nigericin Nigericin Nigericin->ROS Induces ATP ATP ATP->ROS Induces NLRP3_Oligomerization NLRP3_Oligomerization TXNIP_NLRP3_Binding->NLRP3_Oligomerization Activates ASC_Speck ASC_Speck NLRP3_Oligomerization->ASC_Speck Forms Caspase-1 (Active) Caspase-1 (Active) ASC_Speck->Caspase-1 (Active) Activates IL-1β (Mature) IL-1β (Mature) Caspase-1 (Active)->IL-1β (Mature) Cleaves GSDMD_NT GSDMD_NT Caspase-1 (Active)->GSDMD_NT Cleaves Pyroptosis Pyroptosis GSDMD_NT->Pyroptosis Causes Corilagin Corilagin Corilagin->ROS Inhibits Corilagin->TXNIP_NLRP3_Binding Inhibits

pneumolysin_inhibition Corilagin Inhibits Pneumolysin Oligomerization PLY_Monomer PLY_Monomer Membrane_Binding Membrane_Binding PLY_Monomer->Membrane_Binding Binds to cholesterol PrePore_Formation PrePore_Formation Membrane_Binding->PrePore_Formation Oligomerizes Membrane_Pore Membrane_Pore PrePore_Formation->Membrane_Pore Inserts Cell_Lysis Cell_Lysis Membrane_Pore->Cell_Lysis Leads to Corilagin Corilagin D3_D4_Binding Binds to Domain 3 & 4 Corilagin->D3_D4_Binding D3_D4_Binding->PrePore_Formation Inhibits

Key Takeaways for Your Research

  • Target Specificity: Corilagin's inhibition is target-specific. It does not broadly inhibit all oligomerization but acts on specific proteins like PLY and components of the NLRP3 inflammasome by binding to key domains or disrupting activation signals [1] [2].
  • Mechanistic Insight: The proposed mechanisms involve direct binding to prevent oligomer assembly (as with PLY) and indirect action by suppressing upstream activators like mitochondrial ROS (as with NLRP3) [1] [2].
  • No Antibacterial Effect: Notably, in the context of S. pneumoniae infection, corilagin exhibited no bacteriostatic activity. Its therapeutic effect is purely through antivirulence (anti-oligomerization) mechanisms, which is a promising approach to avoid driving antibiotic resistance [1].

References

Mechanisms of Action: How Corilagin Reduces Pro-Inflammatory Cytokines

Author: Smolecule Technical Support Team. Date: February 2026

Corilagin exerts its anti-inflammatory effects primarily by modulating key signaling pathways in immune cells, especially macrophages. The following table summarizes the primary molecular mechanisms identified in recent studies.

Signaling Pathway / Target Molecular Mechanism of Action Experimental Model Key Cytokines/Factors Reduced
TLR4/NF-κB & MAPK [1] [2] Inhibits TLR4 and its downstream adaptors (MyD88, TRIF, TRAF6), reducing phosphorylation of NF-κB, p38, and JNK. LPS-induced RAW264.7 cells; LPS-induced septic mice [2]; Atherosclerotic ApoE−/− mice [1] TNF-α, IL-6, IL-1β [2]
Olfr2/NLRP3 Inflammasome [3] Suppresses the Olfr2 pathway, inhibiting NLRP3 inflammasome activation, caspase-1 cleavage, and subsequent pyroptosis. LPS/Ox-LDL-induced Ana-1 cells and BMDMs; Atherosclerotic ApoE−/− mice [3] IL-1β, IL-18; reduced GSDMD (pyroptosis marker) [3]
General Antioxidant Activity [4] Directly scavenges reactive oxygen and nitrogen species that can drive inflammatory signaling. Cell-free chemical assays; LPS-induced RAW264.7 cells [4] H₂O₂, •OH, NO (IC₅₀: 26.68 - 76.85 μg/mL) [4]

This mechanism can be visualized as a multi-pathway process targeting key inflammatory signaling cascades, as shown in the diagram below:

G Corilagin Inhibition of Pro-inflammatory Cytokine Signaling Pathways LPS LPS TLR4 TLR4 LPS->TLR4 Olfr2 Olfr2 LPS->Olfr2 OxLDL OxLDL OxLDL->Olfr2 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF ADcy3 ADcy3 Olfr2->ADcy3 TRAF6 TRAF6 MyD88->TRAF6 NFkB_Trans NF-κB Transcriptional Activation TRAF6->NFkB_Trans TRIF->TRAF6 NLRP3_Inflammasome NLRP3 Inflammasome Assembly ADcy3->NLRP3_Inflammasome NFkB_Trans->NLRP3_Inflammasome Priming Signal ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Trans->ProInflammatoryCytokines Pyroptosis Pyroptosis (GSDMD) & IL-1β/IL-18 Maturation NLRP3_Inflammasome->Pyroptosis Corilagin Corilagin Corilagin->TLR4 Inhibits Corilagin->Olfr2 Inhibits Corilagin->MyD88 Inhibits Corilagin->TRAF6 Inhibits Corilagin->TRIF Inhibits Corilagin->NLRP3_Inflammasome Inhibits

Quantitative Anti-inflammatory Effects

The efficacy of corilagin in reducing pro-inflammatory markers is demonstrated by the following quantitative data from experimental studies.

Cytokine / Mediator Experimental Model Corilagin Dosage/Concentration Reduction / Inhibition Effect Citation
TNF-α LPS-induced RAW264.7 75 µM 42.37% inhibition [4]
IL-6 LPS-induced RAW264.7 75 µM 48.09% inhibition [4]
IL-1β LPS-induced RAW264.7 75 µM 26.47% inhibition [4]
PGE-2 LPS-induced RAW264.7 75 µM 46.88% inhibition [4]
NO LPS-induced RAW264.7 75 µM 65.69% inhibition [4]
COX-2 LPS-induced RAW264.7 75 µM 59.99% inhibition [4]
iNOS LPS-induced RAW264.7 75 µM 56.22% inhibition [4]
TLR4, MyD88, TRAF6, TRIF (mRNA & Protein) LPS-induced septic mice 40 mg/kg (oral) Significant decrease (P < 0.01) [2]

Detailed Experimental Protocol: LPS-Induced Macrophage Inflammation Model

This is a standard and well-validated method for evaluating the anti-inflammatory effects of corilagin in vitro [5] [4].

Cell Culture and Seeding
  • Cell Line: Use the murine macrophage cell line RAW264.7.
  • Culture Conditions: Maintain cells in RPMI-1640 or DMEM medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% antibiotic-antimycotic solution.
  • Environment: Culture at 37°C in a humidified incubator with 5% CO₂.
  • Seeding for Experiment: Seed cells in 6-well or 96-well plates at a density of 5×10⁵ cells/well or 5×10³ cells/well, respectively, and allow them to adhere overnight [4].
Viability Assay (MTT/MTS) - Prerequisite

Before the inflammation experiment, determine the non-cytotoxic concentration range of corilagin for your specific cell batch.

  • Treatment: Treat cells with a range of corilagin concentrations (e.g., 25 µM, 50 µM, 75 µM) for 24 hours [4].
  • Assay: Use the MTS or MTT assay according to the manufacturer's instructions. Incubate with the reagent for up to 4 hours and measure absorbance at 490-510 nm [4].
  • Expected Result: Concentrations up to 75-100 µM are typically non-cytotoxic to RAW264.7 cells over 24 hours [5] [4].
Inflammation Induction and Corilagin Treatment
  • Pre-treatment (Optional but often used): Pre-treat cells with corilagin (e.g., at 25, 50, 75 µM) for 1-2 hours. This allows the compound to act before the inflammatory trigger [3].
  • Inflammation Induction: Stimulate cells with Lipopolysaccharides (LPS) from E. coli at a concentration of 1 µg/mL [4] [3]. For a more complex model relevant to diseases like atherosclerosis, co-stimulate with LPS (1 µg/mL) and oxidized low-density lipoprotein (Ox-LDL, 100 µg/mL) [3].
  • Co-incubation: Continue to incubate the cells for 24 hours.
Sample Collection and Analysis
  • Cell Supernatant: Collect the cell culture medium and centrifuge at 2000-4000 g for 10 minutes to remove debris. Aliquot and store the clear supernatant at -80°C until analysis [4].
  • Cell Lysate: Harvest cells for RNA or protein extraction to analyze gene expression (via RT-qPCR) or protein levels (via Western Blot) of targets of interest (e.g., TLR4, NLRP3, iNOS, COX-2) [2].
Cytokine Measurement
  • Recommended Method: Use Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for mouse cytokines (e.g., TNF-α, IL-6, IL-1β).
  • Procedure: Follow the manufacturer's protocol for the commercial kit. Generally, it involves adding samples and standards to a pre-coated 96-well plate, followed by a series of incubations with detection antibodies and substrates. Measure the final color intensity spectrophotometrically [4] [2].

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My corilagin is not dissolving properly in the cell culture medium. What should I do?

  • Cause: Corilagin is highly soluble in organic solvents like methanol, ethanol, and DMSO, but has poor solubility in pure water [5].
  • Solution: Prepare a high-concentration stock solution in DMSO. The final concentration of DMSO in your cell culture medium should not exceed 0.1% (v/v). Always include a vehicle control (medium with 0.1% DMSO) in your experiments to rule out solvent effects.

Q2: I'm not observing a significant reduction in cytokine levels with corilagin treatment. What could be wrong?

  • Verify Bioactivity: Ensure your corilagin stock is bioactive and not degraded. Check the certificate of analysis from the supplier for purity (should be ≥ 98%) and storage conditions.
  • Check Dosage: Re-run a dose-response experiment. Effective concentrations in RAW264.7 cells typically range from 25 µM to 75 µM [4]. Ensure you are using a high enough concentration.
  • Confirm Model Activation: Verify that your inflammatory model is working correctly. Always include a LPS-only stimulated control (without corilagin) and compare its cytokine levels to an unstimulated control. The LPS control should show a strong inflammatory response.
  • Timing of Treatment: The anti-inflammatory effect can be influenced by the timing of corilagin administration. Consider pre-treating cells for 1-2 hours before LPS stimulation to allow corilagin to interact with cellular targets beforehand [3].

Q3: How can I study the effect of corilagin on the NLRP3 inflammasome specifically?

  • Model: Use a dual-signal model. Prime the cells with LPS (e.g., 1 µg/mL for 3-4 hours) to upregulate NLRP3 and pro-IL-1β. Then, activate the inflammasome with a second stimulus like ATP or nigerium. Treat with corilagin during or before the priming/activation step.
  • Read-Outs: Measure mature IL-1β in the supernatant by ELISA (a key NLRP3 product). Analyze cleaved Caspase-1 (p20) and cleaved GSDMD via Western Blot as direct markers of inflammasome activation and pyroptosis [3].

Q4: Are there any known drug interactions with corilagin that I should be aware of in my research?

  • Potential for Interaction: Yes. A recent study using a network pharmacology and CYP450 approach suggested that corilagin may influence the pharmacokinetics of the anti-diabetic drug Sitagliptin [6]. This indicates corilagin has the potential to interact with other drugs, possibly via metabolic enzymes or transporters.
  • Precaution: If your research involves combination therapies, it is crucial to include dedicated pharmacokinetic interaction studies to assess any potential synergistic or inhibitory effects.

Conclusion

Corilagin is a potent natural compound for reducing pro-inflammatory cytokines, primarily through the inhibition of the TLR4/NF-κB/MAPK and Olfr2/NLRP3 signaling pathways. The provided experimental protocol and troubleshooting guide should serve as a robust starting point for your research.

References

Corilagin transfection efficiency optimization HL-60

Author: Smolecule Technical Support Team. Date: February 2026

Transfection Methods for HL-60 Cells

HL-60 cells, being suspension cells, can be challenging to transfect. The table below summarizes two well-established methods.

Method Principle Reported Efficiency Best For Key Advantages
Nucleofection [1] Electroporation directly into the nucleus High efficiency for plasmid DNA and siRNA; widely cited in literature [1] Delivery of siRNA/miRNA inhibitors/plasmid DNA for gene expression studies [2] [1] High efficiency for difficult-to-transfect suspension cells
Lipid-Based (Lipofectamine LTX with PLUS Reagent) [3] Complexes with nucleic acids for cell entry Effective for plasmid DNA; protocol optimized by manufacturer [3] Plasmid DNA transfection [3] Lower cytotoxicity, protocol simplicity

Experimental Protocols

Here are detailed methodologies for key experiments involving corilagin and HL-60 cell transfection.

Transfection of HL-60 Cells Using Lipofectamine LTX [3]

This protocol is for a 24-well plate format.

  • Cell Seeding: On the day of transfection, count and plate (1 \times 10^5) cells per well in 0.5 ml of complete growth medium.
  • DNA Dilution: Dilute 0.5 μg of plasmid DNA into 100 μl of Opti-MEM I Reduced Serum Medium.
  • Complex Formation:
    • Add 0.5 μl of PLUS Reagent directly to the diluted DNA. Mix gently and incubate for 5-15 minutes at room temperature.
    • Add 0.75-1.75 μl of Lipofectamine LTX to the mixture. Incubate for 25 minutes at room temperature to form DNA-LTX complexes.
  • Transfection: Add the 100 μl complex mixture directly to each well containing the cells. Mix gently by rocking the plate.
  • Incubation: Incubate cells at 37°C for 18-24 hours before assaying for gene expression. The complexes do not need to be removed.

For transfecting siRNA (e.g., for miR-451 inhibition), a different protocol was used with DharmaFECT transfection reagent, incubating for 72 hours before assay [2].

Corilagin Treatment on HL-60 Cells [2]
  • Cell Culture: Maintain HL-60 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C under 5% CO₂ [2].
  • Treatment Protocol: Treat cells with corilagin at concentrations of 25 and 50 μg/mL for different durations (0 to 5 days). A stock solution can be prepared in DMSO [4].

Corilagin's Mechanism of Action in HL-60 Cells

Understanding the molecular pathway can help in designing and troubleshooting experiments. Corilagin exerts anti-leukemic effects primarily by modulating the miR-451/HMGB1 axis [2].

G Corilagin Corilagin miR_451 miR-451↑ Corilagin->miR_451 HMGB1 HMGB1↓ miR_451->HMGB1 negatively regulates Autophagy Inhibits Autophagy HMGB1->Autophagy Apoptosis Induces Apoptosis HMGB1->Apoptosis Proliferation Inhibits Cell Proliferation Autophagy->Proliferation LC3II LC3-II↓ Autophagy->LC3II Apoptosis->Proliferation Caspase3 Cleaved Caspase-3↑ Apoptosis->Caspase3

Frequently Asked Questions & Troubleshooting

Question Answer & Troubleshooting Guide

| Low Transfection Efficiency | • Check cell health: Use low-passage cells (>90% viability) before transfection [3]. • Optimize parameters: For Lipofectamine LTX, test the reagent range (0.75-1.75 μL/well) [3]. For Nucleofection, use manufacturer-optimized protocols [1]. • Use enhancers: PLUS Reagent significantly improves Lipofectamine LTX performance [3]. | | High Cell Death Post-Transfection | • Avoid antibiotics: Do not use antibiotics in the media during transfection, as this can increase cell death [3]. • Test serum conditions: Complexes can be formed in serum-free media, but test for compatibility [3]. • Consider reagent toxicity: If toxicity is high with lipid-based methods, try Nucleofection [1]. | | Inconsistent Corilagin Results | • Use fresh stock solutions: Corilagin stock in DMSO should be prepared fresh and stored appropriately [4]. • Confirm treatment duration & dose: Effects are time- and dose-dependent. Use established concentrations (e.g., 25, 50 μg/mL) and durations (1-5 days) as starting points [2]. • Validate functional knockdown: If studying the miR-451/HMGB1 axis, always confirm knockdown efficiency post-transfection via qPCR or Western Blot [2]. | | How does corilagin affect autophagy and apoptosis? | In HL-60 cells, corilagin induces apoptosis (seen by ↑cleaved caspase-3, ↑Bak, ↓Bcl-xl) and inhibits autophagy (seen by ↓LC3-II conversion). Both effects contribute to its anti-proliferative action [2]. |

References

Corilagin versus dexamethasone anti-inflammatory effects

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis: Corilagin vs. Dexamethasone

The table below summarizes the core anti-inflammatory mechanisms and key experimental findings for both compounds.

Feature Corilagin Dexamethasone
Class Natural polyphenol (Tannin) [1] [2] Synthetic glucocorticoid [3]
Primary Molecular Targets TLR4, NF-κB, MAPK (JNK, p38) pathways [4] [5] [2] Glucocorticoid Receptor (GR) [6]
Key Effects on Pro-inflammatory Mediators ↓ TNF-α, IL-6, IL-1β, NO, COX-2, iNOS [1] [4] [5] ↓ TNF-α, MIP-2 (CXCL2), KC (CXCL1), IL-6, IL-8, CCL2, CXCL13 [7] [6]
Key Effects on Anti-inflammatory Mediators ↑ HO-1 [1]; ↓ IL-10 [1] Modulates various GR-responsive genes
Impact on Transcription Factors Inhibits NF-κB nuclear translocation [1] [5]; Modulates MAPK signaling [4] [5] Complex genomic effects; induces anti-inflammatory genes, represses pro-inflammatory genes [8]
Experimental Models (In Vivo) Rat model of acute cholestasis [2]; Atherosclerotic ApoE-/- mice [5] Murine air pouch model (SEB-induced) [7]; Rhesus monkey model of Lyme neuroborreliosis [6]
Experimental Models (In Vitro) LPS-induced RAW264.7 murine macrophages [1] [4] [5] Primary human trabecular meshwork cells [8]; Human Schwann cells & Rhesus DRG cultures [6]

Detailed Experimental Data and Protocols

For a deeper comparative analysis, the following table outlines specific experimental conditions and quantitative results from key studies.

Compound Experimental Model / Protocol Key Quantitative Results & Outcomes

| Corilagin | In Vitro: RAW264.7 cells induced with LPS (1 µg/mL). Treated with corilagin for 24h [1] [4]. | - Significantly reduced levels of TNF-α, IL-1β, IL-6, and NO [1].

  • Reduced gene expression of TNF-α, COX-2, and iNOS [1].
  • Promoted HO-1 production but suppressed IL-10 release [1]. | | | In Vivo: ANIT-induced cholestasis in rats. Corilagin (40 mg/kg/d) administered intragastrically [2]. | - Improved serum bilirubin levels and liver pathology [2].
  • Decreased levels of MPO, MDA, and NF-κB translocation [2].
  • Increased levels of SOD and NO [2]. | | Dexamethasone | In Vitro: Primary human Schwann cells (HSC) stimulated with B. burgdorferi. Pre-treated with Dex (5-150 µM) [6]. | - Significantly reduced levels of multiple Bb-induced cytokines and chemokines [6].
  • Protected HSC from Bb-induced cell death [6]. | | | In Vivo: Murine air pouch model injected with SEB (10 µg). Dex (10 mg/kg) given i.p. 2h prior [7]. | - Reduced neutrophil recruitment by 82% [7].
  • Reduced secretion of CXC chemokines MIP-2 and KC by 89% and 85%, respectively [7]. |

Signaling Pathway Diagrams

The distinct mechanisms of action for corilagin and dexamethasone can be visualized through their primary signaling pathways.

Corilagin Anti-inflammatory Pathway

Corilagin primarily acts by suppressing the TLR4/NF-κB/MAPK signaling axis to inhibit the production of pro-inflammatory mediators.

corilagin_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB_Inactive NF-κB (Inactive) MyD88->NFkB_Inactive MAPK MAPK Pathway (p38, JNK) MyD88->MAPK NFkB_Active NF-κB (Active) NFkB_Inactive->NFkB_Active NFkB_Nucleus NF-κB Nuclear Translocation NFkB_Active->NFkB_Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Nucleus->Cytokines iNOS_COX2 iNOS, COX-2 NFkB_Nucleus->iNOS_COX2 MAPK->iNOS_COX2 Corilagin Corilagin Corilagin->TLR4 Inhibits Corilagin->NFkB_Active Inhibits Activation Corilagin->NFkB_Nucleus Blocks Corilagin->MAPK Suppresses Activation

Dexamethasone Anti-inflammatory Pathway

Dexamethasone exerts its effects by binding to the glucocorticoid receptor (GR), leading to complex genomic actions that repress pro-inflammatory gene expression.

dexamethasone_pathway Dex Dexamethasone GR Glucocorticoid Receptor (GR) Dex->GR GR_Dex GR-Dex Complex GR->GR_Dex Transrepression Transrepression of Pro-inflammatory Genes GR_Dex->Transrepression Transactivation Transactivation of Anti-inflammatory Genes GR_Dex->Transactivation InflammatorySignal Inflammatory Signal (e.g., NF-κB, AP-1) Transrepression->InflammatorySignal Suppresses Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, CCL2, CXCL1) InflammatorySignal->Cytokines

Key Insights for Research and Development

  • Mechanistic Nuances: While both compounds ultimately suppress key pro-inflammatory cytokines like TNF-α and IL-6, their starting points are different. Corilagin directly targets upstream signaling nodes like TLR4 and MAPKs [4] [5], whereas dexamethasone acts through the genomic GR pathway to modulate the expression of a wide array of inflammatory genes [8] [6].
  • Therapeutic Potential: Corilagin's multi-target mechanism and natural origin make it an attractive candidate for diseases where TLR4/NF-κB signaling is central, such as metabolic, cardiovascular, and liver disorders [5] [2]. Its ability to inhibit HMGB1/PI3K/AKT signaling also suggests potential in oncology [9]. Dexamethasone remains a powerful broad-spectrum anti-inflammatory and immunosuppressant, especially in acute and severe conditions, including neurological inflammation [6] and as a reference treatment in autoimmune models [10].
  • Considerations for Research: The choice between studying corilagin or dexamethasone depends on the research goals. Investigating corilagin may be more relevant for targeted therapies with potentially fewer side effects than steroids. In contrast, dexamethasone is a well-established benchmark for potent, broad anti-inflammatory efficacy, though its long-term use is associated with significant side effects, a factor that motivates the search for alternatives like corilagin [2].

References

Corilagin efficacy comparison other ellagitannins

Author: Smolecule Technical Support Team. Date: February 2026

Structural and Mechanistic Comparison

The table below summarizes the key characteristics and experimental findings for Corilagin and other prominent ellagitannins.

Compound Structural Features Key Experimental Findings & Proposed Mechanisms Research Context
Corilagin Gallotannin-ellagitannin hybrid; features both a galloyl and an HHDP group [1]. AChE Inhibition: Acts as a mixed-type inhibitor [2]. Synergy with Chemotherapy: Enhances 5-Fluorouracil (5-FU) in colorectal cancer cells by downregulating GRP78, increasing ROS, and causing S-phase arrest [3]. Broad Efficacy: Shows anti-tumor, anti-inflammatory, hepatoprotective effects in various models [4] [5]. Extensive in vitro and in vivo data on multiple mechanisms, including synergy.
Chebulagic Acid Larger, more complex ellagitannin structure. AChE Inhibition: Acts as an uncompetitive inhibitor, potentially more effective in high-substrate environments like synapses [2]. Primarily mechanistic (in vitro) studies.
Geraniin Dehydroellagitannin; hydrolytic cleavage yields Corilagin [1]. AChE Inhibition: Acts as an uncompetitive inhibitor [2]. Mechanistic (in vitro) studies.
Ellagic Acid Core metabolite; dilactone formed from HHDP [6]. AChE Inhibition: Acts as an uncompetitive inhibitor [2]. Bioactivity: Considered a key bioactive metabolite of ellagitannins. Widely studied as a common metabolite.
Punicalagin Large, composite ellagitannin (e.g., from pomegranate) [1]. Research Focus: One of the most extensively studied ellagitannins, but data is more concentrated in food science and general pharmacology [1]. Broad research, but less direct mechanistic comparison with Corilagin in specific disease models.

Detailed Experimental Data and Protocols

For research reproducibility, here are the methodologies from key studies comparing these compounds:

  • Acetylcholinesterase (AChE) Inhibition Kinetics [2]

    • Protocol: The inhibitory activity of Chebulagic acid, Corilagin, Geraniin, and Ellagic acid against AChE from Electrophorus electricus was assessed. The mechanism was determined using enzyme kinetic analysis (Lineweaver-Burk plots). Binding properties were further characterized via fluorescence quenching, UV-Vis, FT-IR, and Circular Dichroism spectroscopy, with molecular docking and dynamics simulations.
    • Key Finding: This study clearly differentiated Corilagin's mixed-type inhibition from the uncompetitive inhibition shown by the others [2].
  • Synergistic Anti-Cancer Activity with 5-FU [3]

    • Protocol: Human colorectal cancer (HCT-8) cells were treated with Corilagin and 5-FU, both alone and in combination. Cell proliferation was measured via MTT assay. The Combination Index (CI) was calculated using the Chou-Talalay method with CompuSyn software. Mechanisms were probed via cell cycle analysis, apoptosis assays, and measuring ROS and GRP78 levels.
    • Key Finding: The combination showed strong synergy (CI < 0.7), allowing for reduced drug doses while enhancing anti-proliferative and pro-apoptotic effects [3].
  • Systematic Metabolomics Study [4]

    • Protocol: Mice were administered Corilagin (30 mg/kg, i.p.) daily for two weeks. A comprehensive metabolomic profile of nine tissues (intestine, liver, heart, hippocampus, etc.) and serum was generated using GC-MS, followed by multivariate analysis (PCA, OPLS-DA).
    • Key Finding: Corilagin induced significant changes in metabolites across all tissues, regulating 12 key pathways in glucose, lipid, and amino acid metabolism, providing a systemic view of its pharmacological mechanisms [4].

Mechanistic Pathway Diagrams

The different mechanisms of AChE inhibition identified through kinetics studies [2] can be visualized as follows:

G ACh Acetylcholine (ACh) AChE AChE (Enzyme) ACh->AChE Binds ES AChE-ACh Complex AChE->ES Product Choline + Acetate ES->Product CI Corilagin (Inhibitor) CI->AChE Binds to Free Enzyme CI->ES Binds to ES Complex UI Uncompetitive Inhibitors UI->ES Bind Exclusively to ES Complex

Diagram Title: Corilagin's Mixed-Type vs. Uncompetitive AChE Inhibition

The workflow for evaluating the synergistic anti-cancer effect of Corilagin and 5-FU [3] is outlined below:

G Start Treat HCT-8 Colorectal Cancer Cells MTT MTT Cell Proliferation Assay Start->MTT CI Calculate Combination Index (CI) (Chou-Talalay Method) MTT->CI Mech Investigate Mechanism CI->Mech Sub1 Cell Cycle Analysis (Flow Cytometry) Mech->Sub1 Sub2 Apoptosis Assay Mech->Sub2 Sub3 Reactive Oxygen Species (ROS) Measurement Mech->Sub3 Sub4 GRP78 Protein Level (Western Blot, PCR) Mech->Sub4

Diagram Title: Workflow for Synergy Study of Corilagin and 5-FU

Research Implications and Conclusions

For researchers and drug development professionals, the data suggests:

  • Corilagin's Unique Position: Its mixed-type AChE inhibition is a distinct advantage over uncompetitive inhibitors, as it allows for effective action regardless of substrate concentration, which is valuable for therapeutic consistency [2].
  • Promising Combination Strategy: The strong synergy with 5-FU positions Corilagin as a potential adjunct therapy to enhance efficacy and reduce chemotherapy doses, thereby mitigating toxicity [3].
  • Consideration of Bioavailability: Like all ellagitannins, Corilagin has limited systemic bioavailability. Future work should focus on delivery strategies (e.g., nanoparticles, prodrugs) and the role of its gut microbiota-derived metabolites, urolithins, which may mediate some systemic effects [1] [6].

References

Corilagin's Effects on AML Cells: A Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The following table synthesizes quantitative and observational data from key experiments on the AML cell line HL-60, illustrating the dose-dependent effects of corilagin [1] [2].

Biological Process / Marker Observation / Measurement After Corilagin Treatment Experimental Assays Used
Cell Proliferation Significant inhibition in a time- and dose-dependent manner [1] [2]. Cell Counting Kit-8 (CCK-8), Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) assay [1].
Apoptosis Induction Increased percentage of early and late apoptotic cells; ↑ cleaved caspase-3, ↑ Bak, ↓ Bcl-xl [1] [2]. Flow cytometry (Annexin V-APC/7-AAD staining), Western blotting [1].
Autophagy Inhibition Decreased LC3-II conversion and reduced number of autophagosomes [1] [2]. Western blotting, Immunofluorescence [1].
miR-451 Expression Expression levels were elevated [1] [2]. MicroRNA profile analysis [1].
HMGB1 Expression mRNA and protein levels decreased [1] [2]. Quantitative RT-PCR, Western blotting [1].

Detailed Experimental Protocols

For scientists seeking to replicate or understand the mechanistic studies, here are the methodologies used in the cited research.

  • Cell Culture and Treatment: The human promyelocytic leukemia cell line HL-60 was maintained in DMEM with 10% FBS. Cells were treated with corilagin (purity ≥98%) at concentrations of 25 and 50 µg/ml for varying durations (0 to 5 days) [1].
  • Gene Knockdown with Inhibitors: HL-60 cells were transfected with a miR-451 inhibitor or a negative control inhibitor using DharmaFECT transfection reagent. The sequence for the miR-451 inhibitor was 5′-AACUCAGUAAUGGUAACGGUUU-3′. Transfected cells were then harvested after 72 hours for further experimentation [1].
  • Key Assays and Reagents:
    • Viability/Proliferation: Measured using CCK-8 assay; absorbance was read at 450 nm [1].
    • Apoptosis Detection: Analyzed using an Annexin V-APC/7-AAD apoptosis detection kit and flow cytometry [1].
    • Protein Level Analysis: Western blotting was performed using primary antibodies against cleaved caspase-3, Bak, Bcl-xl, LC3, and HMGB1, followed by HRP-conjugated secondary antibodies and detection with ECL reagent [1].
    • miRNA and mRNA Analysis: Total RNA was extracted with TRIzol. For mRNA analysis, reverse transcription used oligo(dT) primers, while for miRNA, specific stem-loop RT primers were used. Expression levels were quantified via qRT-PCR [1].

The Corilagin / miR-451 / HMGB1 Axis in AML

The collected evidence supports a defined mechanism of action for corilagin in AML cells. The diagram below synthesizes this signaling pathway from the experimental data [1] [2] [3].

Corilagin Corilagin miR_451 miR-451 Corilagin->miR_451 Upregulates HMGB1 HMGB1 miR_451->HMGB1 Targets & Downregulates Autophagy Autophagy miR_451->Autophagy Inhibits Apoptosis Apoptosis miR_451->Apoptosis Promotes HMGB1->Autophagy Promotes HMGB1->Apoptosis Inhibits Proliferation Cell Proliferation Autophagy->Proliferation Supports Apoptosis->Proliferation Inhibits

Interpretation of the Axis and Research Context

  • Functional Validation: The pivotal role of miR-451 was confirmed through knockdown experiments. When miR-451 was inhibited, the downregulation of HMGB1 by corilagin was decreased, and corilagin's anti-proliferative effect was significantly weakened [1]. This confirms that miR-451 is essential for corilagin's mechanism of action.
  • Broader Relevance in AML: The significance of this pathway is reinforced by independent research.
    • miR-451 as a Tumor Suppressor: Studies confirm that miR-451 is often abnormally low in AML patients, and its overexpression promotes apoptosis and inhibits autophagy by directly targeting HMGB1 [3] [4] [5].
    • HMGB1 as an Oncogenic Driver: HMGB1 is frequently overexpressed in AML patients and is known to contribute to pathogenesis by inhibiting apoptosis, facilitating proliferation, and blocking myeloid differentiation [6] [7]. It is also a key regulator of chemotherapy resistance through its role in promoting protective autophagy [6] [7].

The evidence consistently shows that corilagin acts on a well-characterized and therapeutically relevant axis in AML. Its ability to simultaneously induce apoptosis and inhibit autophagy via the miR-451/HMGB1 axis presents a compelling multi-target mechanism.

References

Corilagin antioxidant activity comparison standard compounds

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Antioxidant Activity

The table below summarizes key quantitative data on the antioxidant activity of corilagin and several standard compounds, primarily from in vitro assays.

Compound Assay Method IC50 Value Experimental Context / Cell Line Key Comparison Findings
Corilagin H₂O₂ scavenging 76.85 µg/mL [1] In vitro chemical assay [1] Less potent than Quercetin in DPPH/ABTS assays [2] [3].
Corilagin •OH scavenging 26.68 µg/mL [1] In vitro chemical assay [1] -
Corilagin NO scavenging 66.64 µg/mL [1] In vitro chemical assay [1] -
Quercetin DPPH scavenging 8.90 µg/mL [2] In vitro chemical assay [2] More potent than Corilagin, Curcuminoids, and Trolox in this assay [2].
Quercetin ABTS scavenging 1.83 µg/mL [2] In vitro chemical assay [2] More potent than Curcuminoids and Trolox in this assay [2].
Curcuminoids DPPH scavenging 25.75 µg/mL [2] In vitro chemical assay [2] Less potent than Quercetin; a 1:1 mixture with Quercetin showed synergistic improvement (IC50: 17.79 µg/mL) [2].
Trolox (standard) DPPH scavenging 12.39 µg/mL [2] In vitro chemical assay [2] Used as a standard reference antioxidant [2].

Detailed Experimental Protocols

The quantitative data above is derived from standardized experimental protocols. Here are the details for the key methodologies cited.

Free Radical Scavenging Assays (for Corilagin)

These assays measure a compound's ability to neutralize specific reactive oxygen species.

  • H₂O₂ Scavenging Activity Assay: A mixture containing ferrous ammonium sulfate, the corilagin sample at various concentrations, and H₂O₂ was incubated. 1,10-phenanthroline was then added, and the absorbance was measured at 510 nm. Scavenging activity was calculated as a percentage relative to the negative control [1].
  • •OH Scavenging Activity Assay: The reaction mixture contained the sample, FeCl₃-EDTA, H₂O₂, L-ascorbic acid, and deoxyribose in phosphate buffer. After incubation, trichloroacetic acid (TCA) and thiobarbituric acid (TBA) were added, and the mixture was heated. The absorbance was measured at 532 nm [1].
  • NO Scavenging Activity Assay: Nitrite levels associated with nitric oxide (NO) production were measured using a colorimetric assay, with a standard curve determined using sodium nitrite [1].
Cell-Based Anti-inflammatory Activity (for Corilagin)

This protocol evaluates the compound's effect in a biologically relevant model of inflammation.

  • Cell Line: RAW 264.7 murine macrophage cell line [1].
  • Inflammation Induction: Cell inflammation was induced using lipopolysaccharide (LPS) from E. coli [1].
  • Treatment: Cells were pre-treated with various concentrations of corilagin (25, 50, and 75 µM) for 1-2 hours before LPS exposure [1].
  • Measurement: After 24 hours, the levels of pro-inflammatory mediators (IL-6, TNF-α, IL-1β, PGE-2, iNOS, COX-2) in the cell-free supernatant were quantified using specific ELISA kits [1].
DPPH and ABTS Radical Scavenging Assays (for Comparative Studies)

These are two common assays used to compare the antioxidant capacity of different compounds, like quercetin and curcumin.

  • DPPH Assay: This method measures the reduction of the stable DPPH radical in solution. Antioxidants donate a hydrogen atom, reducing DPPH and changing its color from purple to yellow, which is measured by a decrease in absorbance [2].
  • ABTS Assay: The ABTS radical cation (ABTS•⁺) is generated by oxidizing ABTS with potassium persulfate. Antioxidants reduce the radical cation, causing decolorization. The extent of decolorization is measured spectrophotometrically and is proportional to the antioxidant activity [4].

Mechanisms of Action and Experimental Workflow

The following diagram illustrates the primary antioxidant and anti-inflammatory mechanisms of corilagin identified in the study on LPS-induced macrophages, integrating the experimental workflow.

Start LPS Induction of Inflammation Treatment Corilagin Treatment Start->Treatment Scavenging Free Radical Scavenging Treatment->Scavenging InflammatoryMediators Suppression of Pro-inflammatory Mediators (IL-6, TNF-α, IL-1β) Scavenging->InflammatoryMediators Enzymes Inhibition of Enzymes (iNOS, COX-2) Scavenging->Enzymes Outcome Reduced Oxidative Stress and Inflammation InflammatoryMediators->Outcome Enzymes->Outcome

This mechanism is corroborated by research on other polyphenols. For instance, resveratrol exerts direct antioxidant effects by inhibiting reactive species production and indirectly by influencing antioxidant enzymes [5]. Similarly, quercetin and curcumin have been shown to alleviate intracellular oxidative stress and reduce chronic low-grade inflammation in adipose tissue [6].

Key Insights for Researchers

  • Synergistic Effects: Research on quercetin and curcuminoid mixtures shows that combining polyphenols can yield synergistic effects, resulting in lower IC50 values (indicating higher potency) than individual compounds alone [2]. This is a promising area for future corilagin research.
  • Multi-Target Action: The value of corilagin and similar natural compounds may lie in their multi-target action. Rather than having a single, ultra-potent effect, they moderate multiple pathways simultaneously—scavenging various free radicals and suppressing several pro-inflammatory mediators [1] [3]. This can be advantageous for complex diseases driven by oxidative stress and inflammation.
  • Context is Key: Antioxidant potency can vary significantly across different assay systems (chemical vs. cell-based). Results from one assay type should not be universally generalized. The choice of model should align with the specific biological context under investigation.

References

Corilagin antitumor activity comparison chemotherapy drugs

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis: Corilagin vs. Chemotherapy Drugs

The table below summarizes the core differences between corilagin and common chemotherapy drugs based on mechanistic studies and experimental data.

Feature/Aspect Corilagin (Natural Product) Conventional Chemotherapy Drugs (e.g., 5-FU, Doxorubicin)

| Primary Mechanism of Action | - Induces cell cycle arrest (S phase or G2/M) [1] [2].

  • Triggers apoptosis via mitochondrial & death receptor pathways [2].
  • Inhibits multiple pro-tumor signaling pathways (e.g., PI3K/AKT, Notch, Smad) [3]. | - Cytotoxic DNA/RNA damage (e.g., 5-FU) [4].
  • Topoisomerase inhibition (e.g., Doxorubicin). | | Efficacy (In Vitro/In Vivo) | - Inhibits proliferation of various cancers (e.g., ovarian, HCC, glioma) [1] [2] [5].
  • Synergistic effects with 5-FU, enhancing efficacy and potentially overcoming resistance [4]. | - Potent, broad-spectrum efficacy.
  • Dose-limiting toxicities and acquired resistance are major challenges [4]. | | Safety & Toxicity Profile | - Low toxicity to normal cells (e.g., IOSE-80 ovarian cells) [1].
  • Cardioprotective against Doxorubicin-induced damage [6]. | - High toxicity to rapidly dividing normal cells (e.g., bone marrow, GI tract).
  • Severe side effects (e.g., cardiotoxicity, neurotoxicity, myelosuppression). | | Key Signaling Pathways Modulated | PI3K/AKT/p53 [1], Bcl-2/Bax [2], MAPK, TLR, NF-κB, NLRP3 [3] [7] [8]. | Often targets single, specific molecules (e.g., thymidylate synthase by 5-FU). | | Potential for Drug Resistance | Multi-targeted mechanism may lower resistance risk; can re-sensitize resistant cells [4]. | High risk of acquired resistance, leading to treatment failure [4]. |

Detailed Experimental Data and Protocols

For research purposes, here are the methodologies and key findings from pivotal studies on corilagin's antitumor activity.

Cell Proliferation and Viability Assays
  • Protocol (CCK-8/MTT Assay): Cells are seeded in 96-well plates and treated with a concentration gradient of corilagin for 24-48 hours. CCK-8 or MTT reagent is added, and the absorbance is measured at 450/492 nm. The cell inhibition rate and IC50 are calculated [4] [1] [2].
  • Key Data: Corilagin inhibited the proliferation of ovarian cancer A2780 cells with an IC50 of around 30-40 µM after 48 hours, while showing significantly lower toxicity to normal IOSE-80 ovarian epithelial cells [1].
Apoptosis Analysis
  • Protocol (Annexin V-FITC/PI Staining): Cells treated with corilagin are stained with Annexin V-FITC and Propidium Iodide (PI). The apoptotic cell population (early and late apoptosis) is then quantified using flow cytometry [1] [2].
  • Key Data: In hepatocellular carcinoma (HCC) cells, a 24.1% apoptotic rate was observed after treatment with 37.5 µM corilagin [2]. In A2780 cells, apoptosis was accompanied by a loss of mitochondrial membrane potential and an influx of calcium ions [1].
Cell Cycle Analysis
  • Protocol (PI Staining): After corilagin treatment, cells are fixed, treated with RNase, and stained with PI. The DNA content is analyzed by flow cytometry to determine the distribution of cells in different cell cycle phases (G0/G1, S, G2/M) [1].
  • Key Data: Corilagin treatment induced S-phase arrest in ovarian cancer A2780 cells [1] and G2/M phase arrest in HCC cells [2].
Synergistic Studies with 5-FU
  • Protocol (Combination Index): HCT-8 colorectal cancer cells are treated with corilagin and 5-FU alone and in combination at a fixed ratio. Cell viability is assessed, and the Combination Index (CI) is calculated using the Chou-Talalay method via CompuSyn software. A CI < 1 indicates synergy [4].
  • Key Data: The combination of corilagin and 5-FU showed a strong synergistic effect (CI < 0.7). This was associated with the downregulation of GRP78, a protein linked to chemotherapy resistance [4].

Protective Effects Against Chemotherapy Toxicity

A remarkable property of corilagin is its ability to mitigate damage caused by chemotherapy drugs.

  • Cardioprotection: In a rat model, corilagin treatment alleviated doxorubicin-induced cardiotoxicity. It improved cardiac function, reduced serum markers of injury, and suppressed the PI3K/Akt and NF-κB signaling pathways, which are involved in inflammation and cell death [6].

Mechanisms of Action: Key Signaling Pathways

Corilagin's multi-targeted action is visualized in the diagram below, which integrates its pro-apoptotic and anti-inflammatory mechanisms.

G cluster_0 Apoptosis & Cell Cycle cluster_1 Signaling Pathway Modulation cluster_2 Anti-inflammatory & Other Effects Corilagin Corilagin Apoptosis Induces Apoptosis Corilagin->Apoptosis CellCycleArrest Induces Cell Cycle Arrest (S phase, G2/M) Corilagin->CellCycleArrest PI3K_AKT Inhibits PI3K/AKT Pathway Corilagin->PI3K_AKT GRP78 Downregulates GRP78 Corilagin->GRP78 Notch Inhibits Notch Signaling Corilagin->Notch Smad Inhibits Smad Signaling Corilagin->Smad NLRP3 Inhibits NLRP3 Inflammasome Corilagin->NLRP3 NFkB Inhibits NF-κB Activation Corilagin->NFkB TLR Modulates TLR Signaling Corilagin->TLR MMPLoss Loss of Mitochondrial Membrane Potential Apoptosis->MMPLoss p53 p53 Upregulation Apoptosis->p53 CytoC Cytochrome C Release MMPLoss->CytoC CaspaseAct Caspase-9/-3 Activation CytoC->CaspaseAct Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 ChemoProtection Chemotherapy Protection GRP78->ChemoProtection Enhances Chemo Sensitivity NFkB->ChemoProtection Reduces Inflammation

Research Implications and Future Directions

Corilagin presents a compelling profile as a potential adjunctive therapy in oncology. Its ability to target multiple cancer pathways, synergize with existing drugs like 5-FU, reduce chemotherapy resistance, and protect healthy tissues positions it favorably against conventional chemotherapeutics.

For researchers, the immediate applications include:

  • Combination Therapy Development: Exploring corilagin's synergy with a wider range of chemotherapeutic agents.
  • Drug Delivery Optimization: Developing novel formulations to improve its bioavailability for in vivo applications.
  • Mechanistic Deep-Dive: Further validating its multi-targeted action in advanced animal models and identifying potential biomarkers for patient stratification.

References

Experimental Evidence for Corilagin's Action on the Olfr2 Pathway

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key experimental findings from a recent study on Corilagin's inhibition of the Olfr2 signaling pathway [1] [2] [3].

Experimental Model Treatment Groups Key Findings Related to Olfr2 Pathway

| In Vitro (Cells) [1] | - Control (untreated)

  • Model (LPS + Ox-LDL)
  • Corilagin (25, 50, 100 μg/mL) | ↓ Expression of Olfr2 and its downstream signaling molecules [1]. | | In Vivo (ApoE⁻/⁻ Mice) [1] | - High-fat diet (Model)
  • High-fat diet + Corilagin | ↓ Serum lipid levels ↓ Aortic plaque formation and intimal lipid deposition ↓ Expression of molecules in the Olfr2 signaling pathway [1]. | | Mechanism Validation (Cells) [1] | - Olfr2 Knockdown (Sh-Olfr2)
  • Olfr2 Overexpression (Olfr2-OE)
  • Each group ± Corilagin | Olfr2 knockdown mimicked the inhibitory effects of Corilagin on NLRP3 inflammasome. Corilagin's effect was significantly weakened in Olfr2-OE cells, confirming Olfr2 as a specific target [1]. |

Detailed Experimental Protocols

To ensure reproducibility, here are the methodologies used in the key experiments cited above.

1. Cell Culture and Treatment [1]

  • Cell Types Used: Ana-1 murine macrophage cell line and primary mouse Bone Marrow-Derived Macrophages (BMDMs).
  • Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C with 5% CO₂.
  • Disease Model Stimulation: Except for the control group, cells were stimulated with a combination of Lipopolysaccharides (LPS) at 1μg/ml and Oxidized Low-Density Lipoprotein (Ox-LDL) at 100μg/ml for 24 hours to mimic an atherosclerotic inflammatory environment.
  • Corilagin Treatment: After stimulation, cells were treated with Corilagin at concentrations of 25, 50, and 100 μg/mL for 24 hours. Aspirin was used as a positive control.

2. Olfr2 Pathway Modulation Experiments [1]

  • Gene Manipulation: Lentiviruses containing short hairpin RNA for Olfr2 knockdown (Sh-Olfr2) and Olfr2-overexpression (Olfr2-OE) constructs were used to infect Ana-1 cells.
  • Validation: Infection efficiency was determined using quantitative real-time PCR (RT-qPCR). Successfully infected cells were selected using puromycin.
  • Experimental Design: The genetically modified cells were divided into eight groups (including knockdown/overexpression with and without Corilagin treatment) to isolate the specific role of Olfr2 in Corilagin's mechanism of action.

3. In Vivo Animal Model [1]

  • Animal Model: ApoE⁻/⁻ mice (a well-established model for atherosclerosis) were used.
  • Disease Induction: Mice were fed a high-fat, high-cholesterol Western diet to induce atherosclerosis.
  • Treatment and Analysis: Mice were treated with Corilagin. The study analyzed serum lipid levels, examined aortic tissues for pathological changes and plaque size, and measured the expression of molecules in the Olfr2 pathway.

Corilagin Inhibition of the Olfr2 Signaling Pathway

The diagram below illustrates the molecular mechanism by which Corilagin inhibits the Olfr2 pathway to alleviate atherosclerosis, as revealed by the cited research.

cluster_external External Stimuli cluster_olfr2_pathway Olfr2 Pathway Activation cluster_nlrp3 NLRP3 Inflammasome Assembly & Effects cluster_corilagin Corilagin Intervention LPS LPS (TLR4 Agonist) Olfr2 Olfr2/OR6A2 (Activated) LPS->Olfr2 Priming Signal (↑ Expression) OxLDL Ox-LDL / Octanal OxLDL->Olfr2 Adcy3 Adenylate Cyclase 3 (Adcy3) Olfr2->Adcy3 ROS Reactive Oxygen Species (ROS) Adcy3->ROS NLRP3_Signal NLRP3 Inflammasome Activation Signal ROS->NLRP3_Signal NLRP3 NLRP3 NLRP3_Signal->NLRP3 Triggering Signal Caspase1 Caspase-1 (Activated) NLRP3->Caspase1 Pyroptosis Pyroptosis (GSDMD Cleavage) Caspase1->Pyroptosis IL1B_IL18 Mature IL-1β, IL-18 Release Caspase1->IL1B_IL18 Corilagin Corilagin Corilagin->Olfr2 Inhibits

Interpretation of Key Findings

  • Mechanism Specificity: The most critical evidence for specificity comes from the Olfr2 knockdown and overexpression experiments. When Olfr2 was genetically silenced, the protective effect of Corilagin was diminished, suggesting that a functional Olfr2 pathway is required for its full action. Conversely, overexpressing Olfr2 made cells more resistant to Corilagin's inhibitory effects [1]. This demonstrates that Olfr2 is a direct and specific target of Corilagin.
  • Multi-Level Efficacy: Corilagin's effect is not limited to a single process. By inhibiting the initial Olfr2 signal, it subsequently dampens the entire downstream cascade, including NLRP3 inflammasome activation, production of pro-inflammatory cytokines (IL-1β, IL-18), and macrophage pyroptosis [1] [4]. This multi-faceted inhibition contributes to its overall anti-atherosclerotic effect, which includes reducing serum lipids and plaque formation in vivo [1].

References

Corilagin safety evaluation toxicity profile

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Profile of Corilagin

The table below summarizes the key findings from toxicity studies on Corilagin:

Aspect of Toxicity Findings Experimental Context
General Systemic Toxicity No undesirable behavioral changes or weight loss observed; well-tolerated. Acute and sub-chronic oral administration studies in mouse models [1].
Cellular Toxicity (Selective) Low level of toxicity toward normal cells and tissues. Multiple in vitro studies on various normal cell lines (e.g., IOSE-80 ovarian epithelial cells, GES-1 gastric mucosal cells) [1] [2] [3].
Cytotoxicity to Normal Cells Exhibited less toxicity to normal GES-1 cells compared to cancer cell lines; excellent cell viability in A549 lung cells. In vitro cell viability assays (CCK-8, MTT) [3] [4].

Key Experimental Data and Protocols

For researchers, the methodology behind these findings is critical. Here is a summary of the experimental protocols used in the cited studies:

Experimental Goal Protocol Description Key Reagents & Assays

| Cell Viability and Selective Toxicity Assessment | - Cancer and normal cells are cultured and treated with a range of Corilagin concentrations.

  • Cell viability is measured after 24-48 hours. | - Cell Lines: A2780 (ovarian cancer), SGC7901/BGC823 (gastric cancer), IOSE-80 (normal ovarian), GES-1 (normal gastric), A549 (lung epithelial).
  • Assays: CCK-8 assay, MTT assay, LDH release assay [2] [3] [4]. | | In Vivo Acute Toxicity Study | - Mice are administered Corilagin orally at higher dosages.
  • Animals are observed for behavioral changes and body weight is monitored over a set period. | - Model: Mouse models.
  • Parameters: Behavioral observation, body weight measurement [1]. |

The following diagram illustrates a typical workflow for assessing the selective toxicity of Corilagin in a laboratory setting:

G Start Start Experiment CellCulture Cell Culture Setup Start->CellCulture CompoundTreatment Corilagin Treatment CellCulture->CompoundTreatment Seed cancer & normal cells ViabilityAssay Viability Assay (CCK-8/MTT) CompoundTreatment->ViabilityAssay Apply dose gradient (20-100 µM) DataAnalysis Data Analysis (IC50 Calculation) ViabilityAssay->DataAnalysis Measure absorbance at 450nm Result Result: Selective Toxicity (Low IC50 in Cancer Cells, High IC50 in Normal Cells) DataAnalysis->Result Compare inhibition rates

Mechanism of Selective Toxicity and Therapeutic Context

The low toxicity of Corilagin to normal cells enhances its appeal as a therapeutic candidate. Its protective effects are linked to specific biochemical mechanisms:

  • Antioxidant Action via Nrf2 Pathway: Corilagin can upregulate the Nrf2 transcription factor and its downstream targets (HO-1, NQO1, GCLM, GCLC), which helps combat oxidative stress in normal cells. It achieves this by enhancing the degradation of Keap1, a negative regulator of Nrf2 [1].
  • Anti-inflammatory Effects: Corilagin is a potent inhibitor of the NF-κB signaling pathway, a key driver of inflammation. By inhibiting NF-κB, it reduces the expression of pro-inflammatory cytokines like TNF-α and IL-8 [5]. It also inhibits the NLRP3 inflammasome activation, further curtailing inflammation [6].

It is important to view this favorable toxicity profile in the context of Corilagin's wide range of demonstrated pharmacological activities:

Therapeutic Area Observed Effects Key Mechanisms (where specified)
Anti-tumor Inhibition of proliferation and induction of apoptosis in various cancers (hepatocellular carcinoma, ovarian cancer, gastric cancer). Cell cycle arrest, activation of caspases, modulation of PI3K/p53, Bcl-2/Bax, and MAPK pathways [1] [2] [7].
Anti-inflammatory Reduction of inflammation in models like cystic fibrosis and atherosclerosis. Inhibition of NF-κB activity and NLRP3 inflammasome via the Olfr2 pathway [5] [6].
Antiviral Inhibition of SARS-CoV-2 infection. Inhibition of viral RdRp polymerase activity, resisting viral proofreading [1].
Antibacterial (Antivirulence) Alleviation of Streptococcus pneumoniae infection. Inhibition of the virulence factor Pneumolysin (PLY) by blocking its oligomerization [4].
Hepatoprotective Protection against liver injury and fibrosis. Attenuation of LPS-induced apoptosis, upregulation of Nrf2 pathway [1].

Conclusions and Research Needs

However, to fully translate these findings into clinical applications, several areas require further investigation:

  • Comprehensive Toxicology Studies: More detailed in vivo toxicology studies, including maximum tolerated dose (MTD), genotoxicity, and organ-specific chronic toxicity, are needed.
  • Pharmacokinetic Profiling: Research into its absorption, distribution, metabolism, and excretion (ADME) in humans is essential.
  • Human Clinical Trials: Ultimately, well-designed clinical trials are necessary to confirm its safety and efficacy in humans.

References

×

XLogP3

0.1

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

11

Exact Mass

634.08061385 Da

Monoisotopic Mass

634.08061385 Da

Heavy Atom Count

45

Wikipedia

Corilagin

Dates

Last modified: 08-15-2023

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